Tasimelteon
描述
属性
IUPAC Name |
N-[[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOIAAWZLUQTIO-GXFFZTMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1CC1C2=C3CCOC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC[C@@H]1C[C@H]1C2=C3CCOC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209826 | |
| Record name | Tasimelteon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
442.553°C | |
| Record name | Tasimelteon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09071 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
609799-22-6 | |
| Record name | Tasimelteon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609799-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tasimelteon [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609799226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tasimelteon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09071 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tasimelteon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanamide, N-[[(1R,2R)-2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TASIMELTEON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHS4PU80D9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tasimelteon's Mechanism of Action in the Suprachiasmatic Nucleus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasimelteon, a melatonin receptor agonist, is a primary therapeutic intervention for Non-24-Hour Sleep-Wake Disorder (Non-24), a circadian rhythm disorder predominantly affecting totally blind individuals.[1][2] The core of its therapeutic efficacy lies in its ability to modulate the master circadian pacemaker, the suprachiasmatic nucleus (SCN) of the hypothalamus.[3][4][5] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms through which this compound exerts its effects on the SCN, thereby resetting the internal biological clock. The content herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacodynamics within the central nervous system.
Core Mechanism: Dual Melatonin Receptor Agonism
This compound functions as a selective agonist for both the Melatonin 1 (MT1) and Melatonin 2 (MT2) receptors, which are G-protein coupled receptors densely expressed in the SCN. It displays a higher affinity for the MT2 receptor, which is believed to be crucial for mediating the phase-shifting effects on the circadian rhythm. By activating these receptors, this compound mimics the endogenous effects of melatonin, the "hormone of darkness," which is naturally secreted by the pineal gland to signal the onset of the biological night.
Quantitative Data Summary
The binding affinity and functional potency of this compound at the MT1 and MT2 receptors have been quantified in various in vitro studies. The following tables summarize key quantitative data.
| Parameter | MT1 Receptor | MT2 Receptor | Cell Line | Reference |
| Binding Affinity (Ki, nM) | 0.304 | 0.0692 | NIH-3T3 | |
| 0.35 | 0.17 | CHO-K1 | ||
| Functional Potency (EC50, nM) | 0.74 | 0.1 | NIH-3T3 |
Table 1: this compound Receptor Binding Affinity and Functional Potency
| Pharmacokinetic Parameter | Value | Condition | Reference |
| Absolute Oral Bioavailability | 38.3% | Fasted | |
| Time to Peak Concentration (Tmax) | 0.5 - 3 hours | Fasted | |
| Elimination Half-life | 1.3 ± 0.4 hours | - | |
| Protein Binding | ~90% | Therapeutic Concentrations |
Table 2: Pharmacokinetic Properties of this compound
Signaling Pathways in the Suprachiasmatic Nucleus
The activation of MT1 and MT2 receptors by this compound in SCN neurons initiates a cascade of intracellular signaling events that ultimately leads to the resetting of the cellular clock machinery.
Upon binding of this compound, both MT1 and MT2 receptors couple to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP attenuates the activity of Protein Kinase A (PKA), which in turn can influence the phosphorylation state of the cAMP response element-binding protein (CREB), a key transcription factor involved in clock gene regulation.
Furthermore, MT1 receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway. This leads to the activation of Protein Kinase C (PKC). PKC activation has been shown to be a critical step in mediating the phase-shifting effects of melatonin agonists in the SCN. The activation of these signaling cascades converges on the regulation of core clock genes, such as Period1 (Per1) and Period2 (Per2). The induction of these genes during the biological day-night transition is a key mechanism for resetting the phase of the SCN clock.
Experimental Protocols
The following sections detail representative methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay (Representative Protocol)
This protocol is representative of methods used to determine the binding affinity (Ki) of this compound for MT1 and MT2 receptors.
References
- 1. Manipulating circadian clock neuron firing rate resets molecular circadian rhythms and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Regulation of basal rhythmicity in protein kinase C activity by melatonin in immortalized rat suprachiasmatic nucleus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Circadian Regulator: A Technical Guide to the Discovery and Synthesis of Tasimelteon (BMS-214778)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tasimelteon, also known as BMS-214778, is a selective dual melatonin receptor agonist developed for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24), a condition prevalent in totally blind individuals.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. It is designed to be a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows.
Introduction: Targeting the Master Clock
The circadian system, governed by the suprachiasmatic nucleus (SCN) in the hypothalamus, orchestrates the daily rhythms of numerous physiological processes.[3] A key regulator of the SCN is the hormone melatonin, which acts on two high-affinity G-protein coupled receptors, MT1 and MT2.[4] Dysregulation of this system, often due to a lack of light perception in blind individuals, can lead to Non-24, a disorder characterized by a free-running circadian rhythm desynchronized from the 24-hour day.[5]
This compound was developed by Bristol-Myers Squibb and later Vanda Pharmaceuticals to address this unmet need. It acts as a potent agonist at both MT1 and MT2 receptors, effectively resetting the master clock and aligning the sleep-wake cycle with the 24-hour day.
Mechanism of Action: A Dual Agonist Approach
This compound is a selective agonist for both the MT1 and MT2 melatonin receptors, with a higher affinity for the MT2 receptor, which is believed to be crucial for mediating the phase-shifting effects on the circadian rhythm. The MT1 receptor is primarily associated with promoting sleep onset. By activating both receptors, this compound mimics the natural effects of melatonin, providing a powerful, non-photic cue to entrain the circadian system.
Signaling Pathway
Upon binding to MT1 and MT2 receptors, which are Gαi-coupled, this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels influences downstream signaling pathways involved in regulating neuronal firing and gene expression within the SCN, ultimately leading to a phase shift in the circadian rhythm.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, including its binding affinity for melatonin receptors, pharmacokinetic properties, and clinical efficacy in treating Non-24.
Table 1: Receptor Binding Affinity (Ki)
| Receptor | Cell Line | Ki (nM) | Reference |
| MT1 | NIH-3T3 | 0.304 | |
| MT1 | CHO-K1 | 0.35 | |
| MT2 | NIH-3T3 | 0.0692 | |
| MT2 | CHO-K1 | 0.17 |
Table 2: In Vitro Functional Activity (EC50)
| Receptor | Assay | EC50 (nM) | Reference |
| MT1 | Forskolin-stimulated cAMP inhibition | 0.74 | |
| MT2 | Forskolin-stimulated cAMP inhibition | 0.1 |
Table 3: Pharmacokinetic Parameters in Healthy Adults
| Parameter | Value | Reference |
| Absolute Bioavailability | ~38.3% | |
| Tmax (fasted) | 0.5 - 3 hours | |
| Elimination Half-life (t1/2) | ~1.3 hours | |
| Protein Binding | ~90% | |
| Volume of Distribution (Vd) | 56 - 126 L | |
| Major Metabolizing Enzymes | CYP1A2, CYP3A4 |
Table 4: Clinical Efficacy in Non-24 (SET and RESET Trials)
| Endpoint | This compound (20 mg) | Placebo | p-value | Reference |
| Entrainment of Circadian Rhythm (Month 1) | 20% of patients | 2.6% of patients | 0.0171 | |
| Maintenance of Entrainment (RESET trial) | 90% of patients | 20% of patients | 0.0026 | |
| Increase in Nighttime Sleep (worst 25% of nights) | +57 minutes | - | - | |
| Decrease in Daytime Sleep (worst 25% of days) | -46 minutes | - | - |
Synthesis of this compound
The synthesis of this compound involves a multi-step process, with the key intermediate being (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanemethanamine. Several synthetic routes have been reported in the patent literature. The following is a representative synthesis.
Experimental Protocol: Synthesis of (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanemethanamine
This protocol is a composite representation based on information from various patents and may require optimization.
Step 1: Epoxidation of 4-Vinyl-2,3-dihydrobenzofuran To a solution of 4-vinyl-2,3-dihydrobenzofuran in a suitable organic solvent (e.g., dichloromethane), a peroxide reagent (e.g., m-chloroperoxybenzoic acid) is added portion-wise at a controlled temperature (e.g., 0-25 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the epoxide intermediate.
Step 2: Cyclopropanation The epoxide intermediate is dissolved in an appropriate solvent (e.g., tetrahydrofuran). To this solution, diethyl cyanomethylphosphonate and a strong base (e.g., sodium methoxide) are added under an inert atmosphere. The mixture is heated to reflux and the reaction progress is monitored by TLC. After completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarbonitrile.
Step 3: Reduction of the Nitrile The cyclopropanecarbonitrile intermediate is reduced to the corresponding amine. This can be achieved using a suitable reducing agent such as lithium aluminum hydride in an ethereal solvent or through catalytic hydrogenation. The reaction conditions (temperature, pressure, catalyst) are optimized for complete conversion. After the reaction, a standard work-up procedure involving quenching, extraction, and purification yields (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanemethanamine.
Experimental Protocol: Final Acylation to this compound
To a solution of (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanemethanamine in a suitable solvent (e.g., dichloromethane) and in the presence of a base (e.g., triethylamine), propionyl chloride is added dropwise at a low temperature (e.g., 0 °C). The reaction is stirred until completion as monitored by TLC. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by recrystallization or column chromatography to yield this compound as a white to off-white solid.
Key Experimental Assays
The development of this compound involved a series of critical in vitro and in vivo assays to characterize its pharmacological profile and clinical efficacy.
Melatonin Receptor Binding Assay
Protocol: This assay determines the affinity of this compound for the MT1 and MT2 receptors.
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing either the human MT1 or MT2 receptor.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled melatonin analog (e.g., [3H]-melatonin) and varying concentrations of this compound in a suitable buffer.
-
Separation: After incubation to equilibrium, the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Functional Assay: Forskolin-Stimulated cAMP Accumulation
Protocol: This assay measures the functional activity of this compound as an agonist at the MT1 and MT2 receptors.
-
Cell Culture: Cells (e.g., NIH-3T3) stably expressing the human MT1 or MT2 receptor are cultured in appropriate media.
-
Treatment: The cells are treated with forskolin, an adenylyl cyclase activator, to induce cAMP production. Concurrently, varying concentrations of this compound are added.
-
Incubation: The cells are incubated for a defined period to allow for receptor activation and modulation of cAMP levels.
-
Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound. The EC50 (the concentration of this compound that produces 50% of the maximal inhibitory effect) is then determined.
Assessment of Circadian Rhythm: Urinary 6-Sulfatoxymelatonin (aMT6s) Assay
Protocol: This assay is a non-invasive method to assess the phase of the endogenous circadian clock in humans.
-
Urine Collection: Sequential urine samples are collected from subjects over a 24- to 48-hour period at regular intervals (e.g., every 4-6 hours).
-
Sample Processing: The volume of each urine sample is recorded, and aliquots are stored frozen until analysis.
-
aMT6s Measurement: The concentration of aMT6s, the major metabolite of melatonin, in each urine sample is determined using a validated method, typically a radioimmunoassay (RIA) or an ELISA.
-
Data Analysis: The aMT6s excretion rate is calculated for each collection interval. The data are then plotted over time, and a cosine curve is fitted to the data to determine the acrophase (the time of the peak) of the aMT6s rhythm, which serves as a marker of the circadian phase.
Conclusion
This compound represents a significant advancement in the treatment of circadian rhythm disorders, particularly Non-24-Hour Sleep-Wake Disorder. Its targeted mechanism as a dual melatonin receptor agonist, favorable pharmacokinetic profile, and demonstrated clinical efficacy underscore the success of a rational drug design approach. This technical guide provides a comprehensive resource for understanding the discovery and development of this compound, offering valuable insights for researchers and clinicians working in the field of sleep medicine and circadian biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis for ligand recognition at the human MT1 melatonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetics and metabolism of BMS-214778, a novel melatonin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Urinary 6-Sulphatoxymelatonin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Pharmacological Profile of Tasimelteon for Circadian Rhythm Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tasimelteon, marketed under the brand name Hetlioz®, is a novel therapeutic agent approved for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24), a circadian rhythm disorder predominantly affecting totally blind individuals.[1][2] This disorder is characterized by a misalignment between the endogenous circadian rhythm and the 24-hour light-dark cycle, leading to debilitating symptoms of sleep disturbance and impaired daytime functioning.[1] this compound's unique mechanism of action as a circadian regulator offers a targeted approach to resetting the master biological clock located in the suprachiasmatic nucleus (SCN) of the hypothalamus.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, to support its application in circadian rhythm research and drug development.
Mechanism of Action
This compound is a selective agonist for the melatonin receptors MT1 and MT2, which are integral to the regulation of circadian rhythms. These G protein-coupled receptors are concentrated in the SCN, the body's master pacemaker. The precise mechanism by which this compound exerts its therapeutic effect is not fully elucidated but is understood to involve the activation of these receptors, mimicking the endogenous effects of melatonin.
Activation of the MT1 receptor is primarily associated with promoting sleep onset, while stimulation of the MT2 receptor is believed to be crucial for phase-shifting the circadian clock, thereby synchronizing it with the 24-hour day. This compound exhibits a higher binding affinity for the MT2 receptor compared to the MT1 receptor, a characteristic that is thought to contribute to its efficacy in resetting the circadian rhythm. Unlike sedative-hypnotics, this compound's therapeutic action is not based on central nervous system depression but on the specific modulation of the circadian timing system.
Signaling Pathway
The binding of this compound to MT1 and MT2 receptors initiates a cascade of intracellular signaling events that ultimately lead to the phase-shifting of the circadian clock. This process helps to align the sleep-wake cycle with the conventional 24-hour day.
Pharmacological Data
Receptor Binding Affinity
This compound is a potent dual melatonin receptor agonist with a notable selectivity profile. It has a significantly higher affinity for the MT2 receptor, which is believed to be key in mediating the phase-shifting of circadian rhythms. Importantly, this compound shows no significant affinity for over 160 other pharmacologically relevant receptors, highlighting its specific mechanism of action.
| Receptor | Cell Line | Ki (nM) | Reference |
| MT1 | NIH-3T3 | 0.304 | |
| CHO-K1 | 0.35 | ||
| MT2 | NIH-3T3 | 0.0692 | |
| CHO-K1 | 0.17 | ||
| - | 0.07 |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive metabolism. Its pharmacokinetics are linear over a dose range of 3 to 300 mg.
| Parameter | Value | Unit | Conditions | Reference |
| Absolute Bioavailability | ~38.3 | % | Single 20 mg oral dose vs. 2 mg IV | |
| Tmax (Time to Peak Concentration) | 0.5 - 3 | hours | Fasted state | |
| Effect of High-Fat Meal on Tmax | Delayed by ~1.75 | hours | - | |
| Effect of High-Fat Meal on Cmax | Decreased by ~44 | % | - | |
| Protein Binding | ~90 | % | - | |
| Elimination Half-Life (t1/2) | 1.3 ± 0.4 | hours | - | |
| Metabolism | Extensively by CYP1A2 and CYP3A4 | - | - | |
| Excretion | ~80% in urine, ~4% in feces | % of total radioactivity | - | |
| Unchanged Drug in Urine | < 1 | % | - |
Key Experimental Protocols
The SET and RESET Trials (NCT01163032 and NCT01430754)
The pivotal clinical trials that established the efficacy and safety of this compound for the treatment of Non-24 in totally blind individuals were the Safety and Efficacy of this compound (SET) trial and the Randomized-withdrawal study of the Efficacy and Safety of this compound (RESET) trial.
Objective:
-
SET Trial: To evaluate the efficacy of this compound in entraining the circadian rhythm of totally blind individuals with Non-24.
-
RESET Trial: To assess the necessity of continued this compound treatment to maintain circadian entrainment.
Methodology:
-
Study Design: Both were multicenter, randomized, double-masked, placebo-controlled trials.
-
Participant Population: Totally blind adults (18-75 years) with a diagnosis of Non-24, confirmed by a circadian period (τ) of 24.25 hours or longer, as determined by urinary 6-sulphatoxymeltonin (aMT6s) rhythms.
-
Intervention (SET Trial): Participants were randomized (1:1) to receive either 20 mg of this compound or a placebo orally once daily, one hour before their target bedtime, for 26 weeks.
-
Intervention (RESET Trial): Participants who had demonstrated entrainment after a run-in period with this compound were randomized (1:1) to either continue receiving 20 mg of this compound or switch to a placebo for 8 weeks.
-
Primary Endpoint (SET Trial): The proportion of participants who achieved entrainment, defined as a post-baseline τ of 24.1 hours or less with a 95% confidence interval that included 24.0.
-
Primary Endpoint (RESET Trial): The proportion of participants who maintained entrainment.
-
Secondary Endpoints: Included clinical response (a combination of entrainment and clinical improvement on the Non-24 Clinical Response Scale), changes in nighttime and daytime sleep duration, and overall clinical global impression of change.
-
Data Collection: Circadian period was assessed through the measurement of urinary aMT6s and cortisol rhythms. Sleep-wake patterns were evaluated using patient-reported outcomes via an interactive voice response system.
Clinical Efficacy and Safety
Efficacy in Non-24-Hour Sleep-Wake Disorder
The SET and RESET trials demonstrated the statistically significant efficacy of this compound in treating Non-24 in totally blind individuals.
-
In the SET trial, a significantly higher proportion of participants receiving this compound achieved circadian entrainment compared to those on placebo.
-
Specifically, 20% of participants on this compound were entrained at one month, compared to only 3% on placebo.
-
This compound also led to clinically meaningful improvements in sleep-wake parameters, including an increase in nighttime sleep duration and a decrease in daytime sleep duration, particularly during the most symptomatic periods of the circadian cycle. In treated patients, daytime sleep decreased by 46 minutes per day in the worst 25% of days, and nighttime sleep increased by 57 minutes per day during the worst 25% of nights.
-
The RESET trial confirmed that continued treatment with this compound is necessary to maintain these benefits, as participants who were switched to placebo rapidly lost entrainment. After 4 weeks, 90% of participants who remained on this compound were entrained, while only 20% of participants withdrawn to placebo were entrained.
| Clinical Trial | Outcome | This compound Group | Placebo Group | p-value | Reference |
| SET Trial | Entrainment Rate (Month 1) | 20% | 3% | <0.05 | |
| Increase in Nighttime Sleep (worst 25% of nights) | 57 minutes | - | - | ||
| Decrease in Daytime Sleep (worst 25% of days) | 46 minutes | - | - | ||
| RESET Trial | Maintained Entrainment (Week 4) | 90% | 20% | <0.05 |
Safety and Tolerability
This compound is generally well-tolerated. The most common adverse events reported in clinical trials were headache, elevated alanine aminotransferase (ALT), nightmares or abnormal dreams, and upper respiratory or urinary tract infections. Most adverse events were mild to moderate in severity. While elevations in liver enzymes have been observed, instances of clinically apparent liver injury have not been reported.
Conclusion
This compound represents a significant advancement in the management of circadian rhythm disorders, particularly Non-24-Hour Sleep-Wake Disorder. Its targeted mechanism as a dual melatonin receptor agonist allows for the specific resetting of the master circadian clock, offering a physiological approach to treatment. The robust clinical trial data supporting its efficacy and a favorable safety profile make it a valuable tool for both clinical practice and further circadian rhythm research. This guide provides a foundational understanding of this compound's pharmacological properties, which is essential for researchers and clinicians working to unravel the complexities of the human circadian system and develop novel chronotherapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. HETLIOZ (this compound) Efficacy—RESET [hetliozpro.com]
- 3. This compound: a selective and unique receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of the dual melatonin receptor agonist this compound in subjects with hepatic or renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Tasimelteon: A Technical Whitepaper on the Selective Dual Melatonin Receptor Agonist (MT1/MT2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tasimelteon (marketed as Hetlioz®) is a selective dual melatonin receptor agonist with a higher affinity for the melatonin type 2 (MT2) receptor compared to the melatonin type 1 (MT1) receptor.[1][2] It is the first medication approved by the U.S. Food and Drug Administration (FDA) for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24), a circadian rhythm disorder prevalent in totally blind individuals.[3][4] By mimicking the effects of endogenous melatonin, this compound acts on the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock, to entrain the circadian rhythm to a 24-hour cycle.[5] This document provides an in-depth technical overview of this compound, covering its mechanism of action, pharmacological profile, key experimental methodologies, clinical efficacy, and regulatory history.
Introduction to Melatonin and Circadian Rhythms
The sleep-wake cycle is governed by two primary processes: a homeostatic drive for sleep and a circadian rhythm generated by the SCN. The SCN synchronizes physiological processes to the 24-hour day, primarily through the environmental light-dark cycle. In the absence of light perception, as is the case for most totally blind individuals, the SCN cannot entrain to the 24-hour day, causing the body's internal clock to "free-run" on its own intrinsic, often slightly longer, period. This leads to Non-24, characterized by a cyclical pattern of nighttime insomnia and daytime sleepiness.
Endogenous melatonin, a hormone released by the pineal gland during darkness, is a key signal that regulates the circadian system through activation of MT1 and MT2 receptors in the SCN. This compound leverages this natural pathway to re-establish circadian alignment.
Mechanism of Action
This compound's therapeutic effect is derived from its activity as an agonist at both MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs).
-
MT1 Receptor: Activation of the MT1 receptor is primarily associated with promoting sleep onset.
-
MT2 Receptor: Activation of the MT2 receptor is crucial for phase-shifting the circadian clock, which is essential for re-entraining the sleep-wake cycle.
Signaling Pathways
Upon binding of this compound, the MT1 and MT2 receptors primarily couple to the Gαi/o class of G-proteins. This initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced activity of protein kinase A (PKA). Additionally, under certain conditions, such as heterodimerization, these receptors can couple to Gαq proteins, activating the phospholipase C (PLC) pathway, which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to changes in intracellular calcium levels and protein kinase C (PKC) activation.
Pharmacological Profile
Pharmacodynamics
This compound is a potent dual melatonin receptor agonist, demonstrating sub-nanomolar binding affinity for both receptor subtypes. Notably, it exhibits a 2 to 4-fold higher affinity for the MT2 receptor, which is thought to mediate the crucial phase-shifting of the circadian rhythm. This compound shows no significant affinity for over 160 other pharmacologically relevant receptors, ensuring its high selectivity.
Table 1: Receptor Binding Affinity (Ki) of this compound
| Receptor Subtype | Cell Line | Ki (nM) | Reference(s) |
|---|---|---|---|
| MT1 | NIH-3T3 | 0.304 | |
| CHO-K1 | 0.35 | ||
| MT2 | NIH-3T3 | 0.0692 |
| | CHO-K1 | 0.17 | |
Pharmacokinetics
This compound is rapidly absorbed following oral administration and is extensively metabolized. Its pharmacokinetic profile is linear over a wide range of doses.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference(s) |
|---|---|---|
| Bioavailability | ~38.3% | |
| Tmax (fasted) | 0.5 - 3.0 hours | |
| Protein Binding | ~90% | |
| Metabolism | Extensive, primarily via CYP1A2 and CYP3A4 | |
| Elimination Half-life | ~1.3 hours |
| Excretion | ~80% in urine, ~4% in feces (<1% as unchanged drug) | |
Key Experimental Methodologies
In Vitro Receptor Binding Assays
The binding affinity (Ki) of this compound for MT1 and MT2 receptors is determined using radioligand competition binding assays. This is a standard method for characterizing ligand-receptor interactions.
Protocol Summary:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO-K1, NIH-3T3) stably expressing recombinant human MT1 or MT2 receptors.
-
Competition Binding: The cell membranes are incubated with a constant concentration of a radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.
In Vitro Functional Assays (cAMP)
To confirm that this compound acts as an agonist, functional assays are performed to measure the downstream consequences of receptor binding. Since MT1/MT2 receptors are primarily coupled to Gi proteins, their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.
Protocol Summary:
-
Cell Culture: HEK293 or other suitable cells expressing MT1 or MT2 receptors are cultured.
-
Stimulation: The cells are first stimulated with an agent like forskolin to increase basal cAMP levels.
-
Treatment: The stimulated cells are then treated with varying concentrations of this compound.
-
Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay (e.g., HTRF, ELISA) or a luminescent biosensor.
-
Data Analysis: A dose-response curve is generated to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal inhibitory effect on cAMP production.
Clinical Trial Design for Circadian Rhythm Disorders
The pivotal clinical trials for this compound, known as SET (Safety and Efficacy of this compound) and RESET (Randomized withdrawal study of the Efficacy and Safety of this compound), employed a rigorous design to assess its ability to entrain the circadian rhythm.
Protocol Summary:
-
Patient Population: Totally blind adults with a confirmed diagnosis of Non-24.
-
Screening & Baseline: The intrinsic circadian period (tau, τ) of each participant is determined at baseline. This is a critical step and is typically done by measuring the rhythm of urinary 6-sulphatoxymelatonin (aMT6s), the primary metabolite of melatonin, over several weeks.
-
Randomization: In the SET trial, eligible participants were randomized to receive either 20 mg of this compound or a placebo nightly for 26 weeks.
-
Primary Endpoint: The primary efficacy endpoint was entrainment of the aMT6s rhythm to a 24-hour cycle. Entrainment was defined as having a post-treatment circadian period of ≤ 24.1 hours with a 95% confidence interval that included 24.0 hours.
-
Secondary Endpoints: Clinical response was also assessed, including subjective measures of nighttime sleep duration and daytime nap duration.
-
Withdrawal Phase (RESET): The RESET trial involved participants who had been entrained with this compound. They were then randomized to either continue this compound or switch to a placebo to assess the maintenance of entrainment.
Clinical Efficacy and Safety
The SET and RESET trials demonstrated the efficacy of this compound in treating Non-24.
Table 3: Summary of Key Efficacy Outcomes from Pivotal Clinical Trials
| Outcome Measure | This compound Group | Placebo Group | p-value | Reference(s) |
|---|---|---|---|---|
| Maintenance of Entrainment (aMT6s) | 90% | 20% | 0.0026 | |
| Maintenance of Entrainment (Cortisol) | 80% | 20% | 0.0118 | |
| Increase in Nighttime Total Sleep Time | +50 minutes | - | - |
| Decrease in Daytime Total Sleep Duration | -49 minutes | - | - | |
The safety assessment indicated that this compound is well-tolerated. The most commonly reported adverse events in clinical trials were headache, elevated alanine aminotransferase (ALT), nightmares or unusual dreams, and upper respiratory or urinary tract infections.
Regulatory and Development History
This compound's journey from an investigational compound to an approved therapy involved several key milestones.
Initially developed as BMS-214,778 for insomnia, its potential for treating circadian rhythm disorders was recognized, leading to pivotal trials in the Non-24 population. The FDA granted it orphan drug status in 2010 and approved it for Non-24 in totally blind individuals on January 31, 2014. European Medicines Agency (EMA) approval followed in July 2015. Subsequently, its indication was expanded by the FDA to include the treatment of nighttime sleep disturbances in Smith-Magenis Syndrome (SMS) in December 2020.
Conclusion
This compound is a highly selective, potent dual melatonin receptor agonist that represents a targeted and effective therapy for Non-24-Hour Sleep-Wake Disorder. Its mechanism, which relies on mimicking endogenous melatonin to activate MT1 and MT2 receptors, allows for the direct entrainment of the master circadian clock in the SCN. Supported by a robust pharmacological profile and well-designed clinical trials demonstrating significant efficacy in establishing and maintaining a 24-hour sleep-wake cycle, this compound stands as a cornerstone in the management of intrinsic circadian rhythm disorders.
References
- 1. HETLIOZ (this compound) mechanism of action (MOA) [hetliozpro.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound for the treatment of non-24-hour sleep-wake disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the Dual Melatonin Receptor Agonist this compound in Subjects With Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics and Metabolism of Tasimelteon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasimelteon, a dual melatonin receptor agonist (DMRA), is a pharmaceutical agent primarily indicated for the treatment of Non-24-Hour Sleep-Wake Disorder. Its mechanism of action involves high-affinity agonism of melatonin receptors MT1 and MT2, which are integral to the regulation of the circadian rhythm. This technical guide provides a comprehensive overview of the preclinical pharmacokinetic and metabolism studies of this compound, drawing from available public data to inform researchers and drug development professionals. The information presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in non-clinical species, which forms the basis for its clinical development and application.
Pharmacokinetic Profile
The preclinical pharmacokinetic profile of this compound and its precursor, BMS-214778, has been characterized in several species, primarily in rats and monkeys. These studies reveal a compound with rapid absorption and, in some species, high oral bioavailability, alongside indications of significant first-pass metabolism.
Absorption
This compound is rapidly absorbed following oral administration in preclinical species, with time to maximum plasma concentration (Tmax) generally observed within 1 to 2 hours in both rats and monkeys[1].
Table 1: Oral Bioavailability of this compound in Preclinical Species
| Species | Oral Bioavailability (%) | Citation |
| Rat | 58.5 - 100 | [1] |
| Monkey | 11.7 ± 8.2 | [1] |
Note: The wide range in rat oral bioavailability suggests potential variability in absorption or first-pass metabolism between studies or substrains.
Distribution
This compound exhibits a degree of tissue distribution and is moderately bound to plasma proteins.
-
Protein Binding: The precursor to this compound, BMS-214778, was found to be moderately bound to serum proteins, with less than 91% bound in rats, monkeys, and humans[3]. In humans, this compound is approximately 88.6 – 90.1% bound to proteins at therapeutic concentrations.
-
Blood-Brain Barrier Penetration: Studies with BMS-214778 in rats have shown that the compound penetrates the brain, with a mean brain-to-plasma ratio of 0.9.
Metabolism
This compound undergoes extensive metabolism, primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes.
-
Metabolic Pathways: The primary metabolic pathways for this compound in humans consist of oxidation at multiple sites and oxidative dealkylation, leading to the opening of the dihydrofuran ring, followed by further oxidation to a carboxylic acid. Phenolic glucuronidation is the main Phase II metabolic route. In vitro studies with the precursor, BMS-214778, indicated that hydroxylation and dehydrogenation are the main metabolic routes.
-
CYP Enzyme Involvement: In humans, CYP1A2 and CYP3A4 are the major isozymes responsible for this compound metabolism, with minor contributions from CYP1A1, CYP2D6, CYP2C19, and CYP2C9. In vitro studies with BMS-214778 suggested the involvement of CYP1A1, 1A2, 2D6, and 2C9 in its metabolism in humans.
-
Metabolites: Several major circulating metabolites have been identified in human plasma (M9, M11, M12, M13, and M14). These metabolites have significantly less affinity for the melatonin receptors compared to the parent compound. The preclinical metabolite profiles are not as extensively detailed in the available literature.
Excretion
The primary route of elimination for this compound and its metabolites is through the urine.
-
Routes of Excretion: Following oral administration of radiolabeled this compound in humans, approximately 80% of the total radioactivity is excreted in the urine and about 4% in the feces.
-
Elimination Half-Life: In rats, a single intravenous dose of this compound resulted in a short elimination half-life of 0.24 hours. In humans, the mean elimination half-life is approximately 1.3 hours.
Experimental Protocols
Detailed experimental protocols for the preclinical studies on this compound are not fully available in the public domain. However, based on standard practices and pieced-together information, the following methodologies are likely to have been employed.
In Vivo Pharmacokinetic Studies
-
Animal Models: Pivotal oral toxicity and pharmacokinetic studies were conducted in Sprague-Dawley rats and cynomolgus monkeys.
-
Dosing:
-
Rat Toxicity Studies: Oral doses of 5, 50, and 500 mg/kg/day for up to 6 months.
-
Monkey Toxicity Studies: Oral doses of 3, 20, and 150 mg/kg/day for up to 1 year.
-
Pharmacokinetic Studies: Intravenous and oral administrations were performed to determine parameters like bioavailability and clearance.
-
-
Sample Collection: Serial blood samples would be collected at various time points post-dosing to characterize the plasma concentration-time profile. Urine and feces would be collected in mass balance studies to determine routes of excretion.
-
Bioanalysis: Plasma and other biological matrix concentrations of this compound and its metabolites would be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This is the standard for quantitative bioanalysis due to its sensitivity and specificity.
In Vitro Metabolism Studies
-
Systems: In vitro metabolism is typically investigated using liver microsomes and/or hepatocytes from various species, including rats, dogs, monkeys, and humans, to assess metabolic stability and identify metabolites and the enzymes responsible. Studies on BMS-214778 utilized rat, monkey, and human liver homogenate preparations (S-9), liver slices, and pooled human liver microsomes.
-
Incubation: The test compound is incubated with the in vitro system in the presence of necessary co-factors (e.g., NADPH for CYP-mediated reactions).
-
Metabolite Identification: Following incubation, the samples are analyzed by LC-MS/MS to identify and characterize the metabolites formed.
Plasma Protein Binding
-
Method: Equilibrium dialysis is a common method for determining the extent of plasma protein binding. In this method, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. The system is allowed to reach equilibrium, and the concentration of the drug in both compartments is measured to calculate the bound and unbound fractions.
Visualizations
Metabolic Pathway of this compound
Caption: Major metabolic pathways of this compound.
Preclinical Pharmacokinetic Study Workflow
Caption: A typical workflow for a preclinical pharmacokinetic study.
ADME Process Overview
Caption: The logical flow of ADME processes for an orally administered drug.
Conclusion
The preclinical data for this compound and its precursor, BMS-214778, provide a foundational understanding of its pharmacokinetic and metabolic properties. The compound is characterized by rapid absorption, moderate protein binding, and extensive hepatic metabolism, primarily via CYP1A2 and CYP3A4, leading to excretion predominantly in the urine. While quantitative pharmacokinetic parameters in preclinical species are not exhaustively detailed in publicly accessible literature, the available information from regulatory documents and scientific publications offers valuable insights for researchers in the field of drug development. Further detailed studies, particularly on inter-species metabolic comparisons and quantitative tissue distribution, would provide a more complete preclinical picture of this important circadian regulator.
References
A Comprehensive Technical Guide on Tasimelteon (C15H19NO2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasimelteon, with the chemical formula C15H19NO2, is a selective dual melatonin receptor agonist.[1][2][3] Marketed under the trade name Hetlioz®, it is the first and only medication approved by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24), a chronic circadian rhythm disorder predominantly affecting totally blind individuals.[1][2] Due to the absence of light perception, these individuals cannot entrain their master body clock to a 24-hour day, leading to a continuous shift in their sleep-wake cycle. This compound's mechanism involves resynchronizing the internal clock through a "non-photic" pathway. This guide provides an in-depth technical overview of its chemical structure, properties, mechanism of action, and the experimental methodologies used in its evaluation.
Chemical Structure and Properties
This compound, chemically designated as N-{[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl}propanamide, is a monocarboxylic acid amide belonging to the class of 1-benzofurans and cyclopropanes. It is a white to off-white crystalline powder.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-{[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl}propanamide |
| SMILES | CCC(=O)NC[C@@H]1C[C@H]1C2=C3CCOC3=CC=C2 |
| InChI Key | PTOIAAWZLUQTIO-GXFFZTMASA-N |
| CAS Number | 609799-22-6 |
| Molecular Formula | C15H19NO2 |
| Molecular Weight | 245.32 g/mol |
Physicochemical Properties
| Property | Value |
| Melting Point | 78 °C |
| Boiling Point | 442.55 °C (Predicted) |
| Water Solubility | 1.1 mg/mL; slightly soluble |
| Other Solubilities | Freely soluble in methanol and 95% ethanol |
| logP | 2.43 |
Mechanism of Action and Pharmacology
This compound is a potent and selective dual agonist for the melatonin receptors MT1 and MT2, which are located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock. These G-protein coupled receptors are integral to the control of circadian rhythms.
The therapeutic effect of this compound is achieved by mimicking the action of endogenous melatonin. It exhibits a higher binding affinity for the MT2 receptor compared to the MT1 receptor. Activation of the MT1 receptor is primarily thought to promote sleep onset, while activation of the MT2 receptor is believed to be crucial for phase-shifting the circadian rhythm, thereby re-entraining the internal clock to the 24-hour day. This compound has no significant affinity for over 160 other pharmacologically relevant receptors, ensuring its targeted action.
Pharmacodynamics
The binding affinity (Ki) and functional potency (EC50) of this compound have been determined in cell lines stably expressing human melatonin receptors.
| Parameter | MT1 Receptor | MT2 Receptor | Cell Line |
| Binding Affinity (Ki) | 0.304 nM | 0.069 nM | NIH-3T3 |
| Binding Affinity (Ki) | 0.35 nM | 0.17 nM | CHO-K1 |
| Functional Potency (EC50) | 0.74 nM | 0.1 nM | NIH-3T3 |
Pharmacokinetics
This compound's pharmacokinetic profile is linear over single doses ranging from 3 to 300 mg.
| Parameter | Value |
| Time to Peak (Tmax) | 0.5 - 3 hours |
| Absolute Bioavailability | ~38.3% |
| Volume of Distribution (Vd) | 56 - 126 L |
| Protein Binding | ~90% |
| Elimination Half-life (t½) | 1.3 ± 0.4 hours |
| Excretion | ~80% in urine, ~4% in feces |
Metabolism
This compound is extensively metabolized in the liver, with less than 1% of the dose excreted as the parent compound.
-
Phase I Metabolism: The primary metabolic pathways consist of oxidation at multiple sites and oxidative dealkylation, which opens the dihydrofuran ring. The major cytochrome P450 isozymes responsible for this are CYP1A2 and CYP3A4 .
-
Phase II Metabolism: Following Phase I reactions, phenolic glucuronidation is the major Phase II metabolic route.
-
Metabolites: The primary metabolites (e.g., M9, M11, M12) exhibit significantly lower binding affinity for melatonin receptors (at least 13-fold less) than the parent compound, suggesting they do not contribute significantly to the clinical effects.
Experimental Protocols
Receptor Binding Affinity Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for MT1 and MT2 receptors.
-
Objective: To quantify the binding affinity of this compound by measuring its ability to displace a high-affinity radioligand from human MT1 and MT2 receptors.
-
Methodology:
-
Cell Culture: NIH-3T3 or CHO-K1 cells stably transfected to express either human MT1 or MT2 receptors are cultured and harvested.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Binding Assay: Cell membranes are incubated in a binding buffer with a constant concentration of a radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) and varying concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound fraction.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of specific radioligand binding (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol details a functional assay to measure the agonistic activity (EC50) of this compound.
-
Objective: To determine the potency of this compound in activating MT1/MT2 receptors by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.
-
Methodology:
-
Cell Culture: NIH-3T3 cells expressing human MT1 or MT2 receptors are seeded in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Stimulation: Adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.
-
Incubation: The cells are incubated for a defined period (e.g., 30 minutes at 37°C).
-
Lysis and Quantification: Cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA kit.
-
Data Analysis: A dose-response curve is generated by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound. The EC50 value, the concentration at which this compound produces 50% of its maximal inhibitory effect, is calculated using a sigmoidal dose-response model.
-
Phase III Clinical Trial Protocol (SET Trial)
The Safety and Efficacy of this compound (SET) trial was a pivotal study establishing the efficacy of this compound for Non-24.
-
Objective: To evaluate the efficacy of this compound in entraining the circadian rhythm of totally blind individuals with Non-24.
-
Study Design: A multicenter, randomized, double-masked, placebo-controlled, parallel-group study.
-
Patient Population: 84 totally blind adults with a confirmed diagnosis of Non-24.
-
Methodology:
-
Screening: Patients undergo a screening phase to confirm the Non-24 diagnosis and determine their baseline free-running circadian period (τ) using urinary measurements of 6-sulfatoxymelatonin (aMT6s), the major metabolite of melatonin.
-
Randomization: Eligible patients are randomized to receive either 20 mg of this compound or a matching placebo.
-
Treatment: The investigational product is self-administered orally once daily, one hour before the target bedtime, at the same time each night for up to six months.
-
Primary Endpoint: The primary efficacy endpoint is the proportion of patients who achieve entrainment of their aMT6s rhythm to a 24-hour cycle. Entrainment is defined as a post-treatment circadian period of < 24.1 hours with a 95% confidence interval that includes 24.0.
-
Secondary Endpoints: Key secondary endpoints include clinical response as measured by improvements in nighttime sleep duration, reductions in daytime nap duration, and overall global functioning scores.
-
References
Tasimelteon's Role in Regulating the Sleep-Wake Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tasimelteon, a dual melatonin receptor agonist (DMRA), represents a significant advancement in the treatment of circadian rhythm disorders, most notably Non-24-Hour Sleep-Wake Disorder (Non-24). This technical guide provides an in-depth analysis of this compound's mechanism of action, its pharmacological profile, and the key experimental data that underpin its clinical efficacy. By selectively targeting the melatonin MT1 and MT2 receptors in the suprachiasmatic nucleus (SCN) of the hypothalamus, this compound effectively resynchronizes the master body clock with the 24-hour day, thereby regulating the sleep-wake cycle. This document details the quantitative data from preclinical and clinical studies, outlines the methodologies of pivotal experiments, and visualizes the core signaling pathways and experimental workflows.
Introduction
The sleep-wake cycle is a fundamental circadian rhythm governed by an endogenous master clock located in the SCN. This internal clock is primarily synchronized (entrained) to the 24-hour solar day by the light-dark cycle. In individuals who are totally blind and lack light perception, this critical environmental cue is absent, leading to a "free-running" circadian rhythm that is typically longer than 24 hours. This desynchronization manifests as Non-24-Hour Sleep-Wake Disorder, a condition characterized by a cyclical pattern of insomnia, excessive daytime sleepiness, and impaired social and occupational functioning.[1]
This compound (marketed as HETLIOZ®) is the first and only medication approved by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of Non-24 in totally blind individuals.[2][3] It acts as a selective agonist for the melatonin MT1 and MT2 receptors, mimicking the natural effects of melatonin, the key hormone that regulates the sleep-wake cycle.[3][4] This guide will delve into the technical aspects of this compound's function, providing a comprehensive resource for researchers and drug development professionals.
Mechanism of Action: A Dual Melatonin Receptor Agonist
This compound's therapeutic effect is derived from its high-affinity binding to and activation of two G-protein coupled receptors (GPCRs) for melatonin: the MT1 and MT2 receptors, which are densely expressed in the SCN.
-
MT1 Receptor Activation: The MT1 receptor is primarily associated with promoting sleep onset. Its activation by this compound is thought to suppress the firing of SCN neurons, reducing the alerting signal from the master clock and facilitating the transition to sleep.
-
MT2 Receptor Activation: The MT2 receptor is critically involved in the phase-shifting of the circadian rhythm. By activating MT2 receptors, this compound helps to reset and entrain the internal clock to the 24-hour cycle, aligning the sleep-wake propensity with the desired schedule.
This compound exhibits a greater affinity for the MT2 receptor compared to the MT1 receptor, a characteristic that is believed to be crucial for its potent circadian-regulating effects.
Signaling Pathway
Upon binding of this compound, both MT1 and MT2 receptors couple to pertussis toxin-sensitive Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP modulates the activity of downstream signaling cascades, ultimately influencing neuronal firing rates in the SCN and promoting the synchronization of the circadian rhythm.
This compound Signaling Pathway
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a basis for comparison and analysis.
Receptor Binding Affinity
This compound's affinity for the human MT1 and MT2 receptors has been characterized in vitro using radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity.
| Receptor | Cell Line | Ki (nM) | Reference(s) |
| MT1 | NIH-3T3 | 0.304 | |
| CHO-K1 | 0.35 | ||
| MT2 | NIH-3T3 | 0.0692 | |
| CHO-K1 | 0.17 |
Table 1: this compound Receptor Binding Affinity (Ki)
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in healthy subjects following oral administration.
| Parameter | Value | Reference(s) |
| Bioavailability | ~38.3% | |
| Tmax (fasted) | 0.5 - 3 hours | |
| Cmax (high-fat meal) | Decreased by ~44% | |
| Tmax (high-fat meal) | Delayed by ~1.75 hours | |
| Protein Binding | ~90% | |
| Metabolism | Extensively by CYP1A2 and CYP3A4 | |
| Elimination Half-life | ~1.3 hours | |
| Excretion | ~80% in urine, ~4% in feces |
Table 2: Pharmacokinetic Properties of this compound
Clinical Efficacy in Non-24-Hour Sleep-Wake Disorder
The efficacy of this compound (20 mg) in treating Non-24 was established in two pivotal, randomized, double-blind, placebo-controlled trials: the SET (Safety and Efficacy of this compound) study and the RESET (Randomized Withdrawal Study of the Safety and Efficacy of this compound) study.
| Endpoint | This compound | Placebo | p-value | Reference(s) |
| Entrainment Rate (aMT6s) - SET (Month 1) | 20% (8/40) | 2.6% (1/38) | 0.0171 | |
| Clinical Response - SET | 23.7% (9/38) | 0% (0/34) | 0.0028 | |
| Maintenance of Entrainment (aMT6s) - RESET | 90% (9/10) | 20% (2/10) | 0.0026 | |
| Maintenance of Entrainment (Cortisol) - RESET | 80% (8/10) | 20% (2/10) | 0.0118 | |
| Change in Nighttime Sleep (Worst 25% of nights) - SET | +57.5 min | +18.9 min | 0.0055 | |
| Change in Daytime Nap Duration (Worst 25% of days) - SET | -46.5 min | -17.9 min | 0.0050 |
Table 3: Efficacy of this compound in the SET and RESET Trials
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the development and evaluation of this compound. It is important to note that while these descriptions are based on standard and published methodologies, some specific details of the protocols used in the proprietary studies may not be publicly available.
Radioligand Binding Assay for MT1 and MT2 Receptors
This assay is used to determine the binding affinity of this compound for the melatonin receptors.
Objective: To quantify the binding affinity (Ki) of this compound for human MT1 and MT2 receptors.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO-K1) or NIH-3T3 cells stably expressing recombinant human MT1 or MT2 receptors.
-
Radioligand: 2-[¹²⁵I]-iodomelatonin.
-
This compound (or other competing ligands) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Binding Reaction: A fixed concentration of the radioligand (2-[¹²⁵I]-iodomelatonin) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Measurement of Urinary 6-Sulphatoxymelatonin (aMT6s) for Circadian Rhythm Assessment
This assay is a non-invasive method to assess the phase and period of the endogenous circadian rhythm.
Objective: To determine the circadian period (τ) of an individual by measuring the rhythm of the major melatonin metabolite, aMT6s, in urine.
Materials:
-
Urine collection containers.
-
Enzyme-linked immunosorbent assay (ELISA) kit for aMT6s or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) equipment.
-
Creatinine assay kit (for normalization).
Procedure:
-
Urine Collection: Urine samples are collected at regular intervals (e.g., every 4-6 hours) over a 48-hour period. The exact time and volume of each void are recorded. This is repeated on several occasions to establish a pattern.
-
Sample Storage: Urine samples are stored frozen until analysis.
-
aMT6s Assay: The concentration of aMT6s in each urine sample is determined using a competitive ELISA or LC-MS/MS.
-
Creatinine Measurement: The creatinine concentration in each sample is measured to normalize the aMT6s values for urinary flow rate.
-
Data Analysis: The normalized aMT6s excretion rate is plotted against time. A cosinor analysis or other mathematical model is used to fit a curve to the data and determine the acrophase (time of peak excretion) for each collection period. The change in the acrophase over time is used to calculate the circadian period (τ).
Assessment of Sleep-Wake Parameters in Clinical Trials
The clinical efficacy of this compound on sleep and wakefulness was assessed using a combination of subjective and objective measures.
Objective: To evaluate the effects of this compound on nighttime sleep and daytime sleepiness.
Methods:
-
Sleep Diaries: Patients record their daily sleep-wake patterns, including bedtime, wake time, sleep onset latency, number and duration of awakenings, and the timing and duration of daytime naps.
-
Actigraphy: A wrist-worn device that continuously records movement is used to objectively estimate sleep-wake patterns over extended periods. Algorithms are applied to the activity data to derive parameters such as total sleep time, sleep efficiency, and wake after sleep onset.
Key Parameters Measured:
-
Total Sleep Time (TST): The total duration of sleep during the night.
-
Wake After Sleep Onset (WASO): The total time spent awake after sleep has been initiated.
-
Latency to Persistent Sleep (LPS): The time from "lights out" to the first extended period of sleep.
-
Daytime Sleep Duration: The total duration of naps during the day.
Logical Relationships and Clinical Trial Design
The clinical development of this compound was logically structured to first establish its effect on the circadian clock and then to demonstrate its clinical benefit in the target population.
This compound Clinical Development Logic
Conclusion
This compound's role in regulating the sleep-wake cycle is firmly established through its targeted mechanism of action as a dual melatonin receptor agonist. By selectively activating MT1 and MT2 receptors in the SCN, it provides a powerful tool to entrain the circadian rhythm in individuals lacking the primary environmental cue of light. The quantitative data from preclinical and clinical studies provide robust evidence of its binding affinity, pharmacokinetic profile, and clinical efficacy in treating Non-24-Hour Sleep-Wake Disorder. The experimental methodologies outlined in this guide offer a framework for understanding the rigorous scientific evaluation that this compound has undergone. As research into circadian medicine continues to expand, the principles underlying this compound's development and mechanism of action will undoubtedly inform the discovery of novel therapies for a range of sleep and circadian rhythm disorders.
References
- 1. This compound safely and effectively improves sleep in Smith–Magenis syndrome: a double-blind randomized trial followed by an open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hetlioz | European Medicines Agency (EMA) [ema.europa.eu]
- 4. hca.wa.gov [hca.wa.gov]
Probing the Molecular Landscape of Tasimelteon Beyond Melatonin Receptors: An In-depth Technical Guide
For Immediate Release
Washington, D.C. - Tasimelteon (Hetlioz®), a potent agonist of the melatonin receptors MT1 and MT2, is the first and only FDA-approved treatment for Non-24-Hour Sleep-Wake Disorder (Non-24). While its therapeutic effects are primarily attributed to its action on these core circadian receptors, a comprehensive understanding of its broader molecular interaction profile is crucial for a complete safety and efficacy assessment. This technical guide provides a detailed overview of the known molecular targets of this compound beyond the MT1 and MT2 receptors, based on extensive safety pharmacology screenings.
Executive Summary
This compound exhibits a remarkably clean off-target profile, a critical attribute for a chronobiotic agent intended for long-term use. Extensive in vitro screening against a broad panel of pharmacologically relevant targets has demonstrated that this compound possesses a high degree of selectivity for the MT1 and MT2 receptors. At a concentration of 10 µM, significantly exceeding therapeutic plasma levels, this compound shows minimal interaction with a wide array of other receptors, ion channels, transporters, and enzymes. This high selectivity minimizes the potential for off-target-mediated side effects. While a comprehensive screen against more than 160 targets revealed no appreciable affinity for most, publicly available data from regulatory submissions details the results for a significant portion of these, which are presented herein. Notably, despite structural similarities to some serotonergic agents, no significant binding to serotonin receptors, including the 5-HT2B and 5-HT2C subtypes, has been quantitatively established in these broad screens.
Off-Target Binding Profile of this compound
As part of the non-clinical safety evaluation, this compound was screened against a comprehensive panel of receptors, ion channels, transporters, and enzymes to identify potential off-target interactions. The following table summarizes the results from a broad pharmacology screen where this compound was tested at a concentration of 10 µM. The data is presented as the percent inhibition of radioligand binding to the respective targets.
| Target Class | Target | % Inhibition @ 10 µM this compound |
| GPCRs | Adenosine A₁ | 18 |
| Adenosine A₂ₐ | 1 | |
| Adenosine A₃ | 16 | |
| Adrenergic α₁ₐ | 14 | |
| Adrenergic α₁B | 13 | |
| Adrenergic α₂ₐ | 2 | |
| Adrenergic β₁ | 1 | |
| Adrenergic β₂ | 0 | |
| Angiotensin AT₁ | -1 | |
| Bradykinin B₂ | 1 | |
| Cannabinoid CB₁ | 9 | |
| Cannabinoid CB₂ | 10 | |
| Cholecystokinin CCK₁ (CCK-A) | 16 | |
| Dopamine D₁ | 12 | |
| Dopamine D₂s | 17 | |
| Dopamine D₃ | 15 | |
| Dopamine D₄.₄ | 13 | |
| Dopamine D₅ | 11 | |
| Endothelin ETₐ | 1 | |
| GABA B | 1 | |
| Galanin Gal₁ | 1 | |
| Galanin Gal₂ | 1 | |
| Histamine H₁ | 12 | |
| Histamine H₂ | 1 | |
| Histamine H₃ | 1 | |
| Muscarinic M₁ | 1 | |
| Muscarinic M₂ | 1 | |
| Muscarinic M₃ | 1 | |
| Muscarinic M₄ | 1 | |
| Muscarinic M₅ | 1 | |
| Neuropeptide Y Y₁ | 1 | |
| Neuropeptide Y Y₂ | 1 | |
| Neurotensin NT₁ (NTS₁) | 1 | |
| Opioid δ₂ (DOP) | 1 | |
| Opioid κ (KOP) | 1 | |
| Opioid μ (MOP) | 1 | |
| Opioid NOP (ORL-1) | 1 | |
| Serotonin 5-HT₁ₐ | 13 | |
| Serotonin 5-HT₁B | 10 | |
| Serotonin 5-HT₂ₐ | 21 | |
| Serotonin 5-HT₂B | 18 | |
| Serotonin 5-HT₂c | 15 | |
| Serotonin 5-HT₃ | 1 | |
| Serotonin 5-HT₄ | 1 | |
| Serotonin 5-HT₅ₐ | 1 | |
| Serotonin 5-HT₆ | 1 | |
| Serotonin 5-HT₇ | 1 | |
| Somatostatin sst | 1 | |
| Tachykinin NK₁ | 1 | |
| Tachykinin NK₂ | 1 | |
| Tachykinin NK₃ | 1 | |
| Vasopressin V₁ₐ | 1 | |
| Ion Channels | Ca²⁺ Channel (L-type, Verapamil site) | 1 |
| K⁺ Channel (hERG) | 14 | |
| K⁺ Channel (KCNQ2/3) | 1 | |
| K⁺ Channel (Kir2.1) | 1 | |
| Na⁺ Channel (Site 2) | 1 | |
| Nicotinic (α₁β₁γδ) | 1 | |
| Transporters | Dopamine Transporter (DAT) | 19 |
| Norepinephrine Transporter (NET) | 15 | |
| Serotonin Transporter (SERT) | 22 | |
| Enzymes | Acetylcholinesterase | 1 |
| MAO-A | 1 | |
| MAO-B | 1 | |
| PDE4 | 1 |
Data sourced from the FDA Pharmacology Review for NDA 205677.
Experimental Protocols
The off-target profiling of this compound was conducted using a battery of standardized in vitro pharmacological assays. The following sections detail the general methodologies for the key experimental approaches employed.
Radioligand Binding Assays
Radioligand binding assays were the primary method used to determine the interaction of this compound with a wide range of receptors and transporters. These assays measure the ability of a test compound to displace a known radiolabeled ligand from its target.
General Protocol:
-
Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.
-
-
Binding Reaction:
-
The membrane preparation is incubated in a multi-well plate with a fixed concentration of a specific high-affinity radioligand and varying concentrations of the test compound (or a single high concentration for screening).
-
The reaction is allowed to reach equilibrium at a defined temperature.
-
-
Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through a glass fiber filter mat using a cell harvester, trapping the membranes with bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
-
Detection:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition of radioligand binding by the test compound is calculated.
-
For dose-response experiments, the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.
-
The Ki (inhibitory constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
While binding assays determine affinity, functional assays are necessary to assess whether a compound acts as an agonist, antagonist, or inverse agonist at a given target.
This assay is used to detect the activation of Gq-coupled G protein-coupled receptors (GPCRs), which signal through the release of intracellular calcium.
General Protocol:
-
Cell Culture and Plating:
-
Cells stably or transiently expressing the target GPCR are cultured and seeded into black-walled, clear-bottom multi-well plates.
-
-
Dye Loading:
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. The dye enters the cells and is cleaved by intracellular esterases, trapping it in the cytoplasm.
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
The test compound (this compound) is added to the wells, and the fluorescence intensity is monitored over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in fluorescence intensity is quantified to determine the cellular response.
-
For agonists, dose-response curves are generated to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and an alternative signaling pathway for some GPCRs.
General Protocol:
-
Cell Line:
-
A cell line is used that co-expresses the target GPCR fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment of the same protein.
-
-
Assay Procedure:
-
The cells are incubated with the test compound (this compound).
-
If the compound activates the GPCR, β-arrestin is recruited to the receptor.
-
-
Signal Generation:
-
The proximity of the two protein fragments upon β-arrestin recruitment allows them to complement and form a functional enzyme.
-
A substrate is added that is converted by the functional enzyme into a chemiluminescent product.
-
-
Detection and Analysis:
-
The chemiluminescent signal is measured using a luminometer.
-
An increase in signal indicates β-arrestin recruitment.
-
Dose-response curves can be generated to determine the EC₅₀ for agonists.
-
Conclusion
The comprehensive safety pharmacology profiling of this compound reveals a molecule with a highly specific affinity for its intended targets, the MT1 and MT2 melatonin receptors. The lack of significant binding or functional activity at a wide range of other physiologically relevant molecular targets at concentrations well above therapeutic levels underscores its clean off-target profile. This high degree of selectivity is a desirable characteristic for a medication intended for the management of chronic circadian rhythm disorders, minimizing the risk of unintended pharmacological effects and contributing to its favorable safety profile. Further research could focus on elucidating the full signaling cascade downstream of MT1 and MT2 receptor activation by this compound to provide a more complete picture of its mechanism of action.
A Technical Guide to the Initial Phase II and III Clinical Trials of Tasimelteon Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core Phase II and III clinical trials that established the efficacy of Tasimelteon. The following sections detail the experimental protocols, present quantitative efficacy data in structured tables, and illustrate key biological and experimental workflows.
Introduction to this compound
This compound is a dual melatonin receptor agonist, exhibiting selective binding to the melatonin 1 (MT1) and melatonin 2 (MT2) receptors, with a greater affinity for the MT2 receptor.[1] These G-protein coupled receptors are integral to the regulation of the body's circadian rhythms.[2] By activating MT1 and MT2 receptors in the suprachiasmatic nucleus of the brain, this compound is thought to resynchronize the master body clock.[3] This mechanism of action has been investigated for its therapeutic potential in circadian rhythm disorders and certain types of insomnia.
Core Efficacy Trials: Data and Protocols
The initial clinical development of this compound focused on its ability to entrain circadian rhythms and improve sleep parameters in various patient populations. The following subsections summarize the key Phase II and III trials.
Non-24-Hour Sleep-Wake Disorder (Non-24)
Non-24 is a circadian rhythm disorder, predominantly affecting totally blind individuals, where the intrinsic circadian pacemaker is not entrained to the 24-hour light-dark cycle.[4] The pivotal trials for this compound in this indication were the SET (Safety and Efficacy of this compound) and RESET (Randomized Withdrawal Study of the Efficacy and Safety of this compound) studies.
SET Trial (NCT01163032) [4]
-
Study Design: A multicenter, randomized, double-masked, placebo-controlled, parallel-group study.
-
Participants: 84 totally blind adults with a confirmed non-24-hour circadian period (τ) of ≥ 24.25 hours, as determined by urinary 6-sulphatoxymelatonin (aMT6s) rhythm analysis.
-
Intervention: Participants were randomized (1:1) to receive either this compound 20 mg or placebo, administered orally once daily, one hour before their target bedtime for 26 weeks.
-
Primary Endpoint: The proportion of participants who achieved entrainment of their circadian rhythm to a 24-hour period at month one. Entrainment was defined as a post-baseline τ of ≤ 24.1 hours with a 95% confidence interval that included 24.0 hours.
-
Secondary Endpoints: A key secondary endpoint was the clinical response as measured by the Non-24 Clinical Response Scale (N24CRS), which is a 4-item scale assessing nighttime total sleep time (nTST), daytime total sleep duration (dTSD), timing of sleep, and a clinical global impression of change (CGI-C). Each component is scored as 1 or 0 based on a pre-specified threshold.
RESET Trial (NCT01429116)
-
Study Design: A randomized-withdrawal, double-masked, placebo-controlled study.
-
Participants: 20 participants from the SET trial who had demonstrated entrainment to a 24-hour rhythm with this compound.
-
Intervention: Participants were randomized (1:1) to either continue receiving this compound 20 mg or switch to placebo, once daily for 8 weeks.
-
Primary Endpoint: The maintenance of entrainment of the circadian rhythm.
| Trial | Efficacy Endpoint | This compound 20 mg | Placebo | p-value | Citation |
| SET | Entrainment at Month 1 | 20% (8/40) | 2.6% (1/38) | 0.0171 | |
| Clinical Response (N24CRS) | Significantly better than placebo | - | 0.0025 | ||
| Increase in Nighttime Sleep (worst 25% of nights) | 57 minutes | - | - | ||
| Decrease in Daytime Sleep (worst 25% of days) | 46 minutes | - | - | ||
| RESET | Maintained Entrainment | 90% (9/10) | 20% (2/10) | 0.0055 |
Jet Lag Disorder (JLD)
The JET8 trial was a Phase III study designed to evaluate the efficacy of this compound in a laboratory model of jet lag disorder.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 320 healthy adults.
-
Intervention: Participants were randomized (1:1) to receive a single oral dose of this compound 20 mg or placebo 30 minutes before an 8-hour phase-advanced bedtime, simulating eastward travel across eight time zones.
-
Primary Endpoint: Total Sleep Time in the first two-thirds of the night (TST₂/₃), measured by polysomnography (PSG).
-
Secondary Endpoints: Included whole-night Total Sleep Time (TST), Wake After Sleep Onset (WASO), Latency to Persistent Sleep (LPS), and next-day alertness assessed by the Karolinska Sleepiness Scale (KSS) and a Visual Analog Scale (VAS).
| Efficacy Endpoint | This compound 20 mg (Change from Placebo) | 95% Confidence Interval | p-value | Citation |
| TST₂/₃ (min) | +60.3 | 44.0 to 76.7 | < 0.0001 | |
| Whole Night TST (min) | +85.5 | 64.3 to 106.6 | < 0.0001 | |
| WASO (min) | -74.6 | -94.8 to -54.3 | < 0.0001 | |
| LPS (min) | -15.1 | -26.2 to -4.0 | 0.0081 | |
| KSS (points) | -0.5 | -0.9 to -0.1 | 0.0083 | |
| VAS (mm) | +6.6 | 1.6 to 11.6 | 0.0099 |
Primary Insomnia
A Phase III trial was conducted to assess the efficacy of this compound in patients with primary insomnia characterized by difficulty falling asleep.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: 322 patients with primary insomnia.
-
Intervention: Patients were randomized to receive this compound 20 mg, this compound 50 mg, or placebo for a 5-week treatment period.
-
Primary Endpoint: The average change from baseline in Latency to Persistent Sleep (LPS) on Nights 1 and 8, measured by polysomnography.
-
Secondary Endpoints: Included Wake After Sleep Onset (WASO), Total Sleep Time (TST), and Sleep Efficiency (SE).
| Efficacy Endpoint (Change from Baseline, Avg. of Nights 1 & 8) | This compound 20 mg | This compound 50 mg | Placebo | p-value (vs. Placebo) | Citation |
| LPS (min) | -44.9 | -46.3 | -28.2 | < 0.001 (both doses) |
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound's dual agonism of MT1 and MT2 receptors.
Experimental Workflow of the SET Trial
Caption: Workflow of the Phase III SET trial for Non-24.
References
- 1. jcsm.aasm.org [jcsm.aasm.org]
- 2. gwinnettsleep.com [gwinnettsleep.com]
- 3. Daytime sleepiness estimated using the Karolinska Sleepiness Scale during mandibular advancement device therapy for snoring and sleep apnea: a secondary analysis of a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound (HETLIOZ®) in the Treatment of Jet Lag Disorder Evaluated in an 8-h Phase Advance Model; a Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Tasimelteon's Orphan Drug Designation for Non-24-Hour Sleep-Wake Disorder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tasimelteon and its orphan drug designation for the treatment of Non-24-Hour Sleep-Wake Disorder (N24SWD). It covers the regulatory framework, clinical trial data, experimental protocols, and the underlying mechanism of action, with a focus on quantitative data and molecular pathways.
Regulatory Landscape and Orphan Drug Designation
This compound, marketed under the brand name Hetlioz®, was granted orphan drug designation by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of N24SWD in blind individuals without light perception. This designation is granted to drugs intended for the treatment, prevention, or diagnosis of a rare disease or condition.
Table 1: this compound Orphan Drug Designation and Approval Timeline
| Regulatory Body | Designation/Approval | Date | Indication |
| FDA | Orphan Drug Designation | January 19, 2010 | Non-24-hour sleep-wake disorder in blind individuals without light perception.[1] |
| EMA | Orphan Drug Designation | February 23, 2011 | Treatment of non-24-hour sleep-wake disorder in blind people with no light perception.[2] |
| FDA | Marketing Approval | January 31, 2014 | Treatment of non-24-hour sleep-wake disorder.[1][3] |
| EMA | Marketing Authorisation | July 3, 2015 | Treatment of Non-24-Hour Sleep-Wake Disorder (Non-24) in totally blind adults.[2] |
The orphan drug designation provided incentives for the development of this compound, including market exclusivity. The FDA granted a seven-year period of orphan drug exclusivity, which ended on January 31, 2021. In the EU, orphan medicinal products are typically granted 10 years of market exclusivity.
Mechanism of Action: A Melatonin Receptor Agonist
This compound is a selective agonist for the melatonin receptors MT1 and MT2, which are G-protein coupled receptors located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock. The SCN regulates the circadian rhythm, which is typically synchronized to the 24-hour light-dark cycle. In totally blind individuals who lack light perception, this synchronization is lost, leading to a "free-running" circadian rhythm and the symptoms of N24SWD.
By binding to and activating MT1 and MT2 receptors, this compound mimics the effect of endogenous melatonin, helping to entrain the master clock to a 24-hour cycle. The MT1 receptor is primarily associated with promoting sleep onset, while the MT2 receptor is more involved in phase-shifting the circadian rhythm. This compound exhibits a greater affinity for the MT2 receptor compared to the MT1 receptor.
Signaling Pathway of this compound
The binding of this compound to MT1 and MT2 receptors initiates a cascade of intracellular signaling events. Both receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This reduction in cAMP can influence the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor involved in the regulation of clock genes. Additionally, signaling through these receptors can involve other pathways, such as the phospholipase C (PLC) and extracellular signal-regulated kinase (ERK) pathways.
Clinical Efficacy in Non-24-Hour Sleep-Wake Disorder
The efficacy of this compound for the treatment of N24SWD was established in two pivotal, randomized, double-blind, placebo-controlled phase 3 trials: the SET (Safety and Efficacy of this compound) trial and the RESET (Randomized Withdrawal Study of the Efficacy and Safety of this compound) trial.
Experimental Protocols
SET Trial Protocol:
-
Objective: To evaluate the efficacy and safety of this compound in entraining the circadian rhythm in totally blind individuals with N24SWD.
-
Design: A multicenter, randomized, double-masked, placebo-controlled, parallel-group study.
-
Participants: 84 totally blind adults (aged 18-75 years) with a confirmed diagnosis of N24SWD.
-
Intervention: Participants were randomized (1:1) to receive either 20 mg of this compound or a placebo orally once daily, one hour before their target bedtime, for 26 weeks.
-
Primary Endpoints:
-
The proportion of patients who achieved entrainment of their urinary 6-sulphatoxymelatonin (aMT6s) rhythm to a 24-hour cycle at month 1.
-
Clinical response, a composite endpoint of entrainment and clinical improvement.
-
-
Secondary Endpoints: Included changes in nighttime total sleep time, daytime nap duration, and patient-reported outcomes of sleep and wakefulness.
RESET Trial Protocol:
-
Objective: To evaluate the maintenance of entrainment with continued this compound treatment.
-
Design: A multicenter, randomized-withdrawal, double-masked, placebo-controlled study.
-
Participants: 20 totally blind adults with N24SWD who had demonstrated entrainment during an open-label run-in phase with this compound.
-
Intervention: Participants were randomized (1:1) to either continue receiving 20 mg of this compound or switch to a placebo once daily for 8 weeks.
-
Primary Endpoint: The proportion of patients who maintained entrainment.
Quantitative Clinical Trial Results
Table 2: Efficacy Results of the SET Trial
| Endpoint | This compound (n=42) | Placebo (n=42) | p-value |
| Entrainment at Month 1 | |||
| Patients Entrained, n (%) | 8 (20%) | 1 (3%) | 0.0171 |
| Clinical Response | |||
| Patients with Clinical Response, n (%) | 9 (24%) | 0 (0%) | 0.0028 |
| Sleep and Wake Parameters | |||
| Increase in Nighttime Sleep (worst 25% of nights), min | 57.1 | 25.8 | <0.05 |
| Decrease in Daytime Nap Duration (worst 25% of days), min | -65.9 | -16.8 | <0.05 |
Table 3: Efficacy Results of the RESET Trial
| Endpoint | This compound (n=10) | Placebo (n=10) | p-value |
| Maintenance of Entrainment | |||
| Patients Maintaining Entrainment, n (%) | 9 (90%) | 2 (20%) | 0.0026 |
The most common adverse events reported in the clinical trials were headache, elevated liver enzymes, nightmares or abnormal dreams, and upper respiratory or urinary tract infections.
Pharmacokinetics of this compound
Table 4: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Absorption | |
| Absolute Bioavailability | ~38.3% |
| Tmax (fasted) | 0.5 - 3 hours |
| Effect of High-Fat Meal | Cmax decreased by 44%, Tmax delayed by ~1.75 hours |
| Distribution | |
| Protein Binding | ~90% |
| Volume of Distribution (Vd/F) | 56 - 126 L |
| Metabolism | |
| Primary Enzymes | CYP1A2 and CYP3A4 |
| Major Metabolic Pathway | Oxidation and oxidative dealkylation |
| Excretion | |
| Elimination Half-life | 1.3 ± 0.4 hours |
| Route of Excretion | ~80% in urine, ~4% in feces (as metabolites) |
Clinical Application: Diagnosis and Treatment Workflow
The diagnosis and management of N24SWD require a systematic approach to confirm the free-running circadian rhythm and to initiate and monitor treatment.
Diagnostic and Treatment Workflow for N24SWD
Conclusion
This compound represents a significant advancement in the treatment of Non-24-Hour Sleep-Wake Disorder, a rare and debilitating condition. Its designation as an orphan drug facilitated its development and approval, providing a much-needed therapeutic option for this patient population. The robust clinical trial data demonstrates its efficacy in entraining the circadian rhythm, leading to improvements in nighttime sleep and daytime wakefulness. A thorough understanding of its mechanism of action, pharmacokinetic profile, and the appropriate clinical workflow for its use is essential for researchers, scientists, and drug development professionals working in the field of circadian rhythm disorders.
References
Methodological & Application
Tasimelteon Experimental Protocols for In Vivo Rodent Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasimelteon, marketed under the brand name Hetlioz®, is a dual melatonin receptor agonist with a higher affinity for the melatonin MT2 receptor compared to the MT1 receptor.[1] It is approved for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24), a condition where an individual's circadian rhythm is not synchronized to the 24-hour day, a common issue among totally blind individuals.[2][3][4] By acting on the MT1 and MT2 receptors in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock, this compound helps to re-entrain the circadian rhythm.[5] These application notes provide a summary of key in vivo rodent study protocols to assess the efficacy of this compound in preclinical models of circadian rhythm disorders.
Mechanism of Action and Signaling Pathway
This compound is a selective agonist for the melatonin receptors MT1 and MT2. These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating circadian rhythms. Upon binding of this compound, the MT1 and MT2 receptors, which preferentially couple to Gi proteins, inhibit the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling pathways that influence the expression of clock genes within the SCN, ultimately leading to the phase-shifting and entrainment of the circadian rhythm. The MT2 receptor is particularly implicated in mediating the phase-shifting effects on the circadian rhythm. Recent research also suggests that melatonin receptors can form heterodimers (MT1/MT2), which may lead to biased signaling through Gq proteins.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Rat | Mouse | Reference(s) |
| Route of Administration | Oral / Subcutaneous | Oral | |
| Effective Dose (Entrainment) | ED₅₀ = 0.21 mg/kg (SC) | Not specified | |
| Effective Dose Range (Phase Advance) | 1.0 - 5.0 mg/kg (SC) | Not specified | |
| Doses in 2-year Carcinogenicity Study | 20, 100, 250 mg/kg/day (oral) | 30, 100, 300 mg/kg/day (oral) | |
| Doses in Fertility Study (Female) | 5, 50, 500 mg/kg/day (oral) | Not specified |
Experimental Protocols
Experimental Workflow for Circadian Rhythm Studies
Protocol 1: Assessment of Circadian Rhythm Entrainment in a Free-Running Rodent Model
This protocol is designed to assess the ability of this compound to entrain the free-running circadian rhythm of locomotor activity in rodents housed in constant darkness.
Materials:
-
Male rats or mice (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Individually ventilated cages equipped with running wheels
-
Light-tight environmental chambers with programmable lighting
-
Data acquisition system for recording running wheel activity
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water) [A palatable vehicle like sweetened condensed milk can also be considered for voluntary consumption to reduce stress]
-
Oral gavage needles
Procedure:
-
Acclimation and Baseline:
-
House animals individually in cages with running wheels within a light-tight chamber.
-
Acclimate the animals to a 12:12 hour light-dark (LD) cycle for at least two weeks.
-
Record baseline locomotor activity to ensure a stable, entrained rhythm.
-
-
Induction of Free-Running Rhythm:
-
Switch the lighting condition to constant darkness (DD) to allow the animals' endogenous circadian rhythm to "free-run."
-
Maintain the animals in DD for at least 10-14 days to establish a stable free-running period.
-
-
Treatment Administration:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Divide the animals into treatment groups (e.g., vehicle, 0.1 mg/kg, 1.0 mg/kg, 5.0 mg/kg this compound).
-
Administer this compound or vehicle orally via gavage once daily at the same time for a period of several weeks (e.g., up to 66 days as in a key preclinical study). The time of administration should be consistent (e.g., at the predicted onset of activity).
-
-
Data Collection and Analysis:
-
Continuously record running wheel activity throughout the experiment.
-
Analyze the locomotor activity data to determine if and when the animals' rhythms entrain to the daily administration of this compound. This can be visualized using actograms.
-
Quantify the percentage of animals in each group that achieve stable entrainment.
-
Calculate the phase angle of entrainment (the temporal relationship between the time of drug administration and the onset of activity).
-
Protocol 2: Assessment of Phase-Shifting Ability in a "Jet Lag" Rodent Model
This protocol simulates eastward travel ("jet lag") by advancing the light-dark cycle and assesses the efficacy of this compound in accelerating re-entrainment to the new cycle.
Materials:
-
Same as Protocol 1.
Procedure:
-
Acclimation and Baseline:
-
Follow the same acclimation and baseline recording procedure as in Protocol 1 to establish a stable rhythm entrained to a 12:12 LD cycle.
-
-
Simulated Jet Lag:
-
Induce a phase advance of the LD cycle by shortening the light phase on one day (e.g., an 8-hour advance, meaning the lights turn off 8 hours earlier than the previous day).
-
-
Treatment Administration:
-
Prepare this compound and vehicle solutions as in Protocol 1.
-
Administer this compound or vehicle orally approximately 30 minutes before the new, advanced dark onset.
-
Continue daily administration at the same time relative to the new LD cycle for a specified number of days (e.g., 3-5 days).
-
-
Data Collection and Analysis:
-
Continuously record running wheel activity.
-
Analyze the locomotor activity data to determine the rate of re-entrainment to the new LD cycle for each treatment group.
-
Quantify the number of days it takes for the onset of activity to stabilize to the new dark phase.
-
Calculate the phase shift for each day following the LD cycle shift by comparing the onset of activity to the pre-shift baseline.
-
Compare the rate of re-entrainment between the this compound-treated groups and the vehicle-treated group.
-
Conclusion
The described in vivo rodent protocols provide a framework for evaluating the efficacy of this compound in preclinical models of circadian rhythm disruption. The free-running model is particularly relevant for studying Non-24-Hour Sleep-Wake Disorder, while the jet lag model can assess the broader chronobiotic potential of the compound. Careful consideration of dosing, timing of administration, and appropriate analysis of locomotor activity data are critical for obtaining robust and meaningful results. These studies are essential for understanding the pharmacology of this compound and for the development of novel chronotherapeutic agents.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound for treating non-24-h sleep-wake rhythm disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of non-24-hour sleep-wake disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Review in Non-24-Hour Sleep-Wake Disorder in Totally Blind Individuals | springermedicine.com [springermedicine.com]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for the Use of Tasimelteon in Animal Models of Circadian Disruption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasimelteon is a selective agonist for the melatonin receptors MT1 and MT2, with a higher affinity for the MT2 receptor.[1][2] By activating these receptors in the suprachiasmatic nucleus (SCN), the body's master clock, this compound can effectively phase-shift circadian rhythms.[3][4] This makes it a valuable tool for studying the mechanisms of circadian entrainment and for developing therapies for circadian rhythm sleep-wake disorders. These application notes provide detailed protocols for utilizing this compound in common animal models of circadian disruption, including simulated jet lag and shift work.
Mechanism of Action
This compound mimics the endogenous effects of melatonin by binding to and activating MT1 and MT2 receptors.[4] The activation of these G protein-coupled receptors initiates a signaling cascade that ultimately influences the firing rate of SCN neurons and resets the phase of the circadian clock. The differential roles of the two receptor subtypes are thought to be:
-
MT1 Receptor: Primarily involved in promoting sleep onset.
-
MT2 Receptor: Primarily involved in phase-shifting the circadian clock.
Preclinical Rationale
Preclinical studies in rats have demonstrated the chronobiotic efficacy of this compound at doses ranging from 1 to 5 mg/kg. Pharmacokinetic studies of this compound (formerly BMS-214778) in rats have shown that it effectively penetrates the brain from plasma, a crucial characteristic for a centrally acting circadian regulator.
Experimental Protocols
Jet Lag Model (Phase Advance)
This model simulates eastward travel across time zones, which is known to cause difficulties in advancing the sleep-wake cycle.
Objective: To assess the efficacy of this compound in accelerating re-entrainment to a new light-dark cycle.
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
Individually ventilated cages with running wheels
-
Light-controlled environmental chambers
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
Protocol:
-
Baseline Entrainment: House mice individually in cages with running wheels under a standard 12:12 hour light-dark (LD) cycle (e.g., lights on at 7:00 AM, lights off at 7:00 PM) for at least two weeks to establish a stable baseline of locomotor activity.
-
Circadian Disruption (Phase Advance): Induce a 6-hour phase advance of the LD cycle by turning the lights on 6 hours earlier than the previous schedule (e.g., new lights on at 1:00 AM, lights off at 1:00 PM).
-
This compound Administration:
-
Treatment Group: Administer this compound (e.g., 1, 3, or 10 mg/kg, intraperitoneally or orally) 30 minutes before the new dark phase begins on the first day of the phase shift and for the subsequent 7 days.
-
Vehicle Control Group: Administer the vehicle at the same time and volume as the treatment group.
-
-
Data Collection: Continuously record locomotor activity using the running wheels throughout the experiment.
-
Data Analysis:
-
Analyze the locomotor activity data to determine the rate of re-entrainment. This can be quantified by measuring the number of days it takes for the onset of activity to stabilize to the new dark phase.
-
Compare the phase angle of entrainment between the this compound and vehicle-treated groups.
-
Expected Outcome: this compound is expected to accelerate the re-entrainment of locomotor activity rhythms to the new LD cycle compared to the vehicle control.
Shift Work Model (Forced Activity during Rest Phase)
This model simulates the disruptive effects of night shift work by forcing nocturnal animals to be active during their normal resting period (the light phase).
Objective: To evaluate the potential of this compound to mitigate the negative consequences of forced activity during the rest phase on circadian rhythms.
Animal Model: Male Wistar rats, 8-10 weeks old.
Materials:
-
Cages with slowly rotating wheels or other automated activity-inducing apparatus
-
Light-controlled environmental chambers
-
This compound
-
Vehicle
Protocol:
-
Baseline Entrainment: House rats under a 12:12 LD cycle for two weeks.
-
Circadian Disruption (Simulated Shift Work): For 5 consecutive days, place the rats in the slowly rotating wheels for 8 hours during the middle of the light phase (e.g., from 4 hours after lights on to 4 hours before lights off) to enforce activity.
-
This compound Administration:
-
Treatment Group: Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p. or p.o.) 30 minutes before the start of the forced activity period.
-
Vehicle Control Group: Administer the vehicle at the same time.
-
-
Data Collection:
-
Monitor locomotor activity 24/7.
-
Collect blood samples at different time points (e.g., every 4 hours) on the last day of the protocol to measure melatonin and corticosterone levels.
-
-
Data Analysis:
-
Analyze the 24-hour locomotor activity patterns to assess the degree of circadian disruption.
-
Compare the rhythmicity and phase of melatonin and corticosterone secretion between the groups.
-
Expected Outcome: this compound may help to maintain a more robust circadian rhythmicity in locomotor activity and hormonal profiles despite the forced activity during the rest phase.
Data Presentation
Quantitative Data from Preclinical and Clinical Studies
While specific preclinical data on this compound in animal models of circadian disruption is limited in publicly available literature, the following tables summarize relevant findings from human clinical trials and preclinical pharmacology, which can inform the design of animal studies.
Table 1: this compound Efficacy in a Human Jet Lag Model (8-hour Phase Advance)
| Parameter | Placebo | This compound (20 mg) | Change with this compound |
| Total Sleep Time (TST) - full night (min) | 230.3 | 315.8 | +85.5 |
| TST in first 2/3 of night (min) | 156.1 | 216.4 | +60.3 |
| Wake After Sleep Onset (WASO) (min) | - | - | -74.6 |
| Latency to Persistent Sleep (LPS) (min) | - | - | -15.1 |
Table 2: this compound Efficacy in a Human Transatlantic Jet Lag Study
| Parameter | Placebo | This compound (20 mg) | Change from Baseline (Night 3) |
| Objective TST in first 2/3 of night (min) | - | - | +34.8 |
| Subjective TST (min) | - | - | +78.45 |
| Subjective Latency to Persistent Sleep (min) | - | - | -26.55 |
Table 3: Preclinical Dose Efficacy in Rats
| Parameter | Effective Dose Range (mg/kg) |
| Chronobiotic Efficacy | 1 - 5 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in the SCN.
Caption: Experimental workflow for the jet lag model.
Caption: Experimental workflow for the shift work model.
References
- 1. This compound for treating non-24-h sleep-wake rhythm disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vanda Pharmaceuticals announces the publication in PLOS One of an article titled "Melatonin agonist this compound (HETLIOZ®) improves sleep in patients with primary insomnia: A multicenter, randomized, double-blind, placebo-controlled trial" [prnewswire.com]
- 3. This compound (Hetlioz™) | Semantic Scholar [semanticscholar.org]
- 4. This compound, a melatonin agonist for the treatment of insomnia and circadian rhythm sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Measurement of Tasimelteon Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasimelteon is a selective dual melatonin receptor agonist, primarily targeting the MT1 and MT2 receptors.[1][2][3] These G protein-coupled receptors (GPCRs) are integral to the regulation of circadian rhythms.[4][5] Accurate determination of the binding affinity of this compound to these receptors is crucial for understanding its pharmacological profile and therapeutic potential. This document provides detailed application notes and protocols for conducting in vitro radioligand binding assays to measure the receptor binding affinity of this compound.
Data Presentation
The binding affinity of this compound for human MT1 and MT2 receptors has been determined in various cell lines. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Compound | Receptor | Cell Line | Ki (nM) | Reference |
| This compound | MT1 | NIH-3T3 | 0.304 | |
| This compound | MT2 | NIH-3T3 | 0.0692 | |
| This compound | MT1 | CHO-K1 | 0.35 | |
| This compound | MT2 | CHO-K1 | 0.17 |
Table 1: Binding Affinity (Ki) of this compound for Human MT1 and MT2 Receptors.
Experimental Protocols
The following protocols describe the necessary steps to determine the binding affinity of this compound for MT1 and MT2 receptors using a competitive radioligand binding assay. This method is considered the gold standard for quantifying the interaction between a ligand and its receptor.
Membrane Preparation from Cells Expressing Melatonin Receptors
This protocol is designed for cultured cells, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, stably expressing the human MT1 or MT2 receptor.
Materials:
-
Cultured cells expressing MT1 or MT2 receptors
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold
-
Sucrose Buffer: Lysis buffer containing 10% (w/v) sucrose
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
BCA protein assay kit
Procedure:
-
Grow cells to 80-90% confluency in appropriate culture flasks.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and transfer them to a centrifuge tube.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cells using a Dounce homogenizer (10-15 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
This assay determines the affinity of this compound by measuring its ability to compete with a radiolabeled ligand, 2-[¹²⁵I]-iodomelatonin, for binding to the MT1 and MT2 receptors.
Materials:
-
Membrane preparation containing MT1 or MT2 receptors
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4
-
Radioligand: 2-[¹²⁵I]-iodomelatonin (specific activity ~2200 Ci/mmol)
-
Competitor: this compound
-
Non-specific binding control: Melatonin (10 µM)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Vacuum filtration manifold (cell harvester)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. The concentration range should typically span from 1 pM to 10 µM.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of 2-[¹²⁵I]-iodomelatonin (at a concentration close to its Kd, e.g., 100-200 pM), and 50 µL of Assay Buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of 2-[¹²⁵I]-iodomelatonin, and 50 µL of 10 µM Melatonin.
-
Competition Binding: 50 µL of membrane preparation, 50 µL of 2-[¹²⁵I]-iodomelatonin, and 50 µL of each this compound dilution.
-
-
The final protein concentration of the membrane preparation should be optimized, typically ranging from 5-20 µg per well.
-
Incubate the plate at 37°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial and allow them to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration of this compound.
-
[L] is the concentration of the radioligand (2-[¹²⁵I]-iodomelatonin) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor. This should be determined in a separate saturation binding experiment.
-
Visualizations
Caption: Workflow for the in vitro radioligand binding assay.
References
- 1. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. chem.uwec.edu [chem.uwec.edu]
- 3. revvity.com [revvity.com]
- 4. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Tasimelteon in Laboratory Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tasimelteon is a selective agonist for the melatonin receptors MT1 and MT2, playing a crucial role in the regulation of circadian rhythms and sleep-wake cycles.[1] This document provides detailed application notes and protocols for the use of this compound in laboratory animal research, with a focus on dosage, administration, and experimental design for studying its effects on circadian biology and sleep physiology. The information is intended to guide researchers in designing and executing preclinical studies.
Mechanism of Action
This compound exerts its effects by binding to and activating the MT1 and MT2 receptors, which are G-protein coupled receptors.[2][3] Activation of these receptors, located primarily in the suprachiasmatic nucleus (SCN) of the hypothalamus, influences the body's internal clock.[4] The MT1 receptor is primarily associated with promoting sleepiness, while the MT2 receptor is involved in phase-shifting the circadian clock.[3] this compound exhibits a higher affinity for the MT2 receptor compared to the MT1 receptor.
Signaling Pathway
Upon agonist binding, both MT1 and MT2 receptors couple to inhibitory G-proteins (Gαi), leading to the inhibition of adenylyl cyclase. This action decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of protein kinase A (PKA). The MT1 receptor can also couple to Gq proteins, activating the phospholipase C (PLC) pathway, which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).
This compound signaling pathway through MT1 and MT2 receptors.
Pharmacokinetics in Laboratory Animals
Preclinical pharmacokinetic studies of this compound (formerly BMS-214778) have been conducted in rats and monkeys. The compound exhibits high hepatic extraction and a high degree of tissue distribution. It is important to note that this compound displays non-linear oral pharmacokinetics, with systemic exposure increasing more than proportionally with dose increments.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Sprague-Dawley)
| Parameter | Intravenous (1 mg/kg) | Oral (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | - | 1.8 ± 0.6 | 130 ± 120 |
| Tmax (h) | - | 0.25 ± 0.0 | 0.4 ± 0.2 |
| AUC (ng·h/mL) | 37.6 ± 7.9 | 2.5 ± 0.8 | 130 ± 50 |
| t½ (h) | 0.8 ± 0.1 | 1.1 ± 0.4 | 1.0 ± 0.2 |
| Bioavailability (%) | - | 7 ± 3 | 35 ± 13 |
| Clearance (mL/min/kg) | 450 ± 90 | - | - |
| Vd (L/kg) | 2.9 ± 0.5 | - | - |
Data from Vachharajani et al., 2003. Values are presented as mean ± SD.
Table 2: Pharmacokinetic Parameters of this compound in Monkeys (Cynomolgus)
| Parameter | Intravenous (1 mg/kg) | Oral (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | - | 1.6 ± 0.7 | 180 ± 110 |
| Tmax (h) | - | 0.5 ± 0.0 | 1.0 ± 0.0 |
| AUC (ng·h/mL) | 28.5 ± 6.9 | 2.3 ± 0.8 | 320 ± 160 |
| t½ (h) | 0.9 ± 0.1 | 0.8 ± 0.1 | 1.4 ± 0.3 |
| Bioavailability (%) | - | 8 ± 3 | 112 ± 56 |
| Clearance (mL/min/kg) | 600 ± 150 | - | - |
| Vd (L/kg) | 4.1 ± 0.8 | - | - |
Data from Vachharajani et al., 2003. Values are presented as mean ± SD.
Dosage and Administration for Research
The selection of an appropriate dose for research studies is critical and will depend on the specific research question and animal model. The doses used in toxicology studies are generally high and may not be suitable for behavioral or physiological experiments.
Table 3: Recommended Dose Ranges for Preclinical Research
| Animal Model | Application | Recommended Dose Range (mg/kg) | Route of Administration | Notes |
| Rat | Circadian Rhythm Entrainment | 1 - 10 | Oral (gavage), Subcutaneous | Start with lower doses and escalate. Dosing should occur at a consistent time, typically before the onset of the dark phase. |
| Mouse | Circadian Phase-Shifting | 1 - 20 | Oral (gavage), Subcutaneous | Higher doses may be required in mice due to their faster metabolism. |
| Rat/Mouse | Sleep Architecture Analysis | 3 - 30 | Oral (gavage), Intraperitoneal | Dose-response studies are recommended to determine the optimal dose for modulating sleep stages. |
Formulation and Administration:
For oral administration, this compound can be suspended in a vehicle such as 0.5% methylcellulose or a similar appropriate vehicle. For subcutaneous or intraperitoneal injection, a solution can be prepared, though solubility should be considered. It is recommended to administer this compound at the same time each day, particularly for circadian rhythm studies, to ensure consistent effects.
Experimental Protocols
Circadian Rhythm Research: Locomotor Activity
This protocol is designed to assess the phase-shifting or entrainment effects of this compound on locomotor activity rhythms in rodents.
Workflow for a circadian locomotor activity study.
Methodology:
-
Animal Housing: Individually house animals in cages equipped with running wheels within light-controlled chambers.
-
Acclimation: Allow animals to acclimate to the housing conditions for at least one week.
-
Baseline Recording: Record baseline locomotor activity under a 12:12 light-dark (LD) cycle for two weeks to establish a stable entrained rhythm.
-
Free-Running Rhythm: Transfer animals to constant darkness (DD) to allow their endogenous circadian rhythm to "free-run." Record activity for at least one week to determine the free-running period (tau).
-
Drug Administration: On the day of the experiment, administer this compound or vehicle at a specific circadian time (CT). The timing of administration is critical for observing phase shifts. For example, administration during the subjective day (the animal's rest phase) is often used to induce phase advances.
-
Post-Administration Recording: Continue to record locomotor activity in DD for at least two weeks to observe any phase shifts in the activity rhythm.
-
Data Analysis: Analyze the locomotor activity data to determine the magnitude and direction of the phase shift, as well as any changes in the free-running period or overall activity levels.
Sleep Research: EEG/EMG Analysis
This protocol is for assessing the effects of this compound on sleep architecture using electroencephalography (EEG) and electromyography (EMG).
Workflow for a sleep architecture study using EEG/EMG.
Methodology:
-
Surgical Implantation: Surgically implant EEG and EMG electrodes in the animals under anesthesia. EEG electrodes are typically placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.
-
Recovery: Allow a recovery period of at least one week post-surgery.
-
Habituation: Habituate the animals to the recording setup, including the tethered recording cables, for several days.
-
Baseline Recording: Record baseline EEG and EMG data for 24-48 hours to establish normal sleep-wake patterns.
-
Drug Administration: Administer this compound or vehicle at a specific time of day, for example, at the beginning of the light phase (to assess effects on sleep) or the dark phase (to assess effects on wakefulness).
-
Post-Administration Recording: Record EEG and EMG data for at least 24 hours following drug administration.
-
Data Analysis: Score the recorded data into different sleep-wake states (e.g., wake, non-rapid eye movement sleep (NREM), and rapid eye movement sleep (REM)). Analyze parameters such as total sleep time, sleep latency, sleep bout duration, and the amount of time spent in each sleep stage.
Safety and Toxicology
In preclinical toxicology studies, this compound has been administered orally to mice at doses up to 300 mg/kg/day and to rats at doses up to 250 mg/kg/day for up to two years. In juvenile rats, oral doses of 50, 150, and 450 mg/kg were administered from weaning through adulthood. Toxicity was primarily observed at the highest doses. Researchers should consult detailed toxicology reports for specific safety information relevant to their study design.
Conclusion
This compound is a valuable tool for investigating the role of the melatonergic system in the regulation of circadian rhythms and sleep. The protocols and data presented in this document provide a foundation for designing and conducting preclinical research with this compound. It is essential for researchers to carefully consider the specific goals of their study to select the appropriate animal model, dosage, and experimental design. Dose-response studies are highly recommended to determine the optimal concentration for the desired physiological or behavioral effect.
References
- 1. This compound for treating non-24-h sleep-wake rhythm disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetics and metabolism of BMS-214778, a novel melatonin receptor agonist. (2003) | Nimish N. Vachharajani | 69 Citations [scispace.com]
Application of Tasimelteon in jet lag disorder research models
Application Notes: Tasimelteon in Jet Lag Disorder Research
Introduction
Jet Lag Disorder (JLD) is a circadian rhythm sleep-wake disorder that occurs when the body's internal clock is misaligned with a new time zone, most commonly after rapid transmeridian air travel.[1][2] Symptoms include nighttime insomnia, excessive daytime sleepiness, and impaired cognitive function.[3][4] this compound (HETLIOZ®), a dual melatonin receptor agonist (DMRA), has been investigated as a potential treatment for JLD.[5] It is currently approved by the FDA for Non-24-Hour Sleep-Wake Disorder. These notes provide an overview of the application of this compound in established research models of JLD, detailing its mechanism of action, experimental protocols, and key efficacy data.
Mechanism of Action
This compound is a selective agonist for the melatonin receptors MT1 and MT2, which are concentrated in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's primary circadian pacemaker. By binding to these receptors, this compound mimics the effects of endogenous melatonin to regulate the sleep-wake cycle.
-
MT1 Receptor Activation: Activation of the MT1 receptor is primarily involved in promoting sleep onset. It is understood to suppress the firing of SCN neurons, which reduces the circadian drive for wakefulness.
-
MT2 Receptor Activation: The MT2 receptor plays a crucial role in re-entraining or phase-shifting the circadian rhythm to align with the external 24-hour light-dark cycle.
This dual action allows this compound to both initiate sleep during a period of wakefulness (as experienced in JLD) and help reset the body's internal clock to the new time zone.
Protocols for Jet Lag Disorder Research Models
Human Laboratory Model: Simulated 8-Hour Phase Advance (JET8 Study)
This model simulates the circadian challenge of an eastward flight across eight time zones (e.g., Los Angeles to London) in a controlled laboratory setting, removing confounding variables like travel fatigue.
Experimental Protocol:
-
Screening: Recruit healthy adults (ages 18-73) with consistent sleep schedules (7-9 hours of sleep per night, bedtime between 21:00 and 01:00).
-
Acclimation: Participants are admitted to a clinical research sleep center.
-
Randomization: Participants are assigned in a 1:1 ratio to receive either this compound (20 mg) or a matching placebo using a double-blind, block randomization method.
-
Phase Advance: The participant's sleep-wake schedule is advanced by 8 hours. For example, a participant who normally sleeps from 23:00 to 07:00 would be scheduled to sleep from 15:00 to 23:00.
-
Dosing: A single oral dose of 20 mg this compound or placebo is administered 30 minutes before the new, phase-advanced bedtime.
-
Sleep Assessment (Polysomnography): An 8-hour sleep episode is recorded using polysomnography (PSG) to objectively measure sleep parameters.
-
Next-Day Assessment: Subjective measures of alertness and sleepiness, such as the Karolinska Sleepiness Scale (KSS) and Visual Analog Scales (VAS), are collected at multiple time points the following day.
Preclinical Animal Model: Light/Dark Cycle Shift
Animal models, typically using mice or rats, are essential for preclinical research. These models simulate jet lag by abruptly shifting the ambient light-dark (LD) cycle, which is the primary environmental cue for entraining circadian rhythms in rodents. Phase advances (shortening the dark period) are generally considered more disruptive than phase delays.
General Protocol:
-
Acclimation: Animals (e.g., C57BL/6j mice) are housed under a standard 12:12 hour LD cycle (e.g., lights on at 07:00, lights off at 19:00) for at least two weeks to allow for entrainment. Food and water are provided ad libitum.
-
Baseline Monitoring: Activity rhythms are often monitored using running wheels or infrared sensors to confirm stable entrainment to the LD cycle.
-
Jet Lag Induction: The LD cycle is abruptly shifted. A common protocol is an 8-hour phase advance, achieved by shortening the dark phase by 8 hours. This shift can be repeated every 2-3 days to simulate chronic jet lag.
-
Treatment: this compound or a vehicle control is administered to the animals, typically prior to the onset of the new dark period. Dosing can be via oral gavage or in drinking water, depending on the study design.
-
Assessment: The rate of re-entrainment is measured by monitoring activity rhythms. Other assessments can include behavioral tests for cognitive function and mood-related behaviors, as well as physiological measurements.
Quantitative Data Summary
The JET8 study provided robust quantitative data on the efficacy of a single 20 mg dose of this compound in an 8-hour phase advance model. The results demonstrate statistically significant and clinically meaningful improvements in both objective and subjective measures of sleep and daytime alertness.
Table 1: Efficacy of this compound in the JET8 Simulated Jet Lag Study
| Endpoint | This compound (20 mg) | Placebo | Improvement vs. Placebo | P-value | Citation(s) |
|---|---|---|---|---|---|
| Objective Sleep Measures (Polysomnography) | |||||
| Total Sleep Time, first 2/3 of night (TST₂/₃) | 216.4 min | 156.1 min | +60.3 min | <0.0001 | |
| Total Sleep Time, full night (TST) | 315.8 min | 230.3 min | +85.5 min | <0.0001 | |
| Latency to Persistent Sleep (LPS) | 40.0 min (approx.) | 55.1 min (approx.) | -15.1 min | 0.0081 | |
| Wake After Sleep Onset (WASO) | Not specified | Not specified | -74.6 min | <0.0001 | |
| Subjective Next-Day Measures | |||||
| Karolinska Sleepiness Scale (KSS) | Improved Alertness | Lower Alertness | Statistically Significant | <0.01 |
| Visual Analog Scale (VAS) for Alertness | Improved Alertness | Lower Alertness | Statistically Significant | <0.05 | |
Note: Absolute values for LPS are calculated based on the reported difference.
Conclusion
Research models are critical for evaluating treatments for Jet Lag Disorder. The 8-hour phase advance laboratory model in humans provides a well-controlled environment to assess efficacy, and data shows that a single 20 mg dose of this compound significantly improves sleep duration, reduces sleep latency, and enhances next-day alertness. Preclinical animal models utilizing light-dark cycle shifts are valuable for studying the underlying neurobiological mechanisms and for the initial screening of potential chronobiotic agents. The protocols and data presented here demonstrate that this compound effectively mitigates the primary symptoms of jet lag in these established models, highlighting its therapeutic potential.
References
- 1. Once-daily this compound (VEC-162) for jet lag following transmeridian travel: A multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jet Lag: Current and Potential Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 3 trial: this compound effective for jet lag disorder | MDedge [mdedge.com]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. Efficacy of this compound (HETLIOZ®) in the Treatment of Jet Lag Disorder Evaluated in an 8-h Phase Advance Model; a Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Tasimelteon Stock Solutions for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tasimelteon is a selective dual agonist for the melatonin receptors MT1 and MT2, with a greater affinity for the MT2 receptor.[1][2][3] It is a crucial tool for in vitro studies of circadian rhythms and related signaling pathways.[4][5] Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and meaningful results in cell culture experiments. These application notes provide detailed protocols for the solubilization, storage, and use of this compound in a research setting.
Quantitative Data Summary
The following table summarizes the key physicochemical properties and recommended handling conditions for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₉NO₂ | |
| Molecular Weight | 245.32 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | ||
| DMSO | ≥ 33 mg/mL (≥ 134.52 mM) | |
| 49 mg/mL (199.73 mM) | ||
| 24.53 mg/mL (100 mM) | ||
| Ethanol | 24.53 mg/mL (100 mM) | |
| Freely soluble | ||
| Water | Slightly soluble | |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | |
| Storage (Stock Solution in DMSO) | -80°C for up to 2 years, -20°C for up to 1 year | |
| Recommended Solvent for Stock | Dimethyl sulfoxide (DMSO) | |
| Final Solvent Concentration in Media | Should be kept to a minimum, typically ≤ 0.1% to avoid solvent-induced cytotoxicity or off-target effects. |
Signaling Pathway and Experimental Workflow
Mechanism of Action
This compound functions by binding to and activating the melatonin receptors MT1 and MT2, which are G-protein coupled receptors involved in regulating circadian rhythms. Activation of these receptors, particularly MT2, is thought to mediate the phase-shifting of the body's internal clock.
Caption: this compound acts as an agonist on MT1 and MT2 receptors.
Experimental Workflow: From Powder to Cell Treatment
The following diagram outlines the standard workflow for preparing this compound working solutions for cell culture experiments.
Caption: Workflow for preparing this compound solutions for cell culture.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution. It is crucial to perform these steps in a sterile environment (e.g., a biological safety cabinet) if the stock will be used for treating sterile cell cultures.
Materials:
-
This compound powder (e.g., Cat. No. HY-14803 from MedChemExpress, SML1973 from Sigma-Aldrich)
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile pipette and tips
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of this compound powder required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = (0.01 mol/L) x (0.001 L) x (245.32 g/mol ) x (1000 mg/g) = 2.4532 mg
-
-
Weighing: Carefully and accurately weigh out 2.45 mg of this compound powder and place it into a sterile vial. If the compound is light-sensitive, use an amber vial or wrap a clear vial in aluminum foil.
-
Dissolving: Using a sterile pipette, add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Solubilization: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or use a sonicator bath for 10-15 minutes to aid dissolution. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Store the aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).
-
Protocol 2: Preparation of Working Solutions and Cell Treatment
This protocol describes the dilution of the primary DMSO stock solution into cell culture medium to achieve the final desired experimental concentration.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile pipette and tips
-
Cell culture plates with seeded cells
Procedure:
-
Thawing: Remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer and allow it to thaw completely at room temperature.
-
Dilution Calculation: Calculate the volume of stock solution needed to achieve the final desired concentration in your cell culture medium.
-
Formula: (C₁) * (V₁) = (C₂) * (V₂)
-
C₁ = Concentration of stock solution (10 mM or 10,000 µM)
-
V₁ = Volume of stock solution to add (unknown)
-
C₂ = Desired final concentration (e.g., 10 nM, 100 nM, 1 µM)
-
V₂ = Final volume of culture medium
-
-
Example for a 100 nM final concentration in 10 mL of medium:
-
(10,000,000 nM) * V₁ = (100 nM) * (10 mL)
-
V₁ = (100 * 10) / 10,000,000 = 0.0001 mL = 0.1 µL
-
-
-
Serial Dilution (Recommended): Direct addition of very small volumes (like 0.1 µL) is inaccurate. It is best practice to perform an intermediate dilution.
-
Step A (Intermediate Dilution): Dilute the 10 mM stock 1:100 in sterile culture medium to create a 100 µM intermediate solution. To do this, add 2 µL of the 10 mM stock to 198 µL of medium.
-
Step B (Final Dilution): Add the intermediate solution to the final volume of medium. To achieve 100 nM in 10 mL, you would add 10 µL of the 100 µM intermediate solution to 9.99 mL of medium.
-
-
Preparation of Working Solution: Add the calculated volume of the stock (or intermediate) solution to the pre-warmed cell culture medium. Mix immediately and gently by swirling or pipetting to prevent precipitation of the compound.
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment (e.g., if the final DMSO concentration is 0.1%, the vehicle control is 0.1% DMSO in medium). This is critical to ensure that any observed effects are due to the compound and not the solvent.
-
Cell Treatment: Remove the old medium from your cells and replace it with the freshly prepared this compound working solutions or the vehicle control solution. Return the cells to the incubator for the desired treatment period.
References
- 1. HETLIOZ (this compound) mechanism of action (MOA) [hetliozpro.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound: a selective and unique receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C15H19NO2 | CID 10220503 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Measuring Urinary 6-Sulfatoxymymelatonin (aMT6s) as a Biomarker for Tasimelteon Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasimelteon (Hetlioz®) is a melatonin receptor agonist approved for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24), a circadian rhythm disorder predominantly affecting totally blind individuals.[1][2][3] this compound's efficacy lies in its ability to entrain the internal circadian clock to a 24-hour cycle.[2][4] A key biomarker for assessing this entrainment is the urinary metabolite of melatonin, 6-sulfatoxymelatonin (aMT6s). This application note provides detailed protocols for the measurement of urinary aMT6s to evaluate the therapeutic efficacy of this compound, intended for researchers, scientists, and drug development professionals.
Scientific Background
This compound's Mechanism of Action
This compound is a selective agonist for the melatonin receptors MT1 and MT2. These receptors are located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian pacemaker.
-
MT1 Receptor Activation: Primarily promotes sleep onset.
-
MT2 Receptor Activation: Plays a crucial role in phase-shifting the circadian rhythm, helping to synchronize the internal clock with the 24-hour day-night cycle.
By activating both receptors, this compound mimics the effects of endogenous melatonin, promoting sleep and, critically for Non-24 patients, re-entraining their free-running circadian rhythms.
aMT6s as a Circadian Biomarker
Melatonin is extensively metabolized in the liver to 6-hydroxymelatonin, which is then conjugated to form 6-sulfatoxymelatonin (aMT6s) and excreted in the urine. The urinary aMT6s rhythm is highly correlated with the plasma melatonin rhythm, making it a reliable and non-invasive biomarker for circadian phase. In clinical trials for this compound, such as the SET and RESET studies, the entrainment of the aMT6s rhythm to a 24-hour cycle was a primary endpoint for assessing efficacy.
Data from Clinical Trials
The following tables summarize key findings from the pivotal SET and RESET clinical trials for this compound, where urinary aMT6s was a primary measure of efficacy.
Table 1: Summary of the SET (Safety and Efficacy of this compound) Trial
| Parameter | This compound (n=42) | Placebo (n=42) | p-value |
| Primary Endpoint | |||
| Entrainment of aMT6s Rhythm | 20% | 2.6% | 0.0025 |
| Secondary Endpoints | |||
| Increase in Nighttime Sleep | 29% of patients with ≥ 45 min increase | 12% of patients with ≥ 45 min increase | - |
| Decrease in Daytime Nap Time | 29% of patients with ≥ 45 min decrease | 12% of patients with ≥ 45 min decrease | - |
Table 2: Summary of the RESET (Randomized Withdrawal Study of the Efficacy and Safety of this compound) Trial
| Parameter | Maintained on this compound (n=10) | Withdrawn to Placebo (n=10) | p-value |
| Primary Endpoint | |||
| Maintenance of aMT6s Entrainment | 90% | 20% | 0.0055 |
Experimental Protocols
The following are detailed protocols for the collection of urine samples and the quantification of aMT6s using Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Urine Sample Collection and Handling
This protocol is crucial for accurately capturing the circadian rhythm of aMT6s excretion.
Objective: To collect timed urine samples over a 48-hour period to assess the acrophase (peak) and pattern of aMT6s excretion.
Materials:
-
Urine collection containers, labeled for each time point
-
Cooler with ice packs or a refrigerator
-
-20°C or -80°C freezer for long-term storage
Procedure:
-
Collection Schedule: Urine is collected in 4-hour intervals during the day and an 8-hour interval overnight for a total of 48 hours.
-
Sample Collection: At the end of each collection interval, the subject should void their entire bladder into the appropriate labeled container.
-
Volume Measurement: Record the total volume of urine for each collection period.
-
Aliquoting: Thoroughly mix the collected urine for each time point. Transfer 1-2 mL aliquots into cryovials.
-
Storage: Immediately after collection and aliquoting, samples should be stored at 2-8°C if analysis is to be performed within 24 hours. For longer-term storage, freeze samples at -20°C or -80°C.
aMT6s Quantification by ELISA
This protocol is based on a competitive immunoassay principle and is suitable for high-throughput analysis.
Materials:
-
Commercially available 6-Sulfatoxymelatonin ELISA kit (e.g., from Buhlmann or ALPCO)
-
Microplate reader with a 450 nm filter
-
Microplate shaker
-
Precision pipettes
-
Distilled or deionized water
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and controls as instructed in the kit manual. Allow all reagents to reach room temperature before use.
-
Sample Dilution: Dilute urine samples according to the kit instructions (typically a 1:200 dilution with the provided incubation buffer).
-
Assay Procedure (Example): a. Pipette 50 µL of each standard, control, and diluted sample into the appropriate wells of the antibody-coated microplate. b. Add 50 µL of the aMT6s-Biotin conjugate to all wells. c. Add 50 µL of the antiserum to all wells (except blank wells). d. Cover the plate and incubate for 3 hours at 2-8°C. e. Wash the plate four times with the provided wash buffer. f. Add 100 µL of enzyme label (e.g., Streptavidin-HRP) to all wells and incubate for 30 minutes at 2-8°C. g. Wash the plate again four times. h. Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature, protected from light. i. Add 100 µL of stop solution to each well. j. Read the absorbance at 450 nm within 30 minutes.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Determine the concentration of aMT6s in the samples by interpolating their absorbance values from the standard curve. c. Correct for the initial sample dilution. d. To account for variations in urine dilution, aMT6s concentrations are often normalized to creatinine levels.
aMT6s Quantification by LC-MS/MS
This method offers high specificity and sensitivity for the quantification of aMT6s.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Solid Phase Extraction (SPE) cartridges
-
Deuterated aMT6s internal standard (aMT6s-d4)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid
Procedure:
-
Sample Preparation (SPE): a. Add the internal standard (aMT6s-d4) to each urine sample. b. Condition the SPE cartridge according to the manufacturer's protocol. c. Load the urine sample onto the cartridge. d. Wash the cartridge to remove interfering substances. e. Elute the aMT6s and the internal standard from the cartridge. f. Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
LC Separation:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.
-
Flow Rate: As appropriate for the column dimensions.
-
Injection Volume: 5-10 µL
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both aMT6s and the aMT6s-d4 internal standard.
-
-
Data Analysis: a. Create a calibration curve by plotting the peak area ratio of the aMT6s calibrators to the internal standard against their concentrations. b. Quantify the aMT6s concentration in the samples using the calibration curve. c. Normalize to creatinine concentration if desired.
Conclusion
The measurement of urinary 6-sulfatoxymelatonin is a robust and clinically validated method for assessing the efficacy of this compound in entraining the circadian rhythms of patients with Non-24-Hour Sleep-Wake Disorder. The provided protocols for sample collection and analysis using either ELISA or LC-MS/MS offer reliable approaches for researchers and drug development professionals. Careful adherence to these methodologies will ensure the generation of high-quality data to support clinical and research objectives.
References
- 1. HETLIOZ (this compound) mechanism of action (MOA) [hetliozpro.com]
- 2. molinahealthcare.com [molinahealthcare.com]
- 3. This compound for the treatment of non-24-hour sleep-wake disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vanda reports positive results from SET Phase III study of this compound - Clinical Trials Arena [clinicaltrialsarena.com]
Application Notes and Protocols for Studying Sleep Disturbances in Smith-Magenis Syndrome Models with Tasimelteon
Audience: Researchers, scientists, and drug development professionals.
Introduction
Smith-Magenis Syndrome (SMS) is a rare neurodevelopmental disorder characterized by a distinct pattern of physical, behavioral, and cognitive abnormalities.[1][2][3] A hallmark feature of SMS is a significant disruption of the sleep-wake cycle, often manifesting as an inverted circadian rhythm of melatonin.[4][5] This leads to difficulty sleeping at night and excessive daytime sleepiness, posing significant challenges for individuals with SMS and their families. The genetic basis of SMS is typically a deletion on chromosome 17p11.2, which includes the Retinoic Acid Induced 1 (RAI1) gene. Haploinsufficiency of RAI1 is considered the primary cause of the neurobehavioral and sleep-related phenotypes in SMS.
Tasimelteon, marketed as HETLIOZ®, is a dual melatonin receptor agonist with high affinity for both the MT1 and MT2 receptors. By activating these receptors, this compound can regulate the circadian system and has been approved for the treatment of Non-24-Hour Sleep-Wake Disorder and nighttime sleep disturbances in SMS. These application notes provide a summary of the use of this compound in studying and treating sleep disturbances in the context of SMS, including its mechanism of action, preclinical and clinical findings, and protocols for its application in research settings.
Mechanism of Action of this compound
This compound is a selective agonist for the melatonin receptors MT1 and MT2. These G protein-coupled receptors are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian clock.
-
MT1 Receptor Activation: Primarily promotes sleep onset.
-
MT2 Receptor Activation: Is crucial for phase-shifting the circadian rhythm, helping to align the internal body clock with the external light-dark cycle.
In SMS, the typical nocturnal peak of melatonin is absent, and instead, melatonin levels are often elevated during the day. This compound administration in the evening mimics the natural nighttime surge of melatonin, thereby activating the MT1 and MT2 receptors at the appropriate time to promote sleep and entrain the circadian rhythm.
Signaling Pathway of this compound
Caption: this compound activates MT1 and MT2 receptors.
Preclinical and Clinical Data
Preclinical Models
Mouse models of SMS, created through chromosome engineering to have a deletion syntenic to the human 17p11.2 region (Df(11)17/+ mice), exhibit phenotypes consistent with the human syndrome, including circadian rhythm abnormalities. Studies in these models have shown that haploinsufficiency of Rai1 is a primary driver of these circadian defects. These animal models provide a valuable platform for investigating the efficacy of therapeutic agents like this compound in correcting sleep and circadian disruptions.
Clinical Efficacy of this compound in Smith-Magenis Syndrome
A double-blind, randomized, placebo-controlled, crossover study followed by an open-label extension has demonstrated the efficacy and safety of this compound in patients with SMS.
Table 1: Efficacy of this compound on Sleep Quality and Duration in SMS Patients (Randomized Controlled Trial)
| Endpoint | This compound | Placebo | Difference | p-value |
| Daily Diary Sleep Quality (DDSQ) - Worst 50% of Nights | 2.8 | 2.4 | 0.4 | 0.0139 |
| Daily Diary Total Sleep Time (DDTST) - Worst 50% of Nights (minutes) | 419.3 | 400.9 | 18.5 | 0.0556 |
| Overall Daily Diary Sleep Quality (DDSQ) | 0.55 | 0.22 | 0.33 | 0.0155 |
| Overall Daily Diary Total Sleep Time (DDTST) (minutes) | 40.9 | 19.8 | 21.1 | 0.0134 |
| Actigraphy Total Sleep Time (TST) - Worst 50% of Nights (minutes) | 22.3 | 2.4 | 19.9 | 0.0309 |
| Actigraphy Overall Total Sleep Time (TST) (minutes) | 20.1 | 1.9 | 18.2 | 0.0218 |
Table 2: Long-Term Efficacy of this compound in SMS Patients (Open-Label Extension)
| Endpoint | Mean Change from Baseline | Standard Deviation |
| 50% Worst Sleep Quality (DDSQ) | 0.7 | 0.94 |
| 50% Worst Total Nighttime Sleep Duration (DDTST) (minutes) | 53.3 | 59.01 |
| Aberrant Behavior Checklist (ABC) Score | -16.3 | 15.82 |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Mouse Model of Smith-Magenis Syndrome
This protocol describes a typical workflow for assessing the effect of this compound on circadian rhythm and sleep parameters in a genetically engineered mouse model of SMS (e.g., Df(11)17/+ or Rai1+/- mice).
Materials:
-
Genetically engineered SMS model mice and wild-type littermate controls.
-
This compound (research grade).
-
Vehicle control (e.g., 0.5% methylcellulose).
-
Animal housing with controlled light-dark cycle (e.g., 12:12).
-
Running wheel activity monitoring system or video-based sleep scoring system.
-
Equipment for blood collection (for potential biomarker analysis).
Procedure:
-
Animal Acclimation: House mice individually in cages equipped with running wheels under a 12:12 light-dark cycle for at least 2 weeks to establish a baseline activity rhythm.
-
Baseline Data Collection: Record wheel-running activity or video for 7-10 days to determine the baseline free-running period and other circadian parameters.
-
Drug Preparation: Prepare this compound suspension in the vehicle at the desired concentration.
-
Dosing Regimen:
-
Divide mice into treatment and control groups.
-
Administer this compound or vehicle orally once daily, typically 1 hour before the onset of the dark phase.
-
Continue dosing for a predetermined period (e.g., 4 weeks).
-
-
Data Collection during Treatment: Continue to monitor wheel-running activity or sleep patterns throughout the treatment period.
-
Data Analysis:
-
Analyze the activity data to determine changes in the free-running period, activity onset, and total activity levels.
-
For sleep studies, analyze changes in total sleep time, sleep efficiency, and sleep architecture (e.g., REM and non-REM sleep).
-
-
(Optional) Biomarker Analysis: Collect blood samples at different time points to measure melatonin and cortisol levels to assess the effect of this compound on their circadian profiles.
References
- 1. This compound safely and effectively improves sleep in Smith–Magenis syndrome: a double-blind randomized trial followed by an open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Behavior and Sleep Disturbance in Smith-Magenis Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of Disrupted Sleep Patterns in Smith-Magenis Syndrome and Normal Melatonin Secretion in a Patient with an Atypical Interstitial 17p11.2 Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMITHMAGENIS [smithmagenis.info]
Troubleshooting & Optimization
Tasimelteon stability, storage, and light sensitivity issues in the lab
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Tasimelteon in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: The proper storage of this compound depends on its form. For the solid (powder) form, it is recommended to store at -20°C for long-term stability (up to 3 years).[1] For solutions in solvents like DMSO, storage at -80°C is advised for up to one year.[1] Commercially available capsules should be stored at a controlled room temperature between 20°C and 25°C (68°F to 77°F), with temporary excursions permitted from 15°C to 30°C (59°F to 86°F).[2][3][4] The oral suspension form must be refrigerated at 2°C to 8°C (36°F to 46°F).
Q2: Is this compound sensitive to light?
A: Yes, this compound is known to be light-sensitive. Photostability testing has demonstrated that the active substance degrades when exposed to light. Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or light-blocking containers and minimizing exposure during handling.
Q3: How stable is this compound in different solvents?
A: this compound is very soluble to freely soluble in common laboratory solvents such as DMSO, methanol, ethanol, acetonitrile, and polyethylene glycols (PEG-300, PEG-400). It is only slightly soluble in water. For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. While specific degradation rates in these solvents are not detailed, storing stock solutions at -80°C is recommended to ensure stability for up to a year.
Q4: What are the known degradation pathways for this compound?
A: In a laboratory setting, forced degradation studies have shown that this compound is susceptible to degradation under oxidative and photolytic conditions. The primary metabolic pathways in vivo involve oxidation at multiple sites and oxidative dealkylation, primarily mediated by CYP1A2 and CYP3A4 enzymes. This leads to the opening of the dihydrofuran ring and further oxidation to a carboxylic acid. A novel degradation product has been identified under laboratory stress conditions.
Q5: How does pH affect the stability of this compound?
A: this compound's aqueous solubility is practically unaffected by pH over the physiological range. Its drug release from capsule formulations has also been found to be independent of pH. However, forced degradation studies are necessary to determine its stability under more extreme acidic and basic conditions that might be encountered in specific experimental protocols.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light/Moisture Protection | Duration |
| Solid (Powder) | -20°C | Protect from light and moisture | Up to 3 years |
| Solution in DMSO | -80°C | Protect from light | Up to 1 year |
| Capsules | 20°C to 25°C (68°F to 77°F) | Store in a closed container, away from light and moisture | Per expiration |
| Oral Suspension | 2°C to 8°C (36°F to 46°F) | Refrigerate, protect from light | Per expiration |
Table 2: Summary of Forced Degradation Study Findings
| Stress Condition | Reagent/Details | Observation |
| Acidic | Hydrochloric Acid | Stable |
| Basic | Sodium Hydroxide | Stable |
| Oxidative | Hydrogen Peroxide (H₂O₂) | Degradation observed, novel degradant formed |
| Photolytic | Exposure to UV light | Degradation observed |
| Thermal | Elevated temperature | Stable |
Troubleshooting Guides
Q: I am seeing an unexpected peak in my HPLC analysis of a this compound sample. What could it be?
A: An unexpected peak could be a degradation product, a process impurity, or a contaminant.
-
Check for Degradation: this compound is known to degrade under oxidative and photolytic stress. Review your sample handling and storage procedures to ensure the sample was protected from light and oxidizing agents. The peak could correspond to the novel degradation product identified in stability studies.
-
Verify Solvent Purity: Ensure the solvents used for sample preparation and the mobile phase are of high purity and have not degraded.
-
Review Synthesis Information: If you are not using a certified reference standard, the peak could be a known impurity from the synthesis process.
-
Use a Stability-Indicating Method: Employ a validated stability-indicating HPLC method, such as the one detailed in the protocols below, which is designed to separate the parent drug from its potential degradation products.
Q: My this compound stock solution in DMSO appears cloudy or has precipitated after being stored. What should I do?
A: Cloudiness or precipitation can occur if the solubility limit is exceeded or if the solution was not stored properly.
-
Warm the Solution: Gently warm the solution to room temperature and sonicate briefly. This compound's solubility in DMSO is high (50 mg/mL), so precipitation might be due to cold temperature storage.
-
Check Storage Conditions: Ensure the stock solution was stored at the recommended -80°C. Frequent freeze-thaw cycles can affect stability and solubility. Consider preparing smaller aliquots to avoid this.
-
Verify Concentration: Confirm that the concentration of your stock solution does not exceed the solubility limit of this compound in DMSO.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-DAD Method
This protocol is adapted from a validated method for the analysis of this compound and its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
Column: Ascentis Express™ pentafluorophenylpropyl (F₅)-bonded fused-core silica particle column (100 x 4.6 mm, 2.7 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, 0.025 M acetate buffer (pH 4.5), and water in a ratio of 40:10:50 (v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 281 nm.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Prepare this compound standard and sample solutions in the mobile phase.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify and quantify the this compound peak based on its retention time and comparison with the standard.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for intentionally degrading this compound to assess its stability profile.
-
Objective: To generate potential degradation products and test the specificity of the stability-indicating analytical method.
-
Procedure:
-
Acid Hydrolysis: Treat a solution of this compound with 1 M HCl at 80°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 80°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a defined duration. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 100°C) for several hours.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the Stability-Indicating HPLC-DAD Method (Protocol 1) to observe the extent of degradation and the formation of any new peaks.
Visualizations
Caption: Workflow for preparing and handling this compound stock solutions.
Caption: Decision tree for troubleshooting unexpected HPLC results.
References
- 1. This compound | C15H19NO2 | CID 10220503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability-indicating LC-MS/MS and LC-DAD methods for robust determination of this compound and high resolution mass spectrometric identification of a novel degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the Dual Melatonin Receptor Agonist this compound in Subjects With Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
Technical Support Center: Overcoming Poor Aqueous Solubility of Tasimelteon
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Tasimelteon in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is slightly soluble in water.[1][2] Its solubility is approximately 1 mg/mL.[3] The aqueous solubility of this compound is practically unaffected by pH.[4][5]
Q2: What are the physicochemical properties of this compound relevant to its solubility?
A2: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate solubility enhancement strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 245.32 g/mol | |
| Melting Point | ~78°C | |
| LogP | 2.43 | |
| pKa | Not applicable (neutral molecule) | |
| Aqueous Solubility | ~1 mg/mL | |
| Solubility in other solvents | Freely soluble in methanol, 95% ethanol, acetonitrile, isopropanol, propylene glycol, and ethyl acetate. |
Q3: What are the common approaches to improve the aqueous solubility of poorly soluble drugs like this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs. The selection of a method depends on the drug's properties and the desired formulation characteristics. Common approaches include:
-
Co-solvency: Blending water with a miscible organic solvent in which the drug has higher solubility.
-
Suspensions: Dispersing fine drug particles in a liquid vehicle, often with the aid of suspending and wetting agents.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity to form a more soluble inclusion complex.
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix.
-
Nanosuspensions: Reducing the drug particle size to the nanometer range to increase the surface area and dissolution rate.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the formulation of this compound to improve its aqueous solubility.
Co-solvency
Issue: Difficulty in achieving the desired concentration of this compound in an aqueous solution using co-solvents.
dot
References
Technical Support Center: Investigating Potential Off-Target Effects of Tasimelteon in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of tasimelteon in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a selective dual melatonin receptor agonist with a higher affinity for the melatonin MT2 receptor compared to the MT1 receptor.[1] These receptors are primarily involved in the regulation of circadian rhythms.[1][2]
Q2: Has this compound been screened for off-target binding?
Yes, in vitro studies have shown that this compound has no significant affinity for a wide range of other pharmacologically relevant receptors and enzymes.[2]
Q3: What were the primary target organs for toxicity identified in nonclinical safety studies?
Preclinical toxicology studies identified the central nervous system (CNS), liver, kidney, and reproductive organs as the primary target organs of this compound toxicity at high doses.[2]
Q4: Were any carcinogenic effects observed in preclinical studies?
In two-year carcinogenicity studies, no evidence of carcinogenic potential was observed in mice. However, in rats, at doses significantly higher than the maximum recommended human dose (MRHD), an increased incidence of liver adenomas and carcinomas (in males), liver adenomas (in females), and uterine and cervical squamous cell carcinomas and uterine endometrial adenocarcinomas were observed.
Q5: What were the key findings from reproductive and developmental toxicology studies?
-
Rats: No effects on embryofetal development were observed. However, administration throughout organogenesis resulted in persistent reductions in body weight, delayed sexual maturation, and neurobehavioral impairment in offspring at high doses. The no-observed-adverse-effect-level (NOAEL) for developmental toxicity was approximately 25 times the MRHD.
-
Rabbits: Embryolethality and embryofetal toxicity, including reduced fetal body weight and delayed ossification, were observed at high doses.
Q6: Were there any notable findings in juvenile animal studies?
In juvenile rats, high doses of this compound resulted in mortality (females only), tremors, unsteady gait, and decreased growth and development, including effects on bone growth and sexual maturation. The NOAEL was approximately 178 times the MRHD based on AUC.
Troubleshooting Guides
Guide 1: Investigating Elevated Liver Enzymes in Preclinical Models
Issue: You have observed a statistically significant increase in serum alanine aminotransferase (ALT) or aspartate aminotransferase (AST) levels in your animal models treated with high doses of this compound.
Potential Cause: Preclinical studies in rats have indicated the liver as a target organ for this compound toxicity at high exposure levels.
Troubleshooting Steps:
-
Dose-Response Assessment:
-
Action: If not already done, conduct a dose-response study with a wider range of this compound doses, including lower, pharmacologically relevant doses and high, potentially toxic doses.
-
Rationale: To determine the dose at which liver enzyme elevations become apparent and to establish a potential safety margin.
-
-
Histopathological Examination:
-
Action: Collect liver tissue from all dose groups for histopathological analysis by a board-certified veterinary pathologist.
-
Rationale: To identify any microscopic changes in the liver, such as hepatocellular necrosis, inflammation, or fatty changes, that may correlate with the elevated enzyme levels.
-
-
Mechanism of Action Investigation (Advanced):
-
Action:
-
Measure markers of oxidative stress (e.g., glutathione levels, lipid peroxidation) in liver tissue.
-
Evaluate the expression of key genes involved in drug metabolism and transport in the liver.
-
-
Rationale: To explore potential mechanisms underlying the observed hepatotoxicity, which could be related to metabolic bioactivation or other cellular stress pathways rather than direct off-target receptor binding.
-
-
Review Experimental Protocol:
-
Action: Carefully review your experimental protocol for any confounding factors, such as vehicle effects, animal strain susceptibility, or co-administered substances.
-
Rationale: To rule out other potential causes for the observed liver enzyme elevations.
-
Guide 2: Addressing Central Nervous System (CNS) Effects in Animal Studies
Issue: You are observing unexpected behavioral changes, tremors, or unsteady gait in your animal models at high doses of this compound.
Potential Cause: The CNS has been identified as a target organ in preclinical toxicology studies of this compound. These effects are likely an exaggeration of the primary pharmacology or a result of high systemic exposure.
Troubleshooting Steps:
-
Systematic Behavioral Assessment:
-
Action: Implement a standardized functional observational battery (FOB) or similar neurobehavioral assessment to systematically quantify the observed CNS effects across different dose groups.
-
Rationale: To objectively measure the onset, duration, and severity of the CNS effects and to determine a clear dose-response relationship.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation:
-
Action: Correlate the timing of the observed CNS effects with the plasma and brain concentrations of this compound and its major metabolites.
-
Rationale: To determine if the effects are associated with the peak concentration (Cmax) or overall exposure (AUC) of the drug and to understand the relationship between drug levels and the observed phenotype.
-
-
Receptor Occupancy Studies (Advanced):
-
Action: If feasible, conduct ex vivo or in vivo receptor occupancy studies to determine the extent of MT1 and MT2 receptor engagement in the brain at doses that produce CNS effects.
-
Rationale: To investigate whether the observed CNS effects are directly related to the saturation of the primary targets or if they suggest the involvement of other, as-yet-unidentified mechanisms at high concentrations.
-
Quantitative Data from Preclinical Studies
Table 1: Summary of Carcinogenicity Studies
| Species | Duration | Dose Levels (mg/kg/day) | Key Findings | Reference |
| Mouse | 2 years | 30, 100, 300 | No evidence of carcinogenic potential. | |
| Rat | 2 years | 20, 100, 250 | Increased incidence of liver and uterine/cervical tumors at high doses. |
Table 2: Summary of Reproductive and Developmental Toxicity Studies
| Species | Study Type | Dose Levels (mg/kg/day) | Key Findings at High Doses | NOAEL (mg/kg/day) | Reference |
| Rat | Embryofetal Development | 5, 50, 500 | No effects on embryofetal development. | 500 | |
| Rabbit | Embryofetal Development | 5, 30, 200 | Embryolethality, reduced fetal body weight, delayed ossification. | 30 | |
| Rat | Pre- and Postnatal Development | 50, 150, 450 | Reduced offspring body weight, delayed sexual maturation, neurobehavioral impairment. | 50 |
Table 3: Summary of Juvenile Animal Toxicity Study
| Species | Dosing Period | Dose Levels (mg/kg/day) | Key Findings at High Doses | NOAEL (mg/kg/day) | Reference |
| Rat | Weaning to Adulthood | 50, 150, 450 | Mortality (females), tremors, unsteady gait, decreased growth and development. | 150 |
Experimental Protocols
Protocol 1: Two-Year Rodent Carcinogenicity Bioassay
-
Species and Strain: Sprague-Dawley rats and CD-1 mice.
-
Group Size: Typically 50 animals/sex/group.
-
Dosing: this compound administered orally (e.g., via gavage or in feed) daily for 104 weeks.
-
Dose Selection: Based on results from shorter-term toxicity studies (e.g., 3-month studies) to select a high dose that induces minimal toxicity without significantly impacting survival, a low dose that is a multiple of the anticipated clinical exposure, and an intermediate dose.
-
In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Terminal Procedures: At 104 weeks, all surviving animals are euthanized. A complete necropsy is performed, and a comprehensive list of tissues is collected and preserved.
-
Histopathology: Microscopic examination of all tissues from the high-dose and control groups. Target organs and any gross lesions from the lower dose groups are also examined.
Protocol 2: Embryofetal Developmental Toxicity Study (Rabbit)
-
Species and Strain: New Zealand White rabbits.
-
Group Size: Typically 20-24 pregnant does/group.
-
Dosing: this compound administered orally by gavage daily during the period of major organogenesis (e.g., gestation days 6-18).
-
Maternal Observations: Daily clinical observations, body weight, and food consumption.
-
Terminal Procedures: On gestation day 29, does are euthanized, and a caesarean section is performed. The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded.
-
Fetal Examinations: All fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.
Visualizations
Caption: Preclinical toxicology workflow for this compound.
Caption: Potential off-target effects of this compound in preclinical models.
References
Managing Tasimelteon drug interactions with CYP1A2 and CYP3A4 inhibitors/inducers
This technical support guide is intended for researchers, scientists, and drug development professionals working with tasimelteon. It provides troubleshooting advice and frequently asked questions regarding its metabolic pathways and interactions with CYP1A2 and CYP3A4 inhibitors and inducers.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound?
A1: this compound is extensively metabolized, primarily through oxidation at multiple sites and oxidative dealkylation. The major cytochrome P450 (CYP) isoenzymes involved in its metabolism are CYP1A2 and CYP3A4.[1][2][3][4] Following initial metabolism, phenolic glucuronidation is the main Phase II metabolic route.[1] Less than 1% of the administered dose is excreted as the unchanged parent compound in urine.
Q2: How do CYP1A2 inhibitors affect this compound pharmacokinetics?
A2: Strong CYP1A2 inhibitors can significantly increase exposure to this compound. For instance, co-administration with fluvoxamine, a strong CYP1A2 inhibitor, has been shown to increase the Area Under the Curve (AUC) of this compound by approximately 7-fold and the maximum concentration (Cmax) by about 2-fold. Therefore, it is recommended to avoid using this compound in combination with strong CYP1A2 inhibitors.
Q3: What is the impact of CYP3A4 inhibitors on this compound exposure?
A3: Strong CYP3A4 inhibitors can lead to a moderate increase in this compound exposure. When co-administered with ketoconazole, a strong CYP3A4 inhibitor, the exposure to this compound increased by approximately 50%.
Q4: How do CYP1A2 inducers, such as smoking, affect this compound?
A4: Smoking is a moderate inducer of CYP1A2 and can decrease this compound exposure. Studies have shown that this compound exposure is reduced by approximately 40% in smokers compared to non-smokers. This may potentially reduce the efficacy of the drug.
Q5: What is the effect of strong CYP3A4 inducers on this compound?
A5: Strong CYP3A4 inducers can dramatically decrease this compound exposure, which may lead to reduced efficacy. For example, co-administration with rifampin, a strong CYP3A4 inducer, has been found to decrease this compound exposure by about 90%. It is advised to avoid the concomitant use of this compound and strong CYP3A4 inducers.
Q6: Are there any other factors that can influence this compound's pharmacokinetics?
A6: Yes, in elderly individuals, this compound exposure has been observed to be approximately two-fold higher when compared to younger adults.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Higher than expected this compound plasma concentrations in an in vivo experiment. | Co-administration of a known or suspected CYP1A2 or CYP3A4 inhibitor. | Review all co-administered compounds for their potential to inhibit CYP1A2 or CYP3A4. If a strong CYP1A2 inhibitor is present, discontinuation of the co-administered drug should be considered. |
| Lower than expected this compound plasma concentrations and reduced efficacy in a preclinical model. | Co-administration of a CYP1A2 or CYP3A4 inducer. Subject is a smoker (if applicable in the study design). | Verify if any co-administered substances are CYP1A2 or CYP3A4 inducers. For clinical studies, assess the smoking status of the subjects. Avoid co-administration with strong CYP3A4 inducers like rifampin. |
| High inter-subject variability in this compound pharmacokinetic data. | Differences in CYP1A2 or CYP3A4 enzyme activity among subjects. Presence of inhibitors or inducers in the diet or environment. | Consider genotyping subjects for CYP1A2 and CYP3A4 polymorphisms. Standardize diet and control for environmental factors that may influence CYP enzyme activity. |
| Unexpected adverse events observed during a study. | Increased this compound exposure due to an unforeseen drug interaction. | Immediately assess for the presence of any CYP1A2 or CYP3A4 inhibitors. A 7-fold increase in exposure with strong CYP1A2 inhibitors significantly increases the risk of adverse reactions. |
Data Presentation: Summary of Drug Interaction Effects on this compound Pharmacokinetics
The following tables summarize the quantitative impact of CYP1A2 and CYP3A4 inhibitors and inducers on the pharmacokinetic parameters of this compound.
Table 1: Effect of CYP1A2 and CYP3A4 Inhibitors on this compound Pharmacokinetics
| Interacting Drug | CYP Enzyme | Effect on this compound AUC | Effect on this compound Cmax | Recommendation |
| Fluvoxamine (Strong Inhibitor) | CYP1A2 | ~7-fold increase | ~2-fold increase | Avoid concomitant use. |
| Ketoconazole (Strong Inhibitor) | CYP3A4 | ~50% increase | Not specified | No dose adjustment necessary. |
Table 2: Effect of CYP1A2 and CYP3A4 Inducers on this compound Pharmacokinetics
| Interacting Condition/Drug | CYP Enzyme | Effect on this compound AUC | Effect on this compound Cmax | Recommendation |
| Smoking (Moderate Inducer) | CYP1A2 | ~40% decrease | Not specified | Efficacy may be reduced. |
| Rifampin (Strong Inducer) | CYP3A4 | ~90% decrease | Not specified | Avoid concomitant use. |
Experimental Protocols
While detailed, step-by-step experimental protocols for the pivotal drug interaction studies are not publicly available, the general methodology can be summarized from the available documentation. These studies were designed as open-label, fixed-sequence, or parallel-group pharmacokinetic trials in healthy subjects.
General Methodology for a CYP Inhibitor Interaction Study (e.g., Fluvoxamine):
-
Subject Recruitment: Healthy male and female volunteers meeting specific inclusion and exclusion criteria.
-
Study Design: A fixed-sequence, two-period study.
-
Period 1: Administration of a single oral dose of this compound. Serial blood samples are collected over a specified period to determine the baseline pharmacokinetic profile (AUC, Cmax, t1/2).
-
Washout Period: A sufficient time to ensure complete elimination of this compound.
-
Period 2: Administration of the CYP inhibitor (e.g., fluvoxamine 50 mg once daily) for a duration sufficient to achieve steady-state inhibition (e.g., 6 days). On the final day of inhibitor administration, a single oral dose of this compound is co-administered.
-
Pharmacokinetic Sampling: Serial blood samples are collected again to determine the pharmacokinetic profile of this compound in the presence of the inhibitor.
-
Bioanalysis: Plasma concentrations of this compound and its metabolites are measured using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis. The geometric mean ratios of AUC and Cmax with and without the inhibitor are determined to quantify the magnitude of the interaction.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Optimizing Tasimelteon delivery for consistent bioavailability in animal studies
This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting strategies to ensure consistent and optimized delivery of Tasimelteon in preclinical animal models.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the established absolute oral bioavailability of this compound?
Q2: What are the primary metabolic pathways for this compound?
This compound is extensively metabolized, with less than 1% of the parent compound excreted unchanged in urine.[3][4] The primary metabolic route is oxidation at multiple sites, which is mediated mainly by the cytochrome P450 enzymes CYP1A2 and CYP3A4 . This is followed by Phase II metabolism, with phenolic glucuronidation being the major route. The resulting major metabolites have been shown to have 13-fold or less activity at melatonin receptors compared to the parent drug.
Q3: Is this compound soluble in common laboratory vehicles?
Yes. According to its prescribing information, this compound is a white to off-white powder that is slightly soluble in water but is freely or very soluble in several organic solvents commonly used in laboratory settings. This property provides flexibility in vehicle selection for oral formulations.
Solubility Profile:
-
Slightly Soluble: Water
-
Freely to Very Soluble: Methanol, 95% Ethanol, Acetonitrile, Isopropanol, Propylene Glycol, Ethyl Acetate
Q4: How does food or fasting affect this compound absorption?
In human studies, administration with a high-fat meal resulted in a 44% lower peak concentration (Cmax) and delayed the time to peak concentration (Tmax) by approximately 1.75 hours compared to administration in a fasted state. For animal studies, this implies that consistency in the feeding schedule is critical. To minimize variability, it is recommended to administer this compound to fasted animals and to standardize the fasting duration across all study groups.
Section 2: Troubleshooting Guides
Guide 1: High Variability in Animal Plasma Concentrations
Issue: You are observing significant scatter in pharmacokinetic (PK) data (e.g., Cmax, AUC) within the same dose group, making data interpretation difficult.
Potential Root Causes & Solutions: High variability is often linked to inconsistencies in the drug administration procedure, particularly with oral gavage. The stress of the procedure can alter gastrointestinal motility, and slight differences in technique can lead to inaccurate dosing or esophageal trauma.
-
Refine Administration Technique: Ensure all technicians are trained on a standardized oral gavage protocol. Using a flexible gavage tube instead of a rigid needle can reduce the risk of injury. Brief isoflurane anesthesia has been shown to reduce animal stress and increase the success rate of dose retention compared to awake gavage.
-
Consider Alternative Routes: If oral bioavailability is not a required endpoint, alternative routes may offer more consistent exposure. For initial efficacy or toxicology studies, intravenous (IV) or intraperitoneal (IP) injections can bypass the complexities of oral absorption.
Data Presentation: Comparison of Potential Administration Routes
| Parameter | Oral Gavage (PO) | Intravenous (IV) | Intraperitoneal (IP) |
| Bioavailability | Variable; subject to first-pass metabolism (~38% in humans) | 100% by definition | High, but can have a minor first-pass effect |
| Consistency | Lower; highly dependent on technique, stress, and GI factors | Highest; direct entry into systemic circulation | High; rapid absorption from the peritoneal cavity |
| Tmax | Delayed (0.5 - 3 hours in humans) | Immediate | Rapid (typically 15-30 minutes) |
| Key Use Case | Bioavailability studies; mimicking clinical route of administration | PK/PD modeling; reference for bioavailability calculation | Efficacy studies where consistent exposure is prioritized over oral route |
| Potential Issues | Esophageal trauma, aspiration, stress-induced PK changes | Requires catheterization; potential for hemolysis with poor formulation | Potential for injection site reactions; risk of organ puncture |
Experimental Protocol 1: Standardized Oral Gavage in Rodents
-
Animal Preparation: Fast animals for a consistent period (e.g., 4-6 hours) before dosing to minimize food-drug interaction. Weigh each animal immediately before dosing to calculate the precise volume.
-
Restraint & Anesthesia: Properly restrain the animal to ensure its body is straight. For mice, brief (2-3 minutes) of isoflurane anesthesia is recommended to reduce stress and procedural complications.
-
Gavage Needle/Tube Selection: Use a flexible, ball-tipped gavage tube of the appropriate size for the animal (e.g., 20-gauge for an adult mouse). Measure the tube from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Administration: Gently insert the tube over the tongue into the esophagus. If any resistance is met, withdraw and re-insert. Administer the formulation smoothly and do not exceed the recommended volume limit for the species (e.g., typically 10 mL/kg for mice).
-
Post-Procedure Monitoring: Observe the animal for at least 15-30 minutes post-gavage for any signs of respiratory distress, which could indicate accidental tracheal administration.
Mandatory Visualization: Oral Gavage Workflow```dot
// Style Edges edge [color="#4285F4", arrowhead=vee, penwidth=1.5]; }
Caption: Decision tree for selecting a suitable vehicle.
Guide 3: Discrepancies in Metabolism Between Species
Issue: The observed clearance rate or metabolite profile in your animal model differs significantly from what is reported in human data.
Potential Root Causes & Solutions: this compound's metabolism is highly dependent on CYP1A2 and CYP3A4. The expression levels, activity, and specific isoforms of these enzymes can vary significantly between humans, rats, and mice, leading to different metabolic outcomes.
-
Acknowledge Species Differences: Be aware that a direct extrapolation of metabolic rates from rodents to humans is not always possible. Rats, for example, may have lower basal levels of certain CYP3A enzymes compared to humans.
-
Check for Enzyme Induction/Inhibition: The animal's diet, bedding, or co-administered compounds can induce or inhibit CYP enzymes. For instance, smoking is a known inducer of CYP1A2 in humans, leading to lower this compound exposure. Ensure that environmental factors are controlled and consistent.
-
Use Species-Specific Data: When building PK/PD models, use clearance values derived from the specific species being studied rather than relying solely on human data.
Data Presentation: Comparative Overview of Key CYP Enzymes
| Enzyme Family | In Humans | In Rats | In Mice |
| CYP1A2 | Constitutively expressed in the liver; activity can be higher in males. | Present, but may have different substrate specificity and inhibitor sensitivity compared to human. | Present; expression can be influenced by strain and sex. |
| CYP3A | CYP3A4 is the most abundant and clinically relevant P450 in the liver and intestine. | Express multiple CYP3A isoforms (e.g., CYP3A1, 3A2); inducibility by compounds like rifampin is low compared to humans. | Express multiple CYP3A isoforms (e.g., CYP3A11, 3A13); isoform expression differs between liver and intestine. |
Mandatory Visualization: this compound Metabolic Pathway
Caption: Primary metabolic pathway for this compound.
References
Troubleshooting unexpected results in Tasimelteon circadian rhythm experiments
Welcome to the Technical Support Center for Tasimelteon circadian rhythm experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for unexpected results in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound in circadian rhythm regulation?
This compound is a selective agonist for the melatonin receptors MT1 and MT2, which are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian pacemaker.[1][2][3] By activating these G protein-coupled receptors, this compound mimics the endogenous effects of melatonin.[2][4] Activation of the MT1 receptor is thought to primarily promote sleep onset, while activation of the MT2 receptor is more critically involved in phase-shifting the circadian clock, helping to synchronize it with the 24-hour day. This dual agonism allows this compound to both induce sleep and regulate the underlying circadian rhythm.
Q2: What are the expected outcomes of this compound administration on sleep and circadian parameters?
In clinical trials, particularly in individuals with Non-24-Hour Sleep-Wake Disorder (Non-24), this compound has been shown to entrain the circadian rhythm to a 24-hour cycle. This entrainment leads to significant improvements in sleep-wake patterns, including:
-
Increased nighttime total sleep time.
-
Decreased daytime sleep duration (napping).
-
Reduced latency to persistent sleep.
-
Stabilization of the timing of sleep and wakefulness.
It is important to note that the therapeutic effects of this compound on circadian entrainment may take several weeks or months to become apparent, depending on the individual's baseline circadian period.
Q3: Are there any known off-target effects of this compound that could confound experimental results?
This compound is highly selective for the MT1 and MT2 receptors. Extensive testing has shown minimal interaction with over 160 other receptors and enzymes, suggesting a favorable safety and specificity profile. The most commonly reported adverse effects in clinical trials include headache, increased alanine aminotransferase (ALT), nightmares or unusual dreams, and upper respiratory or urinary tract infections. Researchers should be aware of these potential effects, particularly when designing preclinical toxicology studies or interpreting behavioral data in animal models.
Troubleshooting Guide
Issue 1: High Variability or Lack of Significant Effect on Circadian Entrainment
Question: My experiment shows high inter-individual variability in response to this compound, or the overall effect on circadian entrainment is not statistically significant. What could be the cause?
Possible Causes and Solutions:
-
Individual Differences in Circadian Period: The baseline free-running period of individuals (or animals) can significantly influence the time it takes for this compound to achieve entrainment.
-
Troubleshooting Step: Ensure that you have accurately determined the baseline circadian period for each subject before initiating the experiment. This can be done through long-term actigraphy or by measuring the rhythm of a biomarker like melatonin or cortisol. Stratify your analysis based on the initial circadian period to see if this explains some of the variability.
-
-
Timing of this compound Administration: The phase-shifting effects of melatonin agonists are highly dependent on the time of administration relative to the subject's internal circadian time.
-
Troubleshooting Step: Verify that the drug is being administered at a consistent time each day, typically in the evening before the desired bedtime. For preclinical studies, ensure that the timing of administration is consistent with the animal's activity cycle (e.g., at the beginning of the dark phase for nocturnal rodents).
-
-
Insufficient Treatment Duration: As mentioned, entrainment with this compound can take weeks to months.
-
Troubleshooting Step: Consider extending the duration of your experiment. Analyze your data at multiple time points to track the progression of entrainment.
-
-
Light Contamination: Even low levels of light exposure during the biological night can suppress endogenous melatonin and interfere with the phase-shifting effects of this compound.
-
Troubleshooting Step: Ensure that subjects are maintained in a controlled, dim-light environment during the intended dark phase. For human studies, instruct participants to avoid bright screens and ambient light before bedtime.
-
Issue 2: Discrepancies Between Actigraphy Data and Other Circadian Markers
Question: My actigraphy data suggests a shift in the rest-activity cycle, but this is not corroborated by changes in melatonin or cortisol rhythms. Why might this be?
Possible Causes and Solutions:
-
Masking Effects: Changes in behavior (like increased sleep due to a soporific effect) can "mask" the underlying rhythm of the central circadian pacemaker. A subject might be sleeping more due to the sleep-promoting effects of this compound without the SCN clock having fully shifted.
-
Troubleshooting Step: Employ a constant routine protocol at the end of your study to unmask the endogenous rhythm of your biomarkers. This involves keeping subjects in constant conditions (dim light, semi-recumbent posture, regular small meals) for 24-48 hours to measure the unmasked circadian rhythm.
-
-
Actigraphy Data Analysis Issues: The algorithms used to score sleep from actigraphy data can sometimes misinterpret periods of quiet wakefulness as sleep, or vice versa.
-
Troubleshooting Step: Review the raw actigraphy data and compare it with sleep logs if available. Consider using different scoring algorithms or sensitivity settings in your analysis software. Ensure that non-wear periods are correctly identified and excluded from the analysis.
-
Issue 3: Unexpected Results in Melatonin Assays
Question: I am observing unexpectedly high baseline melatonin levels or high variability in my melatonin assay results. What are some potential issues?
Possible Causes and Solutions:
-
Sample Collection and Handling: Melatonin is sensitive to light and degradation.
-
Troubleshooting Step: Ensure that all sample collection during the dark phase is performed under dim red light. Samples should be promptly centrifuged, and the plasma or saliva should be frozen at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
Assay Specificity and Sensitivity: The choice of assay can significantly impact results. Some ELISA kits may have cross-reactivity issues or lack the sensitivity to detect low daytime melatonin levels accurately.
-
Troubleshooting Step: Use a validated, high-sensitivity radioimmunoassay (RIA) or a reputable ELISA kit. It is crucial to run quality controls and standards with each assay plate to ensure reproducibility. The coefficient of variation (CV) for your samples should be within an acceptable range.
-
-
Contamination of Saliva Samples: For salivary melatonin assays, contamination from food, drink, or blood can interfere with the results.
-
Troubleshooting Step: Instruct subjects to avoid eating or drinking for at least 30 minutes before sample collection and to rinse their mouths with water. Visually inspect saliva samples for any signs of blood contamination.
-
Data Presentation: Quantitative Outcomes of this compound Clinical Trials
Table 1: Efficacy of this compound in Non-24-Hour Sleep-Wake Disorder (SET Study)
| Parameter | This compound (n=42) | Placebo (n=42) | p-value |
| Entrainment of aMT6s Rhythm (Month 1) | 20% of patients | 2.6% of patients | 0.0171 |
| Entrainment of Cortisol Rhythm (Month 1) | 17.5% of patients | 2.6% of patients | 0.0313 |
| Increase in Nighttime Sleep (Worst 25% of Nights) | +57 minutes | +17 minutes | 0.0055 |
| Decrease in Daytime Sleep (Worst 25% of Days) | -46 minutes | -18 minutes | 0.0050 |
Data from the SET (Safety and Efficacy of this compound) trial.
Table 2: Maintenance of Efficacy in Non-24-Hour Sleep-Wake Disorder (RESET Study)
| Parameter | Continued this compound (n=10) | Switched to Placebo (n=10) | p-value |
| Maintenance of aMT6s Entrainment | 90% of patients | 20% of patients | 0.0026 |
| Maintenance of Cortisol Entrainment | 80% of patients | 20% of patients | 0.0118 |
| Change in Nighttime Sleep (Worst 25% of Nights) | -7 minutes | -74 minutes | <0.05 |
| Change in Daytime Sleep (Worst 25% of Days) | -9 minutes | +50 minutes | <0.05 |
Data from the RESET (Randomized-withdrawal study of the Efficacy and Safety of this compound) trial.
Table 3: Efficacy of this compound in Primary Insomnia
| Parameter | This compound 20 mg | This compound 50 mg | Placebo |
| Change in Latency to Persistent Sleep (avg. Nights 1 & 8) | -44.9 min | -46.3 min | -28.2 min |
| Change in Total Sleep Time (avg. Nights 1 & 8) | +51 min | +52 min | +40 min |
Data from a multicenter, randomized, double-blind, placebo-controlled trial in patients with primary insomnia.
Experimental Protocols
Protocol 1: Assessment of Circadian Entrainment using Dim Light Melatonin Onset (DLMO)
-
Subject Preparation: For at least one week prior to the DLMO assessment, subjects should maintain a regular sleep-wake schedule and avoid alcohol, caffeine, and medications that may affect sleep or melatonin levels.
-
Dim Light Conditions: Approximately 5-6 hours before the subject's habitual bedtime, they should enter a dimly lit environment (<10 lux). This is critical to avoid light-induced suppression of melatonin.
-
Sample Collection:
-
Collect saliva samples every 30-60 minutes.
-
Subjects should not eat or drink for 30 minutes prior to each sample collection.
-
Samples should be collected in appropriate collection tubes and immediately frozen at -80°C.
-
-
Melatonin Assay:
-
Analyze saliva samples for melatonin concentration using a validated radioimmunoassay (RIA) or a high-sensitivity ELISA.
-
Run all samples from a single subject in the same assay to minimize inter-assay variability.
-
-
DLMO Calculation: The DLMO is typically defined as the time at which melatonin levels consistently exceed a certain threshold. Common methods for determining this threshold include:
-
A fixed threshold (e.g., 3 or 4 pg/mL for saliva).
-
A threshold calculated as 2 standard deviations above the mean of the first three low daytime samples.
-
Protocol 2: Monitoring Rest-Activity Cycles using Actigraphy
-
Device Placement: The actigraphy device should be worn on the non-dominant wrist to minimize data artifacts from fine motor movements.
-
Data Collection Period: For circadian rhythm assessment, continuous data collection for at least 7-14 days is recommended to establish a stable baseline and to observe changes following the intervention.
-
Sleep Log: Subjects should maintain a daily sleep log, noting bedtimes, wake times, and any periods when the device was removed. This is crucial for accurate data analysis.
-
Data Analysis:
-
Use the manufacturer's software to score the actigraphy data.
-
Key parameters to analyze include:
-
Total Sleep Time (TST): Total duration of sleep during the main sleep period.
-
Sleep Efficiency (SE): The percentage of time in bed that is spent asleep.
-
Wake After Sleep Onset (WASO): Time spent awake after sleep has been initiated.
-
Sleep Latency (SL): Time it takes to fall asleep.
-
Circadian Rhythm Parameters: Non-parametric analyses (e.g., Intradaily Variability, Interdaily Stability) or cosinor analysis can be used to characterize the rhythm's amplitude, acrophase, and robustness.
-
-
Mandatory Visualizations
Caption: this compound activates MT1/MT2 receptors, modulating downstream signaling pathways.
References
Impact of food on Tasimelteon absorption and efficacy in study design
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals incorporating Tasimelteon into clinical and preclinical studies. The focus is on understanding and mitigating the impact of food on the drug's absorption and efficacy.
Frequently Asked Questions (FAQs)
FAQ 1: What is the official recommendation for administering this compound in relation to food?
This compound capsules should be administered without food.[1][2][3][4] The prescribing information explicitly states that the drug should be taken on an empty stomach, typically one hour before bedtime, at the same time every night.[1] This recommendation is based on clinical pharmacology studies that demonstrated a significant impact of food on the drug's absorption profile.
FAQ 2: What is the precise quantitative impact of a high-fat meal on the pharmacokinetics of this compound?
Administration of this compound with a high-fat meal significantly alters its pharmacokinetic (PK) parameters. The peak plasma concentration (Cmax) is substantially reduced, and the time to reach that peak concentration (Tmax) is delayed. The absolute oral bioavailability of this compound in a fasted state is approximately 38.3%.
Table 1: Pharmacokinetic Parameters of this compound (20 mg Capsule) With and Without a High-Fat Meal
| Pharmacokinetic Parameter | Fasted State | With High-Fat Meal | Percentage Change |
| Cmax (Peak Concentration) | Not specified | Lower | ~44% Decrease |
| Median Tmax (Time to Peak) | ~0.5 to 3 hours | Delayed | ~1.75 hours Delay |
| AUC (Total Exposure) | No significant change reported | No significant change reported | Not significantly affected |
FAQ 3: What is the clinical and mechanistic reasoning behind taking this compound on an empty stomach?
The recommendation is based on the observed changes in Cmax and Tmax when this compound is taken with food.
-
Mechanistic Rationale: The presence of food, particularly high-fat food, in the gastrointestinal tract can delay gastric emptying and alter the dissolution and absorption environment. For this compound, this leads to a slower rate of absorption (delayed Tmax) and a lower peak concentration (reduced Cmax). While the total drug exposure (AUC) is not significantly affected, the initial absorption profile is blunted.
-
Clinical Implications: this compound is a melatonin receptor agonist designed to regulate circadian rhythms and improve sleep onset. The efficacy of such drugs often depends on achieving an adequate plasma concentration at the appropriate time to coincide with the desired sleep window. A delayed Tmax and lowered Cmax could potentially reduce the drug's effectiveness in promoting sleep onset at the desired time, even if the total exposure over the dosing interval remains the same.
Troubleshooting Guide
Issue 1: A participant in our clinical trial has accidentally consumed their dose of this compound with food. How should we manage this protocol deviation?
Recommended Action:
-
Document Extensively: Record the date and time of the dose, the time of the meal, and a detailed description of the meal's composition (e.g., high-fat, low-fat, carbohydrate-rich). This information is critical for later analysis.
-
Data Segregation: In the pharmacokinetic analysis, this data point should be flagged and analyzed separately from the per-protocol (fasted state) data. Do not pool it with the fasted administration data as it will introduce significant variability.
-
Efficacy Endpoint Analysis: If collecting efficacy data (e.g., sleep latency, duration), be aware that the efficacy for this specific dosing event may be compromised due to the altered PK profile. Note this in the clinical study report.
-
Participant Counseling: Re-educate the participant on the importance of taking the study medication on an empty stomach to ensure data integrity and therapeutic effect.
Issue 2: We are designing a pivotal trial for this compound. How must we define and standardize the "fasted state" in our experimental protocol?
Recommended Protocol Definition:
To ensure consistency and minimize variability, a standardized definition of the fasted state is crucial. The following is a typical approach based on regulatory guidance for bioavailability and food-effect studies:
-
Fasting Duration: Participants should fast for at least 10 hours before the administration of this compound.
-
Post-Dose Fasting: Following drug administration, participants should continue to fast for at least 4 hours.
-
Water Intake: Water is permitted ad libitum until 1 hour before dosing and can be resumed 2 hours after dosing. Water intake during the 1 hour pre-dose and 2 hours post-dose window should be standardized (e.g., 240 mL at the time of dosing).
-
Standardized Meals: All meals provided to participants on study days (outside the fasting window) should be standardized in terms of caloric content and composition (fat, protein, carbohydrates) to ensure consistency across all participants and study periods.
Experimental Protocols
Methodology: Food-Effect Bioavailability Study for this compound
The data on the impact of food on this compound's PK was likely generated from a study following a design similar to the one outlined below, which is standard for such investigations.
Study Design: A single-dose, open-label, randomized, two-period, two-sequence crossover study.
Participant Population: A cohort of healthy adult volunteers (e.g., n=14-20), non-smokers, with no clinically significant medical history.
Treatment Arms:
-
Treatment A (Fasted): A single 20 mg oral dose of this compound administered after an overnight fast of at least 10 hours.
-
Treatment B (Fed): A single 20 mg oral dose of this compound administered within 30 minutes of starting a standardized high-fat, high-calorie breakfast.
-
Standard High-Fat Meal Composition: Approximately 800 to 1000 kcal, with ~50% of calories from fat.
-
Washout Period: A washout period of at least 5-7 days separates the two treatment periods to ensure complete elimination of the drug from the previous period.
Pharmacokinetic Sampling:
-
Serial blood samples are collected at pre-defined time points: pre-dose (0 hours), and then at frequent intervals post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours).
-
Plasma is separated and analyzed for this compound concentrations using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Data Analysis:
-
PK parameters (Cmax, Tmax, AUC) are calculated for each participant under both fasted and fed conditions.
-
Statistical comparisons are made to determine the effect of food on the rate and extent of absorption.
Visualizations
References
Identifying and characterizing Tasimelteon metabolites in research samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Tasimelteon and its metabolites in research samples.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound that should be monitored in research samples?
A1: The major metabolites of this compound are designated as M9, M11, M12, M13, and M14.[1] M9 is a phenol-carboxylic acid derivative, M11 is a hydroxy-phenol derivative, M12 and M14 are α- and β-isomers of 8-hydroxy this compound, and M13 is a mixture of α- and β-isomers of 7-hydroxy this compound.[1]
Q2: What is the primary analytical technique for the simultaneous quantification of this compound and its major metabolites in plasma?
A2: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is the standard method for the simultaneous determination of this compound and its metabolites (M9, M11, M12, M13, and M14) in plasma samples.[1] This method offers high sensitivity and selectivity for complex biological matrices.
Q3: What are the main metabolic pathways for this compound?
A3: this compound is extensively metabolized in the liver. The primary metabolic pathways include oxidation at multiple sites and oxidative dealkylation, which leads to the opening of the dihydrofuran ring, followed by further oxidation to a carboxylic acid.[2][3] The major cytochrome P450 isozymes involved are CYP1A2 and CYP3A4. Phenolic glucuronidation is the main Phase II metabolic route.
Q4: Do the metabolites of this compound contribute significantly to its pharmacological activity?
A4: The major metabolites of this compound have significantly less activity at the melatonin receptors (MT1 and MT2) compared to the parent drug, with 13-fold or less activity. Therefore, they are not considered to contribute significantly to the overall efficacy of this compound. Metabolites M9, M12, and M14 are considered inactive.
Q5: What is the expected route of excretion for this compound and its metabolites?
A5: this compound and its metabolites are primarily excreted in the urine. Following administration of radiolabeled this compound, approximately 80% of the total radioactivity is recovered in urine and about 4% in feces. Less than 1% of the administered dose is excreted as unchanged this compound in the urine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound and its metabolites.
Issue 1: Poor peak shape or tailing for this compound or its metabolites in LC-MS/MS analysis.
-
Question: My chromatogram shows significant peak tailing for this compound and some of its more polar metabolites. What could be the cause and how can I fix it?
-
Answer:
-
Possible Cause 1: Secondary interactions with residual silanols on the HPLC column. this compound has basic functional groups that can interact with acidic silanol groups on the silica-based column packing material.
-
Solution 1:
-
Ensure the use of a high-quality, end-capped C18 column.
-
Acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) to protonate the basic analytes and minimize silanol interactions.
-
-
Possible Cause 2: Inappropriate mobile phase pH. The pH of the mobile phase can affect the ionization state of the analytes and their retention on a reversed-phase column.
-
Solution 2:
-
Optimize the mobile phase pH. For basic compounds like this compound, a lower pH (e.g., 3-4) generally results in better peak shape.
-
-
Possible Cause 3: Column contamination or degradation. Buildup of matrix components from improperly prepared samples can lead to poor peak shape.
-
Solution 3:
-
Implement a robust sample preparation method, such as liquid-liquid extraction or solid-phase extraction, to effectively remove interfering substances.
-
Use a guard column to protect the analytical column.
-
Regularly flush the column with a strong solvent to remove contaminants.
-
-
Issue 2: Low recovery of this compound and its metabolites during sample preparation.
-
Question: I am experiencing low and inconsistent recovery for this compound and its metabolites from plasma samples using liquid-liquid extraction. What can I do to improve this?
-
Answer:
-
Possible Cause 1: Suboptimal extraction solvent. The polarity of the extraction solvent may not be suitable for the range of polarities of this compound and its metabolites.
-
Solution 1:
-
Experiment with different organic solvents or mixtures of solvents. A common choice for compounds of intermediate polarity is methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and isopropanol.
-
-
Possible Cause 2: Incorrect pH of the aqueous phase. The pH of the plasma sample can affect the charge state of the analytes and their partitioning into the organic phase.
-
Solution 2:
-
Adjust the pH of the plasma sample before extraction. For a basic compound like this compound, adjusting the pH to a more basic level (e.g., pH 9-10) can improve extraction into an organic solvent.
-
-
Possible Cause 3: Inefficient mixing or phase separation. Inadequate vortexing or centrifugation can lead to incomplete extraction and emulsion formation.
-
Solution 3:
-
Ensure vigorous vortexing for a sufficient amount of time (e.g., 1-2 minutes).
-
Centrifuge at a high speed (e.g., >3000 x g) for an adequate duration (e.g., 5-10 minutes) to ensure complete phase separation.
-
-
Issue 3: High matrix effects and ion suppression in the MS detector.
-
Question: I am observing significant ion suppression for my analytes, leading to poor sensitivity and reproducibility. How can I mitigate these matrix effects?
-
Answer:
-
Possible Cause 1: Co-elution of phospholipids from the plasma matrix. Phospholipids are a major cause of ion suppression in ESI-MS.
-
Solution 1:
-
Optimize the chromatographic separation to ensure that this compound and its metabolites elute in a region free from the bulk of the phospholipids.
-
Employ a sample preparation technique that effectively removes phospholipids, such as solid-phase extraction (SPE) or a more rigorous liquid-liquid extraction protocol.
-
-
Possible Cause 2: Insufficient sample cleanup. High concentrations of salts and other endogenous components can interfere with the ionization process.
-
Solution 2:
-
Improve the sample preparation method. Consider using a more selective SPE sorbent or a multi-step extraction procedure.
-
Dilute the sample extract before injection, if sensitivity allows, to reduce the concentration of interfering components.
-
-
Possible Cause 3: Inappropriate ionization source settings. The temperature, gas flows, and voltages of the electrospray ionization (ESI) source can influence the extent of matrix effects.
-
Solution 3:
-
Optimize the MS source parameters to maximize the analyte signal while minimizing the influence of co-eluting matrix components. This can be done by infusing a standard solution of the analyte and adjusting the parameters systematically.
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Major Metabolites
| Parameter | This compound | M9 | M11 | M12 | M13 | M14 |
| Mean Elimination Half-Life (t½) (hours) | 1.3 | 1.3 - 3.7 | 1.3 - 3.7 | 1.3 - 3.7 | 1.3 - 3.7 | 1.3 - 3.7 |
| Parent to Metabolite Exposure Ratio (AUC) | - | 0.92 | 0.38 | 1.6 | 0.96 | 0.05 |
| Oral-to-IV Exposure Ratio (%) | - | 133.27 | 118.28 | 138.76 | 112.36 | N/A |
N/A: Not Available
Table 2: Validated Linear Range for LC-MS/MS Assay in Plasma
| Analyte | Linear Range (ng/mL) |
| This compound | 0.3 - 300 |
| M9 | 1 - 1,000 |
| M11 | 0.3 - 300 |
| M12 | 0.3 - 300 |
| M13 | 1 - 1,000 |
| M14 | 0.3 - 326.3 |
Experimental Protocols
1. Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
-
Objective: To extract this compound and its metabolites from human plasma for LC-MS/MS analysis.
-
Materials:
-
Human plasma samples
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog of this compound)
-
Methyl tert-butyl ether (MTBE) or other suitable organic solvent
-
Ammonium hydroxide or other base for pH adjustment
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
-
-
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution and vortex briefly.
-
Add 10 µL of 1M ammonium hydroxide to basify the sample and vortex.
-
Add 500 µL of MTBE to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
2. Reversed-Phase HPLC Method for this compound and Metabolites
This is a representative method and may require optimization.
-
Objective: To achieve chromatographic separation of this compound and its metabolites.
-
Instrumentation and Materials:
-
HPLC system with a binary pump and autosampler
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 1.0 10 5.0 90 6.0 90 6.1 10 | 8.0 | 10 |
-
3. Tandem Mass Spectrometry (MS/MS) Detection
-
Objective: To detect and quantify this compound and its metabolites.
-
Instrumentation:
-
Triple quadrupole mass spectrometer
-
Electrospray ionization (ESI) source
-
-
General Settings (to be optimized for the specific instrument):
-
Ionization Mode: Positive ion mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 8 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and each metabolite, along with their corresponding collision energies and declustering potentials, must be determined and optimized experimentally.
Visualizations
Caption: Workflow for the bioanalysis of this compound metabolites.
Caption: Logical troubleshooting approach for common analytical issues.
References
Refinement of Tasimelteon dosing regimens to minimize adverse effects in studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of Tasimelteon dosing regimens to minimize adverse effects in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects observed with this compound in clinical studies?
A1: The most frequently reported adverse reactions in clinical trials include headache, elevated alanine aminotransferase (ALT), nightmares or unusual dreams, and upper respiratory or urinary tract infections.[1][2][3][4][5]
Q2: Are the adverse effects of this compound dose-dependent?
A2: Evidence from clinical trials in primary insomnia suggests that some adverse effects may not be strictly dose-dependent between 20 mg and 50 mg doses, with similar rates of common side effects observed at both dosages. However, as with most drugs, higher exposures can increase the risk of adverse reactions. For instance, elderly patients, who have approximately a two-fold higher exposure to this compound, may be at a greater risk for adverse events. Co-administration with strong CYP1A2 inhibitors can significantly increase this compound levels, thereby elevating the risk of adverse reactions.
Q3: How can we manage or mitigate the risk of elevated liver enzymes (ALT) during a study?
A3: Regular monitoring of liver function is crucial. For mild elevations (less than 3 times the upper limit of normal), it is recommended to repeat liver enzyme tests within 2-4 weeks to establish a trend. A review of concomitant medications for potential hepatotoxicity is also advised. For moderate to severe elevations (greater than 3 times the upper limit of normal), more frequent monitoring (e.g., every 3 days) and discontinuation of potentially hepatotoxic medications, including this compound, should be considered. In clinical trials with this compound, most instances of ALT elevation were single occurrences that resolved spontaneously without dose adjustment.
Q4: What is the recommended starting dose for this compound in preclinical and clinical research to minimize adverse effects?
A4: The approved clinical dose for Non-24-Hour Sleep-Wake Disorder is 20 mg taken once daily, one hour before bedtime. In a study on primary insomnia, both 20 mg and 50 mg doses were tested, with the 20 mg dose showing a favorable efficacy and safety profile. For initial experimental studies, it is prudent to start with the 20 mg dose or lower, and only escalate if clinically or scientifically justified, with careful monitoring for adverse events.
Q5: Are there any known drug-drug interactions that can increase the risk of this compound's adverse effects?
A5: Yes, co-administration with strong CYP1A2 inhibitors (e.g., fluvoxamine) should be avoided as it can dramatically increase this compound exposure and the risk of adverse reactions. Conversely, strong CYP3A4 inducers (e.g., rifampin) can decrease this compound exposure and reduce its efficacy. Caution is also advised when co-administering with other CNS depressants, as this may lead to additive effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Participant reports persistent headaches. | Common adverse effect of this compound. | - Assess the timing and severity of the headache. - Consider symptomatic treatment (e.g., non-interacting analgesics). - If severe or persistent, consider a dose reduction or discontinuation of this compound. |
| Elevated ALT levels are detected in routine blood work. | Potential drug-induced liver enzyme elevation. | - Rule out other causes of liver injury. - For mild elevations (<3x ULN), repeat LFTs to monitor the trend. - For moderate to severe elevations (>3x ULN), consider discontinuing this compound and increasing monitoring frequency. |
| Participant experiences vivid dreams or nightmares. | Known CNS adverse effect of this compound. | - Reassure the participant that this can be a side effect of the medication. - If distressing, a dose reduction could be considered. - If severe, discontinuation of the study drug may be necessary. |
| Unexpected daytime somnolence. | Potential residual sedative effect. | - Confirm the timing of drug administration (should be 1 hour before bedtime). - Advise participants to limit activities requiring mental alertness after taking the dose. - Evaluate for potential drug interactions with other CNS depressants. |
Data on Dose-Dependent Adverse Effects
The following table summarizes the incidence of treatment-emergent adverse events (TEAEs) from a study in patients with primary insomnia, comparing 20 mg and 50 mg doses of this compound with placebo.
| Adverse Event | Placebo (n=104) | This compound 20 mg (n=109) | This compound 50 mg (n=109) |
| Headache | >3% | >3% | >3% |
| Nasopharyngitis | >3% | >3% | >3% |
| Blood CPK Increased | >3% | >3% | >3% |
| Urinary Tract Infection | >3% | >3% | >3% |
| Data extracted from a study in primary insomnia patients, indicating the most frequent TEAEs reported in more than 3% of subjects in any treatment group. |
Experimental Protocols
Protocol: Monitoring for and Management of Potential Hepatotoxicity
-
Baseline Assessment: Prior to the first dose of this compound, collect baseline liver function tests (LFTs), including ALT, AST, and total bilirubin.
-
Routine Monitoring: Repeat LFTs at regular intervals throughout the study (e.g., monthly for the first three months, then quarterly).
-
Action Thresholds:
-
Mild Elevation (<3x ULN): Continue dosing and repeat LFTs within 2-4 weeks.
-
Moderate Elevation (3-5x ULN): Interrupt dosing and repeat LFTs within one week. If levels are decreasing, dosing may be cautiously resumed with increased monitoring.
-
Severe Elevation (>5x ULN): Discontinue this compound immediately and monitor LFTs closely until they return to baseline. Investigate for other potential causes of liver injury.
-
-
Concomitant Medications Review: In the event of any liver enzyme elevation, conduct a thorough review of all concomitant medications, including over-the-counter drugs and herbal supplements, for potential hepatotoxicity.
Protocol: Assessment of CNS Adverse Events
-
Baseline Assessment: Before initiating this compound, assess baseline sleep quality, daytime alertness (e.g., using the Epworth Sleepiness Scale), and inquire about any history of headaches or nightmares.
-
Ongoing Monitoring: At each study visit, systematically query participants about the incidence, frequency, and severity of headaches, nightmares, unusual dreams, and daytime somnolence.
-
Management of Headaches: For mild to moderate headaches, standard analgesics may be considered. For persistent or severe headaches, a dose reduction or discontinuation of this compound should be evaluated.
-
Management of Nightmares/Unusual Dreams: If these events are distressing to the participant, consider a dose reduction. If they persist and are severe, discontinuation of the study drug may be warranted.
-
Management of Somnolence: Reinforce the importance of taking this compound one hour before bedtime and limiting activities that require mental alertness. If daytime somnolence is significant, assess for other contributing factors and consider a dose reduction.
Visualizations
Caption: this compound metabolism and key drug interactions.
Caption: Workflow for managing this compound adverse events.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. These highlights do not include all the information needed to use this compound CAPSULES safely and effectively. See full prescribing information for this compound CAPSULES. this compound capsules, for oral use Initial U.S. Approval: 2014 [dailymed.nlm.nih.gov]
- 3. molinahealthcare.com [molinahealthcare.com]
- 4. This compound - Prescriber's Guide [cambridge.org]
- 5. This compound (Hetlioz): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Validation & Comparative
Comparative analysis of Tasimelteon vs. melatonin in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of tasimelteon and melatonin in preclinical models, focusing on their receptor binding profiles, pharmacokinetic properties, and efficacy in modulating sleep and circadian rhythms. The information is intended to support researchers and professionals in the field of drug development in understanding the key differences and similarities between these two melatonergic agonists.
Executive Summary
This compound, a synthetic melatonin receptor agonist, and melatonin, the endogenous neurohormone, both exert their effects through the activation of MT1 and MT2 receptors, which are crucial for regulating the sleep-wake cycle and circadian rhythms.[1][2] Preclinical data indicate that while both compounds target the same receptors, they exhibit distinct pharmacodynamic and pharmacokinetic profiles. This compound demonstrates higher affinity and selectivity for the MT2 receptor compared to melatonin.[3] This guide synthesizes the available preclinical data to offer a direct comparison of these two compounds. A notable limitation in the current body of preclinical research is the absence of direct head-to-head efficacy studies comparing this compound and melatonin in the same animal models of sleep or circadian disruption.
Receptor Binding Affinity
This compound exhibits a greater affinity for the MT2 receptor compared to the MT1 receptor.[4] In vitro binding assays in NIH-3T3 and CHO-K1 cells show that this compound's affinity for the MT2 receptor is 2.1 to 4.4 times higher than for the MT1 receptor.[3] Melatonin, in contrast, shows high affinity for both receptors, with some studies suggesting a slightly higher affinity for the MT1 receptor.
| Compound | Receptor | Cell Line | K_i (nM) |
| This compound | MT1 | NIH-3T3 | 0.304 |
| CHO-K1 | 0.35 | ||
| MT2 | NIH-3T3 | 0.0692 | |
| CHO-K1 | 0.17 | ||
| Melatonin | MT1 | CHO | ~0.02-0.2 (pK_D 10.64) |
| MT2 | CHO | ~0.08-0.8 (pK_D 10.11) |
Pharmacokinetic Profile in Rodents
Preclinical studies in rats reveal differences in the pharmacokinetic profiles of this compound and melatonin. This compound has an observed mean elimination half-life of approximately 1.3 hours. In contrast, studies on melatonin in rats have reported a shorter elimination half-life, ranging from 17 to 23 minutes. The oral bioavailability of melatonin in rats has been reported to be around 53.5%.
| Parameter | This compound (Rats) | Melatonin (Rats) |
| Half-Life (t_1/2) | ~1.3 hours | 17-23 minutes |
| Oral Bioavailability | Data not available in searched results | ~53.5% |
| Metabolism | Primarily by CYP1A2 and CYP3A4 | Extensive first-pass metabolism |
Preclinical Efficacy
Direct head-to-head preclinical efficacy studies comparing this compound and melatonin are limited. However, individual studies in rodent models demonstrate the efficacy of both compounds in modulating sleep and circadian rhythms.
This compound: In preclinical models, this compound has been shown to be effective in phase-shifting circadian rhythms, which is indicative of its potential to treat circadian rhythm sleep disorders.
Melatonin: Studies in rats have shown that melatonin administration can reduce sleep onset latency and increase total sleep time. It has also been demonstrated to entrain and synchronize circadian activity in rodents.
Signaling Pathways
Both this compound and melatonin exert their effects by activating MT1 and MT2 receptors, which are G protein-coupled receptors (GPCRs). Activation of these receptors, primarily coupled to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately influences neuronal firing rates in the suprachiasmatic nucleus (SCN), the body's master clock, thereby modulating sleep-wake cycles and circadian rhythms. The MT2 receptor is also known to be involved in inhibiting cGMP production.
Caption: Melatonin Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (K_i) of this compound and melatonin for MT1 and MT2 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing human MT1 or MT2 receptors (e.g., CHO or NIH-3T3 cells).
-
Radioligand: 2-[¹²⁵I]-iodomelatonin is used as the radioligand.
-
Competition Assay: A fixed concentration of the radioligand is incubated with increasing concentrations of the unlabeled competitor (this compound or melatonin).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i value is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile (e.g., half-life) of this compound and melatonin in the brain of freely moving rodents.
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., striatum or hypothalamus) of the animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Compound Administration: this compound or melatonin is administered to the animal (e.g., orally or intraperitoneally).
-
Dialysate Collection: The dialysate, containing unbound drug that has diffused across the probe's semipermeable membrane from the brain's extracellular fluid, is collected at regular intervals.
-
Sample Analysis: The concentration of the drug in the dialysate samples is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The resulting concentration-time data is used to calculate pharmacokinetic parameters, including elimination half-life.
Locomotor Activity Monitoring for Circadian Rhythm Assessment
Objective: To assess the ability of this compound and melatonin to phase-shift circadian rhythms in rodents.
Methodology:
-
Housing: Animals are individually housed in cages equipped with running wheels.
-
Entrainment: Animals are entrained to a stable light-dark cycle (e.g., 12 hours light, 12 hours dark) for a baseline period.
-
Constant Conditions: Following entrainment, animals are placed in constant darkness to allow their endogenous circadian rhythm to "free-run".
-
Compound Administration: At a specific circadian time (CT), animals are administered this compound, melatonin, or vehicle.
-
Activity Monitoring: Locomotor activity (wheel running) is continuously recorded and plotted as an actogram.
-
Data Analysis: The phase of the activity rhythm before and after drug administration is compared to determine the magnitude and direction of the phase shift.
Caption: Preclinical Comparative Workflow.
References
- 1. This compound, a melatonin agonist for the treatment of insomnia and circadian rhythm sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of melatonin on sleep and neurochemistry in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Circadian Periods of Sensitivity for Ramelteon on the onset of Running-wheel Activity and the Peak of Suprachiasmatic Nucleus Neuronal Firing Rhythms in C3H/HeN Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Tasimelteon Demonstrates Significant Efficacy Over Placebo in Double-Blind Studies for Circadian Rhythm Disorders
Comprehensive analysis of pivotal double-blind, placebo-controlled clinical trials reveals Tasimelteon's consistent superiority in improving key sleep parameters for patients with Jet Lag Disorder and Non-24-Hour Sleep-Wake Disorder. The data underscores the drug's role as a potent melatonin receptor agonist in resetting the body's internal clock.
This compound, a dual melatonin receptor agonist, has consistently demonstrated statistically significant and clinically meaningful improvements in sleep and wakefulness in a series of rigorous double-blind, placebo-controlled studies. These trials, forming the basis of its clinical validation, have established its efficacy in treating circadian rhythm sleep-wake disorders, including Jet Lag Disorder and Non-24-Hour Sleep-Wake Disorder (Non-24). The quantitative outcomes from these studies, detailed below, highlight the therapeutic benefits of this compound compared to a placebo.
Quantitative Efficacy of this compound vs. Placebo
The following tables summarize the key quantitative findings from major double-blind, placebo-controlled clinical trials of this compound.
Table 1: Efficacy of this compound in Jet Lag Disorder (JET8 Study) [1][2][3]
| Efficacy Endpoint | This compound (20 mg) | Placebo | Improvement vs. Placebo | P-value |
| Total Sleep Time (TST) - Full Night | 315.8 min | 230.3 min | +85.5 min | < 0.0001 |
| Total Sleep Time (TST) - First 2/3 of Night | 216.4 min | 156.1 min | +60.3 min | < 0.0001 |
| Latency to Persistent Sleep (LPS) | Not specified | Not specified | -15.1 min | 0.0081 |
| Wake After Sleep Onset (WASO) | Not specified | Not specified | -74.6 min | < 0.0001 |
| Subjective Total Sleep Time | Not specified | Not specified | +61.7 min | < 0.0001 |
| Subjective Wake After Sleep Onset | Not specified | Not specified | -38.2 min | 0.0041 |
| Overall Sleep Quality (pts) | Not specified | Not specified | +0.6 | 0.0001 |
Table 2: Efficacy of this compound in Non-24-Hour Sleep-Wake Disorder (SET Study) [4][5]
| Efficacy Endpoint | This compound (20 mg) | Placebo | Difference | P-value |
| Circadian Entrainment (Month 1) | 20% of patients | 3% of patients | 17% | 0.0171 |
| Clinical Response (Entrainment + Improvement) | 24% of patients | 0% of patients | 24% | 0.0028 |
Table 3: Efficacy of this compound Maintenance in Non-24-Hour Sleep-Wake Disorder (RESET Study)
| Efficacy Endpoint | Continued this compound (20 mg) | Withdrawn to Placebo | Difference | P-value |
| Maintenance of Circadian Entrainment | 90% of patients | 20% of patients | 70% | 0.0026 |
Table 4: Efficacy of this compound in Primary Insomnia
| Efficacy Endpoint (Improvement from Baseline) | This compound (20 mg) | This compound (50 mg) | Placebo | P-value (vs. Placebo) |
| Latency to Persistent Sleep (LPS) - Nights 1 & 8 | -44.9 min | -46.3 min | -28.2 min | < 0.001 |
| Total Sleep Time (TST) - Nights 22 & 29 | +60 min | +49 min | +47 min | Not specified |
| Sleep Efficiency (SE) - Nights 1 & 8 | +11% | +11% | +8% | Not specified |
| Sleep Efficiency (SE) - Nights 22 & 29 | +13% | +10% | +10% | Not specified |
Experimental Protocols
The methodologies for the key clinical trials cited above were designed to rigorously assess the efficacy and safety of this compound in a controlled setting.
JET8 Study Protocol (Jet Lag Disorder)
The JET8 study was a multicenter, randomized, double-blind, placebo-controlled trial designed to simulate an 8-hour eastward jet lag scenario.
-
Participants: 318 healthy adult volunteers were enrolled.
-
Design: Participants were subjected to an 8-hour advance of their usual bedtime to induce a circadian challenge equivalent to crossing eight time zones.
-
Intervention: Participants were randomized to receive either 20 mg of this compound or a placebo 30 minutes before the advanced bedtime.
-
Primary Endpoint: The primary efficacy measure was the total sleep time in the first two-thirds of the night, as measured by polysomnography (PSG).
-
Secondary Endpoints: Included full-night total sleep time, latency to persistent sleep, wake after sleep onset, and next-day alertness.
SET and RESET Studies Protocol (Non-24-Hour Sleep-Wake Disorder)
These were two consecutive multicenter, randomized, double-masked, placebo-controlled Phase 3 trials.
-
Participants: The studies enrolled totally blind individuals with a diagnosis of Non-24-Hour Sleep-Wake Disorder.
-
SET Study Design: 84 eligible patients were randomized to receive either 20 mg of this compound or a placebo daily, one hour before their target bedtime, for 26 weeks. The primary endpoint was the proportion of patients who achieved circadian entrainment, as determined by urinary 6-sulphatoxymelatonin rhythms.
-
RESET Study Design: This was a randomized withdrawal study. Patients who had demonstrated entrainment to this compound in an open-label run-in phase were randomized to either continue receiving 20 mg of this compound or switch to a placebo. The primary endpoint was the maintenance of entrainment.
Visualizing the Mechanism and Workflow
This compound's Signaling Pathway
This compound functions as a selective agonist for melatonin receptors MT1 and MT2, which are primarily located in the suprachiasmatic nucleus (SCN) of the brain, the body's master clock. Activation of the MT1 receptor is thought to promote sleep onset, while activation of the MT2 receptor is believed to play a crucial role in phase-shifting the circadian rhythm, thereby synchronizing the internal clock with the 24-hour day-night cycle. The precise downstream signaling cascade is complex but is understood to involve the regulation of clock gene expression.
Caption: this compound's mechanism of action in the SCN.
Clinical Trial Workflow for Efficacy Validation
The validation of this compound's efficacy followed a structured, multi-phase clinical trial process, as is standard in drug development. This workflow ensures a rigorous, evidence-based assessment of the drug's therapeutic effects against a placebo.
Caption: Standard workflow of a double-blind, placebo-controlled trial.
References
- 1. Efficacy of this compound (HETLIOZ®) in the Treatment of Jet Lag Disorder Evaluated in an 8-h Phase Advance Model; a Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 3 trial: this compound effective for jet lag disorder | MDedge [mdedge.com]
- 3. HETLIOZ® (this compound) Demonstrates Efficacy to Treat Jet Lag Disorder in an 8 Hour Phase Advance Clinical Study - BioSpace [biospace.com]
- 4. This compound for non-24-hour sleep-wake disorder in totally blind people (SET and RESET): two multicentre, randomised, double-masked, placebo-controlled phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Tasimelteon vs. Ramelteon: A Comparative Analysis of MT1/MT2 Receptor Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of tasimelteon and ramelteon, two melatonin receptor agonists, focusing on their differential binding affinities and selectivity for the MT1 and MT2 receptors. The information presented herein is supported by experimental data to assist researchers and drug development professionals in their understanding of these compounds.
Receptor Binding Affinity and Selectivity
This compound and ramelteon are both agonists of the melatonin receptors MT1 and MT2, which are G-protein coupled receptors involved in the regulation of circadian rhythms and sleep.[1][2][3] However, they exhibit distinct profiles in their affinity and selectivity for these two receptor subtypes.
Ramelteon demonstrates a higher affinity for the MT1 receptor compared to the MT2 receptor.[3][4] In contrast, this compound shows a greater affinity for the MT2 receptor over the MT1 receptor. This disparity in receptor selectivity may underlie their different clinical applications, with ramelteon approved for insomnia characterized by difficulty with sleep onset and this compound for Non-24-Hour Sleep-Wake Disorder.
The binding affinities of this compound and ramelteon for MT1 and MT2 receptors are summarized in the table below. The affinity is represented by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (pM) | Cell Line | Reference |
| This compound | MT1 | 304 | CHO | |
| MT2 | 70 | CHO | ||
| MT1 | 304 - 350 | NIH-3T3, CHO-K1 | ||
| MT2 | 69.2 - 170 | NIH-3T3, CHO-K1 | ||
| Ramelteon | MT1 | 14 | CHO | |
| MT2 | 112 | CHO |
Selectivity Ratios:
-
This compound: Approximately 4.3-fold more selective for MT2 over MT1 (based on Ki of 70 pM for MT2 and 304 pM for MT1). Other reports suggest a 2.1-4.4 times greater affinity for the MT2 receptor.
-
Ramelteon: Approximately 8-fold more selective for MT1 over MT2 (based on Ki of 14 pM for MT1 and 112 pM for MT2).
Experimental Methodologies
The binding affinities presented above are typically determined through in vitro radioligand binding assays. The functional activity of these compounds as agonists is commonly assessed using cAMP functional assays.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (e.g., this compound or ramelteon) to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the inhibition constant (Ki) of this compound and ramelteon for the MT1 and MT2 receptors.
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing human MT1 or MT2 receptors.
-
Radioligand: 2-[¹²⁵I]iodomelatonin.
-
Test compounds: this compound and Ramelteon.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: CHO cells expressing either MT1 or MT2 receptors are harvested and homogenized. The cell membranes are then isolated by centrifugation.
-
Assay Setup: A reaction mixture is prepared in a 96-well plate containing the cell membranes, the radioligand (2-[¹²⁵I]iodomelatonin) at a concentration close to its Kd, and varying concentrations of the unlabeled test compound (this compound or ramelteon).
-
Incubation: The plate is incubated, typically for 60-90 minutes at 37°C, to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay is used to determine the functional activity of a compound by measuring its effect on the intracellular concentration of cyclic adenosine monophosphate (cAMP). Since MT1 and MT2 receptors are coupled to the inhibitory G-protein (Gαi), their activation by an agonist leads to a decrease in adenylyl cyclase activity and, consequently, a reduction in intracellular cAMP levels.
Objective: To determine the potency (EC₅₀) of this compound and ramelteon in inhibiting forskolin-stimulated cAMP production.
Materials:
-
CHO cells stably expressing human MT1 or MT2 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds: this compound and Ramelteon.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Protocol:
-
Cell Culture: CHO cells expressing MT1 or MT2 receptors are seeded in 96-well plates and cultured overnight.
-
Compound Addition: The culture medium is replaced with a buffer containing a fixed concentration of forskolin and varying concentrations of the test compound (this compound or ramelteon). Forskolin is used to stimulate cAMP production to a measurable level.
-
Incubation: The cells are incubated for a specific period (e.g., 30 minutes) at 37°C to allow for receptor activation and modulation of cAMP levels.
-
Cell Lysis: A lysis buffer is added to each well to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay format, such as HTRF or AlphaScreen.
-
Data Analysis: The data are plotted as a dose-response curve, and the EC₅₀ value is determined. The EC₅₀ represents the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
Signaling Pathways
Both this compound and ramelteon act as agonists at the MT1 and MT2 receptors. These receptors are primarily coupled to the inhibitory G-protein, Gαi. Upon agonist binding, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cAMP. The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA) and altered phosphorylation of downstream targets, ultimately mediating the physiological effects on sleep and circadian rhythm.
Conclusion
This compound and ramelteon are both effective melatonin receptor agonists but display notable differences in their receptor binding profiles. Ramelteon exhibits a preference for the MT1 receptor, while this compound shows higher affinity for the MT2 receptor. These differences in affinity and selectivity, determined through rigorous in vitro assays, likely contribute to their distinct therapeutic indications. A thorough understanding of these pharmacological properties is crucial for the continued development and targeted application of novel melatonin receptor modulators.
References
Reproducibility of Tasimelteon's Phase-Shifting Effects: A Comparative Guide for Researchers
Tasimelteon, a dual melatonin receptor agonist, has demonstrated efficacy in phase-shifting the human circadian rhythm, a key mechanism in the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24). This guide provides a comprehensive comparison of the reproducibility of this compound's effects with other melatonin agonists, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Efficacy of Melatonin Agonists
The phase-shifting effects of this compound have been primarily evaluated in the context of Non-24, a circadian rhythm disorder common in totally blind individuals. Clinical trials have consistently demonstrated its ability to entrain the free-running circadian rhythm to a 24-hour cycle. The pivotal Safety and Efficacy of this compound (SET) and the Randomized-withdrawal study of the Efficacy and Safety of this compound (RESET) trials provide robust quantitative data on its efficacy.
In the SET study, 20% of patients treated with this compound achieved circadian entrainment compared to just 2.6% of those on placebo.[1] The RESET study further solidified these findings, showing that 90% of patients who continued this compound maintained entrainment, whereas only 20% of those who were switched to placebo remained entrained.[1]
| Treatment | Dosage | Population | Primary Outcome | Result | Reference |
| This compound | 20 mg | Totally blind individuals with Non-24 | Entrainment of urinary 6-sulfatoxymelatonin (aMT6s) rhythm | 20% entrainment vs. 2.6% for placebo | SET Trial[1] |
| This compound | 20 mg | Totally blind individuals with Non-24 | Maintenance of entrainment | 90% maintained entrainment vs. 20% for placebo | RESET Trial[1] |
| Melatonin | 0.5 mg | Blind individuals with free-running rhythms | Entrainment of aMT6s rhythm | Significant entrainment demonstrated | Various studies |
| Ramelteon | 8 mg | Healthy adults (simulated shift work) | Sleep efficiency and neurobehavioral performance | No significant improvement in sleep efficiency vs. placebo | [2] |
| Agomelatine | 25-50 mg | Patients with Major Depressive Disorder | Change in Dim Light Melatonin Onset (DLMO) | Significant phase advance of DLMO |
While direct head-to-head trials are limited, comparisons with other melatonin agonists can be inferred from their respective clinical data. Melatonin, a dietary supplement, has been the traditional treatment for Non-24, with studies showing its effectiveness in entraining circadian rhythms. However, the lack of FDA regulation for melatonin raises concerns about dose accuracy and purity. Ramelteon, another MT1/MT2 agonist, is approved for insomnia but has not been extensively studied for Non-24. Agomelatine, an MT1/MT2 agonist and 5-HT2C antagonist approved for depression in Europe, has also demonstrated phase-shifting properties.
Experimental Protocols
Reproducible assessment of phase-shifting effects relies on standardized and rigorous experimental protocols. The following methodologies are central to the clinical evaluation of this compound and other chronobiotic agents.
Measurement of Circadian Phase Markers
1. Dim Light Melatonin Onset (DLMO):
The DLMO is considered the gold standard for assessing circadian phase.
-
Protocol:
-
Participants are maintained in a dimly lit environment (<10 lux) for several hours before and during the expected onset of melatonin secretion.
-
Saliva or plasma samples are collected at regular intervals (e.g., every 30-60 minutes).
-
Melatonin concentration in each sample is determined by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
The DLMO is calculated as the time at which melatonin levels consistently exceed a predefined threshold (e.g., 3-10 pg/mL).
-
2. Urinary 6-Sulfatoxymelatonin (aMT6s):
As the primary metabolite of melatonin, urinary aMT6s provides a non-invasive method to assess the circadian rhythm of melatonin production.
-
Protocol:
-
Urine is collected in discrete blocks of time over a 24-hour or 48-hour period.
-
The volume of each urine sample is recorded.
-
The concentration of aMT6s in each sample is measured using ELISA.
-
The acrophase (peak) of the aMT6s rhythm is calculated using cosinor analysis to determine the timing of the circadian rhythm.
-
Constant Routine Protocol
To unmask the endogenous circadian rhythm from external influences, a constant routine protocol is often employed.
-
Protocol:
-
Participants are kept in a laboratory setting for an extended period (e.g., 24-40 hours).
-
Environmental conditions are held constant: dim lighting, constant temperature, and semi-recumbent posture.
-
Participants are given small, identical snacks and beverages at regular intervals.
-
Sleep is not permitted during the protocol.
-
Physiological parameters, including core body temperature and hormone levels (melatonin, cortisol), are measured repeatedly.
-
Signaling Pathways and Experimental Workflows
The phase-shifting effects of this compound are mediated through its agonist activity at the MT1 and MT2 melatonin receptors, which are predominantly located in the suprachiasmatic nucleus (SCN), the body's master circadian pacemaker.
References
Tasimelteon's Efficacy Across Circadian Rhythm Disorders: A Comparative Analysis
An in-depth review of the clinical evidence supporting the use of Tasimelteon for Non-24-Hour Sleep-Wake Disorder, Smith-Magenis Syndrome, and Jet Lag Disorder, providing researchers and drug development professionals with a comprehensive comparative guide.
This compound, a dual melatonin receptor agonist, has demonstrated efficacy in managing several circadian rhythm sleep-wake disorders by targeting the underlying pathophysiology of circadian misalignment. This guide provides a detailed comparison of its performance in Non-24-Hour Sleep-Wake Disorder (N24SWD), Smith-Magenis Syndrome (SMS), and jet lag disorder, supported by data from key clinical trials.
Mechanism of Action: Targeting the Core of Circadian Regulation
This compound's therapeutic effects stem from its selective agonist activity at the melatonin MT1 and MT2 receptors, which are integral to regulating the body's internal clock.[1][2][3][4][5] The MT1 receptor is primarily involved in promoting sleep onset, while the MT2 receptor is crucial for phase-shifting the circadian rhythm, helping to synchronize the internal clock with the 24-hour day. By activating both receptors, this compound mimics the natural effects of melatonin, thereby promoting sleep and facilitating the entrainment of the circadian system. This dual mechanism is particularly beneficial in conditions where the endogenous melatonin rhythm is disrupted or misaligned with the external light-dark cycle.
Efficacy in Non-24-Hour Sleep-Wake Disorder (N24SWD)
N24SWD is a chronic circadian rhythm disorder, most prevalent in totally blind individuals, characterized by a sleep-wake cycle that is not synchronized to the 24-hour day. The landmark SET (Safety and Efficacy of this compound) and RESET (Randomized Withdrawal Study of the Efficacy and Safety of this compound) trials established the efficacy of this compound in this population.
Quantitative Efficacy Data in N24SWD
| Efficacy Endpoint | This compound (20 mg) | Placebo | p-value | Study |
| Entrainment of Circadian Rhythm (aMT6s) | ||||
| Percentage of Patients Entrained (Month 1) | 20% | 2.6% | 0.0171 | SET |
| Maintenance of Entrainment | 90% | 20% | 0.0026 | RESET |
| Clinical Response | ||||
| Percentage of Patients with Clinical Response | 23.7% | 0% | 0.0028 | SET |
| Sleep-Wake Parameters | ||||
| Increase in Nighttime Total Sleep Time (Worst 25% of nights) | +56.8 min | +17.1 min | 0.0055 | SET |
| Decrease in Daytime Total Sleep Duration (Worst 25% of nights) | -46.5 min | -17.9 min | 0.005 | SET |
Experimental Protocols: SET and RESET Trials
The SET trial was a randomized, double-masked, placebo-controlled study involving 84 totally blind participants with N24SWD. Participants were randomized to receive either 20 mg of this compound or a placebo nightly, one hour before their target bedtime, for 26 weeks. The primary efficacy endpoint was the proportion of patients who achieved entrainment of their urinary 6-sulfatoxymelatonin (aMT6s) rhythm, a key marker of the internal circadian clock.
The RESET trial was a randomized withdrawal study that enrolled participants who had been entrained with this compound in the SET trial. After an open-label run-in period with this compound, 20 participants were randomized to either continue with this compound or switch to a placebo for 8 weeks. The primary endpoint was the maintenance of entrainment.
Efficacy in Smith-Magenis Syndrome (SMS)
SMS is a rare genetic developmental disorder that often includes a severe sleep disorder characterized by an inverted melatonin rhythm. A pivotal study demonstrated the efficacy of this compound in improving sleep disturbances in individuals with SMS.
Quantitative Efficacy Data in SMS
| Efficacy Endpoint | This compound | Placebo | p-value |
| Parent-Reported Outcomes (Daily Diary) | |||
| Improvement in Sleep Quality (50% worst nights) | 0.67 | 0.27 | 0.0139 |
| Increase in Total Nighttime Sleep Duration (50% worst nights) | +36.1 min | +17.6 min | 0.0556 |
| Overall Improvement in Sleep Quality | 0.55 | 0.22 | 0.0155 |
| Overall Increase in Total Nighttime Sleep Duration | +40.9 min | +19.8 min | 0.0134 |
| Actigraphy-Measured Outcomes | |||
| Increase in Total Sleep Time (50% worst nights) | +22.3 min | +2.4 min | 0.0309 |
| Overall Increase in Total Sleep Time | +20.1 min | +1.9 min | 0.0218 |
Experimental Protocol: Crossover Study in SMS
The key study in SMS was a double-blind, randomized, two-period, 4-week crossover study involving 25 patients. Participants received either this compound or a placebo for four weeks, followed by a one-week washout period before crossing over to the other treatment arm for another four weeks. Efficacy was assessed using a parental post-sleep questionnaire to evaluate daily diary sleep quality (DDSQ) and total nighttime sleep duration (DDTST), as well as actigraphy.
Efficacy in Jet Lag Disorder
Jet lag disorder is a temporary sleep problem that can affect anyone who quickly travels across multiple time zones. This compound has been studied for its potential to alleviate the symptoms of jet lag. The JET8 study, a phase 3 trial, provides significant evidence of its efficacy.
Quantitative Efficacy Data in Jet Lag Disorder (JET8 Study)
| Efficacy Endpoint | This compound (20 mg) | Placebo | p-value |
| Polysomnography (PSG) Measured Outcomes | |||
| Increase in Total Sleep Time (first 2/3 of night) | +60.3 min | - | < 0.0001 |
| Increase in Total Sleep Time (full night) | +85.5 min | - | < 0.0001 |
| Decrease in Latency to Persistent Sleep | -15.1 min | - | 0.0081 |
| Decrease in Wake After Sleep Onset | -74.6 min | - | < 0.0001 |
| Subjective Next-Day Alertness | |||
| Improvement in Karolinska Sleepiness Scale (KSS) | - | - | < 0.01 |
| Improvement in Visual Analog Scale (VAS) for Alertness | - | - | < 0.01 |
Experimental Protocol: JET8 Study
The JET8 study was a multicenter, randomized, double-blind, placebo-controlled trial that simulated an 8-hour phase advance, equivalent to eastward travel across eight time zones. The study enrolled 320 healthy participants who were randomized to receive a single 20 mg dose of this compound or a placebo 30 minutes before their advanced bedtime. The primary endpoint was the total sleep time in the first two-thirds of the night, measured by polysomnography.
Comparative Overview and Logical Relationships
The efficacy of this compound across these three distinct circadian rhythm disorders highlights its fundamental role as a circadian regulator. While the specific patient populations and underlying causes of circadian disruption differ, the therapeutic goal remains the same: to realign the internal circadian rhythm with the desired sleep-wake schedule.
References
Head-to-Head Comparison of Tasimelteon and Agomelatine Pharmacology
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed pharmacological comparison of tasimelteon and agomelatine, two prominent melatonergic agonists. The following sections objectively evaluate their receptor binding profiles, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to determine these characteristics. All quantitative data are summarized in comparative tables, and key biological and experimental processes are visualized using diagrams.
Mechanism of Action and Receptor Pharmacology
This compound and agomelatine both exert their primary effects through the activation of melatonin receptors MT1 and MT2, which are crucial for regulating circadian rhythms and promoting sleep.[1][2] However, their pharmacological profiles diverge due to agomelatine's additional activity at serotonergic receptors.
This compound is a selective dual melatonin receptor agonist, with a slightly higher affinity for the MT2 receptor compared to the MT1 receptor.[3][4] The activation of MT1 receptors is primarily associated with the promotion of sleep onset, while MT2 receptor activation is crucial for synchronizing the body's internal clock with the 24-hour light-dark cycle.[1]
Agomelatine is also a potent agonist at MT1 and MT2 receptors. A key distinguishing feature of agomelatine is its additional role as an antagonist of the serotonin 5-HT2C receptor. This antagonism leads to an increase in the release of norepinephrine and dopamine, particularly in the prefrontal cortex, which is thought to contribute to its antidepressant effects.
Receptor Binding Affinity
The binding affinities of this compound and agomelatine for their target receptors are presented in Table 1. Affinity is expressed as the inhibition constant (Ki), where a lower value indicates a higher binding affinity.
| Receptor | This compound (Ki, nM) | Agomelatine (Ki, nM) |
| MT1 | 0.304 | 0.10 |
| MT2 | 0.0692 | 0.12 |
| 5-HT2C | No significant affinity | 6.15 |
| Data sourced from multiple peer-reviewed studies. |
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion. A comparison of the key pharmacokinetic parameters for this compound and agomelatine is provided in Table 2.
| Parameter | This compound | Agomelatine |
| Oral Bioavailability | ~38.3% | ~1% (due to extensive first-pass metabolism) |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 3 hours (fasted) | 0.75 - 1.5 hours |
| Peak Plasma Concentration (Cmax) | Variable | Highly variable |
| Protein Binding | ~90% | ~95% |
| Elimination Half-life (t½) | ~1.3 hours | 1 - 2 hours |
| Metabolism | Extensively metabolized, primarily by CYP1A2 and CYP3A4. | Primarily hepatic via CYP1A2 (90%) and CYP2C9/19 (10%). |
| Primary Metabolites | M9, M11, M12, M13, and M14; have at least 13-fold lower activity than the parent compound. | Inactive hydroxylated and demethylated metabolites. |
Pharmacodynamic Effects
The pharmacodynamic effects of this compound and agomelatine are a direct consequence of their interactions with their respective receptor targets.
This compound's primary pharmacodynamic effect is the regulation of the sleep-wake cycle. It has been shown to entrain patients to a 24-hour cycle, increase nighttime sleep, and decrease daytime sleep. Clinical trials have demonstrated its efficacy in treating Non-24-Hour Sleep-Wake Disorder.
Agomelatine , due to its dual mechanism, exhibits both sleep-promoting and antidepressant effects. Its melatonergic agonism helps to normalize disrupted circadian rhythms often seen in depression. The 5-HT2C antagonism contributes to its antidepressant properties by enhancing frontal cortex monoamine levels. Some studies suggest its efficacy is comparable to other established antidepressants like SSRIs and venlafaxine, with a potentially better tolerability profile in some instances.
Signaling Pathways
The binding of this compound and agomelatine to melatonin receptors initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Caption: Melatonergic signaling pathway of this compound and agomelatine.
Agomelatine's antagonism of the 5-HT2C receptor leads to a disinhibition of dopaminergic and noradrenergic neurons.
References
Validating Circadian Rhythm Entrainment: A Comparative Guide to Urinary Cortisol Patterns with Tasimelteon
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the entrainment of circadian rhythms, with a focus on the use of urinary cortisol patterns in conjunction with Tasimelteon. We will explore the mechanism of this compound, detail the experimental protocols for assessing circadian entrainment, and compare the utility of urinary cortisol profiling against other established methods. All quantitative data is summarized for ease of comparison, and key processes are visualized to enhance understanding.
This compound and Circadian Rhythm Entrainment
This compound is a selective agonist for the melatonin receptors MT1 and MT2, which are located in the brain's suprachiasmatic nucleus (SCN), the body's master clock.[1] By activating these receptors, this compound mimics the effects of endogenous melatonin, a key hormone in regulating the sleep-wake cycle.[2] This action helps to reset and synchronize the internal circadian rhythm with the 24-hour day, making it an effective treatment for Non-24-Hour Sleep-Wake Disorder (Non-24), a condition common in totally blind individuals who lack the light cues necessary for daily entrainment.[1]
Clinical trials have demonstrated that this compound not only entrains the rhythm of melatonin but also restores the diurnal rhythm of cortisol, a key stress hormone with a well-defined circadian pattern. This simultaneous entrainment of two distinct hormonal rhythms provides strong evidence that this compound acts on the central circadian clock.
Comparison of Circadian Rhythm Entrainment Validation Methods
The validation of circadian rhythm entrainment is crucial in the development of chronotherapeutic drugs. Several methods are employed, each with its own advantages and limitations. Here, we compare the use of urinary cortisol patterns with other prominent techniques.
| Method | Biomarker/Metric | Advantages | Disadvantages | Typical Use Case |
| Urinary Cortisol Patterns | Urinary free cortisol, Cortisol metabolites | Non-invasive, provides an integrated measure of cortisol production over time, reflects HPA axis activity. | Can be influenced by stress and other factors, requires timed and accurate urine collection. | Assessing the entrainment of the HPA axis rhythm, particularly in response to chronotherapies like this compound. |
| Dim Light Melatonin Onset (DLMO) | Melatonin in saliva or plasma | Considered the "gold standard" for assessing circadian phase, highly correlated with the central clock. | Requires strict adherence to a dim light environment, can be burdensome for participants due to frequent sampling. | Precisely determining the timing of the internal clock before and after an intervention. |
| Core Body Temperature (CBT) | Continuous core body temperature | Provides a continuous, robust circadian signal. | Can be masked by activity, posture, and sleep; requires specialized equipment for accurate measurement. | Assessing circadian phase and amplitude in controlled laboratory settings (e.g., constant routine). |
| Actigraphy | Rest-activity cycles | Non-invasive, allows for long-term monitoring in a naturalistic setting, provides data on sleep-wake patterns. | Indirect measure of circadian rhythm, can be less accurate in populations with irregular sleep or low activity levels. | Monitoring changes in sleep-wake patterns and inferring circadian rhythmicity over extended periods. |
Experimental Data: this compound Clinical Trials
The efficacy of this compound in entraining circadian rhythms has been demonstrated in pivotal clinical trials, namely the SET (Safety and Efficacy of this compound) and RESET (Randomized-withdrawal study of the Efficacy and Safety of this compound) studies.
| Trial | Metric | This compound (20 mg) | Placebo | p-value | Reference |
| SET | Entrainment at Month 1 (aMT6s) | 20% of patients | 2.6% of patients | 0.0171 | |
| SET | Entrainment at Month 1 (Cortisol) | 17.5% of patients | 2.6% of patients | - | |
| RESET | Maintained Entrainment (aMT6s & Cortisol) | 90% of patients | 20% of patients | 0.0026 |
These studies confirm that this compound is effective in entraining the circadian rhythms of both melatonin (measured by its urinary metabolite, aMT6s) and cortisol. The RESET study further demonstrates that continued treatment is necessary to maintain this entrainment.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of the key experimental protocols discussed in this guide.
24-Hour Urinary Cortisol Collection for Circadian Rhythm Assessment
This protocol is used to obtain an integrated measure of cortisol secretion over a full circadian cycle.
Objective: To collect all urine produced over a 24-hour period to measure total urinary free cortisol and its metabolites, allowing for the assessment of circadian rhythm parameters such as acrophase (peak time), amplitude, and mesor (rhythm-adjusted mean).
Procedure:
-
Start of Collection: Upon waking on day 1, the bladder is emptied, and this first urine sample is discarded . The exact time is recorded as the start time of the 24-hour collection period.
-
Collection Period: For the next 24 hours, all urine is collected in a provided container. It is crucial to collect every void.
-
Storage: The collection container should be kept refrigerated or in a cool place throughout the collection period to prevent degradation of cortisol.
-
End of Collection: Exactly 24 hours after the start time, the bladder is emptied one last time, and this final urine sample is added to the collection container. The exact time is recorded.
-
Analysis: The total volume of urine is measured, and an aliquot is taken for analysis of urinary free cortisol and/or its metabolites using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Dim Light Melatonin Onset (DLMO) Assessment
This protocol is the gold standard for determining the phase of the central circadian clock.
Objective: To determine the time of the onset of nocturnal melatonin secretion under controlled dim light conditions.
Procedure:
-
Light Control: For at least one hour prior to and throughout the sampling period, the individual must remain in a dimly lit environment (<30 lux). This prevents the acute suppressive effect of light on melatonin production.
-
Sample Collection: Saliva or plasma samples are collected at regular intervals, typically every 30 to 60 minutes, for several hours spanning the expected onset of melatonin secretion.
-
Sample Handling: Saliva samples are often collected using salivettes and should be stored frozen until analysis.
-
Analysis: Melatonin concentrations are measured using a sensitive assay, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
DLMO Calculation: The DLMO is typically calculated as the time at which melatonin levels cross a predefined threshold (e.g., 3-4 pg/mL for saliva) or rise to a certain level above the individual's baseline.
Constant Routine Protocol
This laboratory-based protocol is designed to unmask endogenous circadian rhythms by minimizing external influences.
Objective: To measure endogenous circadian rhythms of various physiological parameters, including core body temperature and hormone levels, free from the masking effects of behavior and the environment.
Procedure:
-
Constant Conditions: For at least 24 hours, participants are kept in a laboratory setting with constant dim light, constant temperature, and in a semi-recumbent posture.
-
Sleep Deprivation: Participants are kept awake for the entire duration of the protocol to avoid the masking effects of sleep on circadian rhythms.
-
Controlled Nutrition: Participants are given small, identical snacks at regular intervals (e.g., hourly) to distribute caloric intake evenly and avoid meal-induced effects on circadian rhythms.
-
Data Collection: Physiological variables such as core body temperature (often measured rectally), blood or saliva for hormone analysis (e.g., melatonin, cortisol), and performance measures are collected at regular intervals.
Actigraphy
This non-invasive method is used to monitor rest-activity cycles over extended periods in a naturalistic setting.
Objective: To objectively measure sleep-wake patterns and infer circadian rhythmicity from activity data.
Procedure:
-
Device Placement: A small, watch-like device (actigraph) is worn on the non-dominant wrist continuously for a predefined period, typically 7-14 days.
-
Data Collection: The actigraph contains an accelerometer that records movement. This data is stored in the device's memory.
-
Event Marking: Participants are often instructed to press an event marker button on the device to indicate "lights out" and "lights on" times.
-
Sleep Diary: A concurrent sleep diary is often kept to supplement the actigraphy data and note any times the device was removed.
-
Data Analysis: The collected data is downloaded and analyzed using specialized software that applies algorithms to estimate sleep parameters (e.g., total sleep time, sleep efficiency, wake after sleep onset) and circadian rhythm parameters (e.g., acrophase, amplitude).
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action on the SCN to entrain circadian rhythms.
Experimental Workflow for Validating Entrainment with Urinary Cortisol
Caption: Workflow for assessing circadian entrainment using urinary cortisol analysis.
Logical Relationship of Entrainment Biomarkers
Caption: The central clock (SCN) drives various peripheral circadian rhythms.
Conclusion
Validating the entrainment of circadian rhythms is a multifaceted process that can be approached through various methodologies. The use of urinary cortisol patterns, as demonstrated in the clinical development of this compound, offers a non-invasive and integrated assessment of the hypothalamic-pituitary-adrenal axis's alignment with the 24-hour day. While Dim Light Melatonin Onset remains the gold standard for phase assessment, the simultaneous entrainment of both melatonin and cortisol rhythms by this compound provides robust evidence of its efficacy in resetting the master circadian clock. The choice of validation method will ultimately depend on the specific research question, the population being studied, and the resources available. This guide provides the foundational information for researchers and drug development professionals to make informed decisions when designing and interpreting studies on circadian rhythm entrainment.
References
A Comparative Review of Pharmacokinetics for Approved Melatonin Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of approved melatonin agonists, offering a valuable resource for researchers, scientists, and professionals involved in drug development. The information presented is supported by experimental data to facilitate informed decision-making and further research in the field of sleep and circadian rhythm disorders.
Melatonin agonists are a class of drugs that selectively target melatonin receptors (MT1 and MT2) in the suprachiasmatic nucleus of the hypothalamus, playing a crucial role in the regulation of the sleep-wake cycle.[1][2][3] Currently, several melatonin agonists have received regulatory approval for the treatment of various sleep disorders.[4][5] Understanding their distinct pharmacokinetic properties is essential for optimizing therapeutic outcomes and for the development of novel chronobiotic agents.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of three prominent approved melatonin agonists: ramelteon, tasimelteon, and agomelatine.
| Pharmacokinetic Parameter | Ramelteon | This compound | Agomelatine |
| Bioavailability | 1.8% | ~38.3% | <5% |
| Time to Peak (Tmax) | ~0.75 hours (fasted) | 0.5 - 3 hours (fasted) | 1 - 2 hours |
| Protein Binding | ~82% (mainly albumin) | 89-90% | ~95% |
| Metabolism | Primarily by CYP1A2, with minor contributions from CYP2C and CYP3A4 subfamilies. | Primarily by CYP1A2 and CYP3A4. | Primarily by CYP1A2 (90%) and CYP2C9/19 (10%). |
| Major Active Metabolite | M-II | Metabolites have less than one-tenth the binding affinity of the parent drug. | Inactive metabolites (hydroxylated and demethylated). |
| Elimination Half-life | 1 - 2.6 hours (Ramelteon); 2 - 5 hours (M-II). | 1.3 ± 0.4 hours. | 1 - 2 hours. |
| Excretion | Primarily in urine (84%) and feces (~4%). | Primarily in urine (~80%) and feces (~4%). | Primarily in urine (80%) as metabolites. |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from a series of clinical and preclinical studies. While specific, detailed protocols can vary between individual studies, the general methodologies employed are outlined below.
Bioavailability and Absorption Studies
Absolute bioavailability is typically determined through open-label, single-dose, randomized, two-period crossover studies. In these studies, a cohort of healthy volunteers receives both an oral and an intravenous (IV) administration of the drug, separated by a washout period. For instance, in a study determining the absolute bioavailability of this compound, 14 healthy volunteers were administered a 20 mg oral capsule and a 2 mg IV infusion over 30 minutes in a crossover design.
The rate and extent of absorption are assessed by measuring plasma drug concentrations at various time points following oral administration. The effect of food on absorption is evaluated by administering the drug with a high-fat meal versus in a fasted state. For example, studies with this compound showed that a high-fat meal decreased the Cmax by 44% and delayed the Tmax by approximately 1.75 hours.
Distribution Studies
Protein binding is assessed in vitro using human plasma or serum. Techniques such as equilibrium dialysis or ultracentrifugation are employed to separate the protein-bound fraction of the drug from the unbound fraction. For ramelteon, in vitro protein binding was found to be approximately 82% in human serum and was independent of concentration. The apparent volume of distribution is calculated from pharmacokinetic data obtained after intravenous administration.
Metabolism Studies
In vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes are conducted to identify the primary metabolic pathways and the specific CYP isoenzymes involved in the drug's metabolism. For example, in vitro studies indicated that ramelteon is primarily metabolized by CYP1A2. Further in vivo studies, often involving co-administration with known potent inhibitors or inducers of specific CYP enzymes, are performed to confirm these findings. For instance, the co-administration of fluvoxamine, a potent CYP1A2 inhibitor, markedly inhibits the metabolism of agomelatine.
Excretion Studies
Mass balance studies are conducted to determine the routes and extent of excretion. These studies typically involve administering a radiolabeled form of the drug to healthy subjects and then collecting and analyzing urine and feces over a period of time to quantify the amount of radioactivity excreted. Following oral administration of radiolabeled ramelteon, approximately 84% of the total radioactivity was recovered in urine and about 4% in feces.
Signaling Pathway of Melatonin Agonists
Melatonin agonists exert their therapeutic effects by binding to and activating the MT1 and MT2 receptors, which are G-protein coupled receptors located in the suprachiasmatic nucleus. Activation of these receptors is believed to contribute to the sleep-promoting properties of these drugs by influencing the circadian rhythm.
Caption: Melatonin Receptor Signaling Pathway.
Conclusion
The approved melatonin agonists—ramelteon, this compound, and agomelatine—exhibit distinct pharmacokinetic profiles that influence their clinical application. Ramelteon and agomelatine have very low oral bioavailability due to extensive first-pass metabolism, while this compound shows a higher bioavailability. All three are rapidly absorbed and have relatively short elimination half-lives. Their metabolism is predominantly mediated by CYP450 enzymes, highlighting the potential for drug-drug interactions. A thorough understanding of these pharmacokinetic characteristics is paramount for the safe and effective use of these agents in the management of sleep and circadian rhythm disorders and for guiding future drug discovery efforts in this therapeutic area.
References
- 1. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep‐Wake Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Night: A Comparative Guide to the Long-Term Maintenance of Circadian Entrainment with Tasimelteon
For Researchers, Scientists, and Drug Development Professionals
The relentless march of the internal biological clock, when misaligned with the 24-hour day, can lead to significant disruptions in sleep, wakefulness, and overall health. Non-24-Hour Sleep-Wake Disorder (Non-24), a circadian rhythm disorder predominantly affecting totally blind individuals, exemplifies this challenge. Tasimelteon, a dual melatonin receptor agonist, has emerged as a key therapeutic agent for this condition. This guide provides an objective comparison of this compound's long-term performance in maintaining circadian entrainment against other therapeutic modalities, supported by available experimental data.
This compound: A Targeted Approach to Circadian Realignment
This compound (Hetlioz®) is a selective agonist for the melatonin receptors MT1 and MT2, which are concentrated in the suprachiasmatic nucleus (SCN), the body's master clock.[1] By activating these receptors, this compound mimics the effects of endogenous melatonin, a key hormone in regulating the sleep-wake cycle. This action helps to entrain the free-running circadian rhythm of individuals with Non-24 to a 24-hour cycle.[1]
The landmark clinical trials, SET (Safety and Efficacy of this compound) and RESET (Randomized Withdrawal Study of the Efficacy and Safety of this compound), established the efficacy of this compound in both entraining and maintaining circadian rhythms in the totally blind population with Non-24.[2][3]
Comparative Efficacy in Long-Term Entrainment
While direct, long-term, head-to-head comparative trials are limited, the following tables summarize the available quantitative data on the efficacy of this compound and its alternatives in maintaining circadian entrainment, primarily in the context of Non-24.
| Treatment | Study/Trial | Primary Outcome Measure | Efficacy in Maintaining Entrainment | Study Duration | Patient Population |
| This compound | RESET | Maintenance of entrainment (urinary aMT6s rhythm) | 90% of patients on this compound maintained entrainment compared to 20% on placebo (p=0.0026).[4] | 8 weeks (randomized withdrawal phase) | Totally blind individuals with Non-24 previously entrained with this compound. |
| Melatonin | Various studies | Entrainment of circadian rhythm (various markers) | Entrainment achieved in a significant portion of patients, with one meta-analysis showing a 21-fold increased likelihood of entrainment compared to placebo. Long-term maintenance requires continuous, appropriately timed administration. | Varied (typically weeks to months) | Primarily blind individuals with Non-24. |
| Light Therapy | Various case studies and small trials | Entrainment of sleep-wake cycle | Can entrain sighted individuals with Non-24, often in combination with melatonin. Long-term adherence is a significant challenge, and benefits may not persist after discontinuation. | Varied | Sighted individuals with circadian rhythm disorders. |
| Ramelteon | Limited case reports for Non-24 | Improvement in sleep-wake cycle | May extend the free-running cycle but may not be sufficient for full entrainment as monotherapy. Long-term data for Non-24 is lacking. | Case-dependent | Sighted individual with Non-24 and autism spectrum disorder. |
| Agomelatine | Primarily studies in depression | Resynchronization of circadian rhythms | Demonstrates potential to correct circadian rhythm abnormalities in depression, but specific long-term data for Non-24 is not available. | Varied | Patients with major depression. |
Experimental Protocols: A Closer Look at the Evidence
Understanding the methodologies behind the clinical data is crucial for a comprehensive assessment.
This compound: The SET and RESET Trial Protocols
The pivotal trials for this compound, SET and RESET, followed a rigorous design to assess its efficacy and safety.
SET (Safety and Efficacy of this compound) Trial Protocol:
-
Objective: To evaluate the efficacy of this compound in entraining the circadian rhythm in totally blind individuals with Non-24.
-
Design: A multi-center, randomized, double-masked, placebo-controlled, parallel-group study.
-
Participants: Totally blind adults (18-75 years) with a confirmed diagnosis of Non-24 and a circadian period (τ) of 24.25 hours or longer.
-
Intervention: Participants were randomized (1:1) to receive either 20 mg of this compound or a placebo orally once daily, one hour before their target bedtime, for 26 weeks.
-
Primary Endpoint: The proportion of patients who achieved entrainment of their urinary 6-hydroxymelatonin sulfate (aMT6s) rhythm to a 24-hour cycle at month 1.
-
Secondary Endpoints: Clinical response based on a Non-24 Clinical Response Scale, and changes in sleep and wake parameters.
RESET (Randomized Withdrawal Study of the Efficacy and Safety of this compound) Trial Protocol:
-
Objective: To evaluate the maintenance of circadian entrainment with this compound.
-
Design: A multi-center, randomized, double-masked, placebo-controlled withdrawal study.
-
Participants: Totally blind individuals with Non-24 who had demonstrated entrainment during an open-label run-in phase with this compound.
-
Intervention: Entrained participants were randomized (1:1) to either continue receiving 20 mg of this compound or switch to a placebo for 8 weeks.
-
Primary Endpoint: The proportion of patients who maintained entrainment of their aMT6s rhythm.
Melatonin and Light Therapy: Methodological Considerations
Protocols for melatonin and light therapy are less standardized and often tailored to the individual.
General Protocol for Melatonin Administration in Non-24:
-
Assessment: Initial assessment of the individual's free-running circadian period through methods like sleep diaries, actigraphy, or measurement of dim light melatonin onset (DLMO).
-
Dosage: Doses typically range from 0.5 mg to 10 mg. Lower, non-soporific doses are often preferred to primarily target the circadian system.
-
Timing: The timing of administration is critical. For individuals with a circadian period longer than 24 hours (most common), melatonin is typically administered in the evening, several hours before the desired bedtime, to induce a phase advance. For those with a period shorter than 24 hours, morning administration may be used to induce a phase delay.
-
Monitoring: Regular monitoring of sleep-wake patterns and circadian markers is necessary to adjust the timing and dosage for optimal entrainment.
General Protocol for Light Therapy in Sighted Individuals with Non-24:
-
Assessment: Determination of the individual's circadian phase.
-
Light Source: A light box delivering 10,000 lux is commonly used.
-
Timing and Duration: For phase advancement (to correct a delayed rhythm), bright light exposure for 30-60 minutes shortly after spontaneous awakening is typical. The timing is gradually advanced as the sleep-wake cycle shifts.
-
Adherence: Maintaining a consistent schedule of light exposure, even on weekends, is crucial for long-term success.
Signaling Pathway: The Role of Melatonin Receptors
This compound and other melatonin agonists exert their effects through the activation of MT1 and MT2 receptors in the SCN.
Activation of the MT1 receptor is primarily associated with the inhibition of neuronal firing in the SCN, leading to a decrease in wakefulness and promoting sleep onset. The MT2 receptor is more directly implicated in the phase-shifting effects on the circadian clock. The combined agonism of both receptors by this compound contributes to its efficacy in both initiating sleep at the appropriate time and, crucially, in resetting the underlying circadian rhythm.
Conclusion and Future Directions
This compound has demonstrated robust efficacy in the long-term maintenance of circadian entrainment in individuals with Non-24, supported by well-controlled clinical trials. While direct comparative long-term data are scarce, melatonin also shows significant efficacy, though its use is less standardized. Light therapy is a viable option for sighted individuals, but its effectiveness is highly dependent on adherence to a strict schedule. Other melatonin agonists like ramelteon and agomelatine require further investigation specifically for the long-term maintenance of entrainment in Non-24.
Future research should focus on head-to-head, long-term comparative efficacy and safety trials of this compound against other melatonin agonists and optimized melatonin regimens. Furthermore, studies exploring the long-term adherence and effectiveness of novel light therapy delivery methods are warranted. For drug development professionals, the success of this compound underscores the potential of targeting the melatonin system for the treatment of circadian rhythm disorders and highlights the importance of rigorous, long-term clinical trials to establish maintenance of effect.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for non-24-hour sleep-wake disorder in totally blind people (SET and RESET): two multicentre, randomised, double-masked, placebo-controlled phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep‐Wake Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tasimelteon in the Treatment of Circadian Rhythm Disorders
An objective guide for researchers and drug development professionals on the statistical validation and clinical response of Tasimelteon, with a comparative look at Ramelteon.
This guide provides a comprehensive comparison of the clinical trial data for this compound, a melatonin receptor agonist approved for Non-24-Hour Sleep-Wake Disorder (Non-24), with available data for Ramelteon, another melatonin receptor agonist primarily approved for insomnia. The information is intended for researchers, scientists, and professionals in the field of drug development to offer a clear perspective on the statistical validation, efficacy, and experimental protocols of these treatments.
Quantitative Analysis of Clinical Efficacy
The following tables summarize the key quantitative data from pivotal clinical trials for this compound and relevant trials for Ramelteon, facilitating a direct comparison of their clinical response and statistical validation.
Table 1: this compound Clinical Trial Data for Non-24-Hour Sleep-Wake Disorder (SET and RESET Trials)
| Endpoint | This compound (20 mg) | Placebo | p-value | Trial |
| Entrainment of Circadian Rhythm (aMT6s) | ||||
| Proportion of Entrained Patients (Month 1) | 20% (8/40) | 3% (1/38) | 0.0171 | SET[1] |
| Maintenance of Entrainment | 90% (9/10) | 20% (2/10) | 0.0026 | RESET[1] |
| Clinical Response | ||||
| Proportion of Clinical Responders | 24% (9/38) | 0% (0/34) | 0.0028 | SET[1] |
| Sleep-Wake Parameters | ||||
| Increase in Nighttime Sleep Duration (Worst 25% of Nights) | 57 minutes | - | - | SET |
| Decrease in Daytime Sleep Duration (Worst 25% of Days) | 46 minutes | - | - | SET |
Table 2: Ramelteon Clinical Trial Data for Primary Insomnia
| Endpoint | Ramelteon (8 mg) | Placebo | p-value | Trial |
| Sleep Latency | ||||
| Reduction in Latency to Persistent Sleep (LPS) at Week 1 | Significant Reduction | - | < 0.05 | |
| Reduction in Subjective Sleep Latency (sSL) at Week 1 | Significant Reduction | - | ≤ 0.001 | |
| Total Sleep Time | ||||
| Increase in Total Sleep Time (TST) at Week 1 | 381.1 minutes | 365.7 minutes | < 0.001 | |
| Increase in Subjective Total Sleep Time (sTST) at Week 1 | Significant Increase | - | ≤ 0.050 |
Experimental Protocols
A detailed understanding of the methodologies employed in clinical trials is crucial for interpreting the validity and applicability of the findings.
This compound: SET (Safety and Efficacy of this compound) and RESET (Randomized-withdrawal study of the Efficacy and Safety of this compound) Trials
The pivotal trials for this compound in Non-24 were the SET and RESET studies.
SET Trial Protocol:
-
Study Design: A multicenter, randomized, double-masked, placebo-controlled phase 3 trial.
-
Participants: Totally blind adults (18-75 years) with a diagnosis of Non-24-Hour Sleep-Wake Disorder, confirmed by a circadian period (τ) of 24.25 hours or longer, determined by urinary 6-sulphatoxymelatonin (aMT6s) rhythms.
-
Intervention: Patients were randomized (1:1) to receive either 20 mg of this compound or a placebo orally once daily, one hour before their target bedtime, for 26 weeks.
-
Primary Endpoint: The primary endpoint was the proportion of patients who achieved entrainment of their circadian rhythm to a 24-hour cycle. Entrainment was defined as a post-baseline τ of 24.1 hours or less with a 95% confidence interval that included 24.0 hours, as assessed by urinary aMT6s rhythms.
-
Secondary Endpoints: A key secondary endpoint was the proportion of patients demonstrating a clinical response, which was a composite of entrainment and clinical improvement measured by the Non-24 Clinical Response Scale. Other secondary endpoints included changes in nighttime and daytime sleep duration.
RESET Trial Protocol:
-
Study Design: A multicenter, double-blind, placebo-controlled, randomized-withdrawal phase 3 trial.
-
Participants: Patients who had demonstrated entrainment to a 24-hour cycle during an open-label run-in phase with this compound.
-
Intervention: Entrained patients were randomized (1:1) to either continue receiving 20 mg of this compound or switch to a placebo for 8 weeks.
-
Primary Endpoint: The primary endpoint was the maintenance of entrainment, assessed by the proportion of patients who remained entrained in each group.
Visualizing the Pathways and Processes
Diagrams provide a clear and concise representation of complex biological pathways and experimental workflows.
Discussion and Conclusion
The clinical trial data for this compound provides robust statistical evidence for its efficacy in entraining the circadian rhythm of totally blind individuals with Non-24-Hour Sleep-Wake Disorder. The SET and RESET trials clearly demonstrated a statistically significant improvement in entrainment and clinical response compared to placebo.
Ramelteon has demonstrated efficacy in reducing sleep latency and increasing total sleep time in patients with primary insomnia. However, there is a lack of large-scale, placebo-controlled clinical trials of Ramelteon specifically for the treatment of Non-24-Hour Sleep-Wake Disorder. While both drugs are melatonin receptor agonists, their approved indications differ significantly, reflecting the distinct clinical development paths and the specific patient populations in which their efficacy has been rigorously established.
For researchers and drug development professionals, the distinct clinical profiles of this compound and Ramelteon underscore the importance of targeted therapeutic development for specific circadian rhythm disorders. The methodologies employed in the this compound trials, particularly the use of urinary aMT6s as a biomarker for circadian rhythm, provide a valuable framework for future studies in this field. This comparative guide highlights the current evidence base and identifies areas where further research, such as head-to-head comparative trials or studies of Ramelteon in Non-24, could provide valuable insights.
References
Safety Operating Guide
Proper Disposal of Tasimelteon: A Guide for Laboratory and Clinical Professionals
The proper disposal of tasimelteon, an agonist for melatonin receptors, is crucial for ensuring environmental safety and preventing accidental ingestion. This guide provides detailed procedures for researchers, scientists, and drug development professionals to responsibly manage this compound waste.
Recommended Disposal Procedures
The preferred method for disposing of unused or expired this compound is through a designated medicine take-back program. These programs are the safest and most environmentally responsible option.
In the absence of a readily available take-back program, this compound can be disposed of in the household trash by following these steps, as recommended by the U.S. Food and Drug Administration (FDA) for non-flushable drugs[1][2]:
-
Do Not Crush: Retain the capsules in their whole form. Do not open, crush, or chew them.
-
Mix with Undesirable Substance: Remove the medication from its original container and mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter. This makes the medication less attractive to children and pets and unrecognizable to individuals who might go through the trash[1].
-
Seal in a Container: Place the mixture in a sealed container, such as a resealable plastic bag or an empty can, to prevent leakage.
-
Dispose of in Trash: Throw the sealed container in the household trash.
-
Remove Personal Information: Before discarding the original packaging, be sure to scratch out all personal information to protect your privacy.
Important: this compound should not be flushed down the toilet. While the FDA maintains a "flush list" for certain medications that are particularly harmful if ingested, this compound is not on this list.
Specific Guidance for this compound Oral Suspension
For the liquid suspension form of this compound, it is important to adhere to the recommended storage and disposal timelines after opening the bottle. Any remaining suspension should be safely discarded after these periods.
| Bottle Size | Post-Opening Expiration |
| 48 mL | 5 weeks |
| 158 mL | 8 weeks |
This table summarizes the post-opening disposal timeline for this compound oral suspension.
Environmental Considerations
An environmental risk assessment conducted for the European Medicines Agency concluded that this compound is not expected to pose a significant risk to the environment. The predicted environmental concentration in surface water is below the action limit, and its properties suggest that bioaccumulation in aquatic organisms is unlikely.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This compound Disposal Decision Workflow
References
Essential Safety and Handling of Tasimelteon for Laboratory Professionals
IMMEDIATE ACTION REQUIRED: REVIEW ALL SAFETY PROTOCOLS BEFORE HANDLING TASIMELTEON.
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific health hazards that necessitate stringent safety measures. It is harmful if swallowed, in contact with skin, or inhaled, and is suspected of damaging fertility or the unborn child.[1] It may also cause drowsiness or dizziness.[1]
Minimum Required PPE:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | To prevent skin contact, as the substance is harmful upon dermal absorption.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Body Protection | Fully buttoned laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for handling large quantities or when generating dust or aerosols. | To prevent inhalation, as the substance is harmful if inhaled.[1] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize exposure risk and maintain the integrity of the compound.
Handling:
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Do not inhale dust or aerosols. Handle in a chemical fume hood or other ventilated enclosure.
-
Wash hands thoroughly after handling.
Storage:
-
Store capsules at room temperature (25°C or 77°F), with excursions permitted to 15° to 30°C (59° to 86°F).[2]
-
Protect from light and moisture.
-
Keep the container tightly closed.
-
The oral suspension form should be refrigerated.
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined in the table above.
-
Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting.
-
Seek immediate medical attention for any exposure.
Disposal Plan
This compound waste must be managed as hazardous material.
-
Do not dispose of with household or laboratory garbage.
-
Do not allow the product to reach the sewage system.
-
All waste material, including contaminated PPE and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. For unused medication in a clinical setting, medication take-back programs are a recommended disposal method.
Workflow for Safe Handling of this compound
The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting.
Caption: Procedural workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
